Myristoylcarnitine
Description
Structure
2D Structure
Properties
CAS No. |
29874-09-7 |
|---|---|
Molecular Formula |
C21H41NO4 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
3-tetradecanoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C21H41NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h19H,5-18H2,1-4H3 |
InChI Key |
PSHXNVGSVNEJBD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Synonyms |
myristoylcarnitine |
Origin of Product |
United States |
Foundational & Exploratory
what is the function of Myristoylcarnitine in cells
An In-depth Technical Guide on the Cellular Functions of Myristoylcarnitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a long-chain acylcarnitine, is a critical intermediate in cellular metabolism, primarily known for its role in the transport of myristic acid (a 14-carbon saturated fatty acid) into the mitochondria for subsequent β-oxidation.[1][2] Beyond this canonical function, emerging evidence indicates that this compound possesses significant bioactivity, capable of modulating key cellular signaling pathways, particularly those involved in inflammation and cell stress.[3][4] Dysregulation of this compound levels has been associated with metabolic diseases such as insulin (B600854) resistance and type 2 diabetes, where incomplete fatty acid oxidation leads to its accumulation.[3][4] This guide provides a comprehensive technical overview of the established and proposed functions of this compound in cells, details the experimental protocols used for its study, and presents its known signaling pathways.
Core Function: Transport of Myristic Acid
The primary and most well-understood function of this compound is its role as a shuttle molecule for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process essential for fatty acid oxidation (FAO).[2][5][6] Long-chain fatty acids themselves cannot cross the inner mitochondrial membrane.[5] The carnitine shuttle system, a multi-enzyme process, facilitates this transport.
The key steps involving this compound are:
-
Activation of Myristic Acid: In the cytoplasm, myristic acid is first activated to myristoyl-CoA by an acyl-CoA synthetase.
-
Formation of this compound: At the outer mitochondrial membrane, the enzyme Carnitine Palmitoyltransferase I (CPT1) catalyzes the transfer of the myristoyl group from myristoyl-CoA to L-carnitine, forming this compound and releasing Coenzyme A (CoA).[1][7]
-
Translocation: this compound is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[2]
-
Conversion back to Myristoyl-CoA: Within the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, reverses the process, converting this compound back to myristoyl-CoA and freeing L-carnitine.[2]
-
β-Oxidation: The regenerated myristoyl-CoA can then enter the β-oxidation pathway to produce acetyl-CoA, which subsequently fuels the Krebs cycle for ATP production.[5][8]
Role in Proinflammatory Signaling
Accumulation of long-chain acylcarnitines, including this compound, is observed in metabolic diseases and is linked to the induction of a proinflammatory state.[3][4] Studies have shown that this compound can activate classical inflammatory signaling pathways in various cell types, including macrophages and epithelial cells.[3][4]
Key Signaling Events:
-
MAPK Pathway Activation: L-myristoylcarnitine (L-C14 carnitine) has been demonstrated to induce the phosphorylation, and thus activation, of key mitogen-activated protein kinases (MAPKs) such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[3][4] This activation occurs in a dose- and time-dependent manner.[4]
-
Cytokine Production: The activation of these stress and inflammatory pathways leads to the downstream expression and secretion of proinflammatory cytokines. For instance, treatment of C2C12 myotubes and RAW 264.7 macrophages with this compound results in a significant increase in the production of Interleukin-6 (IL-6) and Cyclooxygenase-2 (COX-2).[3][9]
-
MyD88-Dependent Signaling: The proinflammatory effects of this compound appear to be at least partially dependent on the Myeloid Differentiation Primary Response 88 (MyD88) adaptor protein, a key component in many pattern recognition receptor (PRR) signaling pathways, including Toll-like receptors (TLRs).[3][4] Knockdown of MyD88 has been shown to blunt the inflammatory response to this compound.[3][4] However, the specific receptor upstream of this pathway remains to be definitively identified, as this compound can still promote some inflammatory responses in cells lacking TLR2 and TLR4.[3][4]
Other Cellular Effects
Cell Stress and Apoptosis
At higher concentrations, long-chain acylcarnitines can induce cell stress and death.[9] Treatment of C2C12 myotubes with this compound leads to increased cell permeability and modest activation of caspase-3, an executive enzyme in the apoptotic cascade.[9] This suggests that pathophysiological levels of this compound may contribute to tissue damage by promoting programmed cell death. While L-carnitine itself has been shown to have anti-apoptotic effects in some contexts[10][11][12], its long-chain acyl esters like this compound can have opposing, pro-apoptotic effects at high concentrations.
Membrane Disruption
The cytotoxic effects observed at high concentrations (≥25 µM) may be linked to the detergent-like properties of long-chain acylcarnitines, leading to membrane disruption.[9] This is supported by findings that a synthetic zwitterionic compound with a similar structure can mimic the cell permeability effects of this compound.[9] This suggests a dual role where this compound acts as a specific signaling molecule at lower physiological or near-physiological concentrations, while acting as a non-specific membrane-disrupting agent at higher, potentially toxicological, concentrations.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the cellular effects of this compound.
Table 1: Proinflammatory Effects of L-Myristoylcarnitine (L-C14)
| Cell Line | Concentration (µM) | Effect | Magnitude of Effect | Reference |
| RAW 264.7 Macrophages | 5 - 25 | Stimulation of proinflammatory cytokine expression and secretion | Dose-dependent increase | [3][4] |
| RAW 264.7 Macrophages | 25 | Time-dependent phosphorylation of JNK and ERK | Peak activation observed at specific time points | [4] |
| C2C12 Myotubes | 25 - 100 | Increased IL-6 production | 4.1 to 31.4-fold increase over vehicle | [9] |
| C2C12 Myotubes | 10 - 25 | Activation (phosphorylation) of p38, JNK, and ERK | 2.5 to 11-fold increase | [9] |
Table 2: Cytotoxicity and Cell Stress Effects of L-Myristoylcarnitine (L-C16 used as representative)
| Cell Line | Concentration (µM) | Effect | Observation | Reference |
| C2C12 Myotubes | ≥ 25 | Increased cell permeability and death | Observed within 6 hours of treatment | [9] |
| C2C12 Myotubes | ≥ 25 | Modest activation of caspase-3 | Indicates induction of apoptosis | [9] |
| C2C12 Myotubes | 10 | Rapid increase in intracellular calcium | Potential upstream signaling event | [9] |
Experimental Protocols
The study of this compound's cellular functions employs a range of standard molecular and cell biology techniques.
Protocol 1: General Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., RAW 264.7 or C2C12) in appropriate culture plates (e.g., 6-well or 12-well plates) at a predetermined density to achieve 80-90% confluency on the day of the experiment.[13]
-
Cell Starvation/Pre-incubation: Prior to treatment, wash cells with phosphate-buffered saline (PBS) and switch to a low-serum or serum-free medium for a period of 2 to 12 hours. This minimizes background signaling pathway activation.
-
This compound Treatment: Prepare a stock solution of L-myristoylcarnitine in a suitable vehicle (e.g., water or DMSO). Dilute the stock solution to the final desired concentrations (e.g., 5, 10, 25, 50 µM) in the cell culture medium.
-
Incubation: Add the treatment media to the cells and incubate for the desired time period (e.g., 30 minutes to 24 hours) at 37°C and 5% CO₂.
-
Harvesting: After incubation, collect the cell culture supernatant for cytokine analysis and/or lyse the cells for protein or RNA extraction.
Protocol 2: Western Blotting for MAPK Phosphorylation
-
Cell Lysis: After treatment, place culture plates on ice, aspirate the medium, and wash cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated JNK (p-JNK) and ERK (p-ERK) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies for total JNK, total ERK, and a loading control like β-actin or GAPDH.
Protocol 3: Quantification of Acylcarnitines by LC-MS/MS
-
Sample Preparation:
-
To a known volume of sample (e.g., cell lysate or supernatant), add an internal standard (e.g., deuterated this compound, [D₃]-myristoylcarnitine).[14][15]
-
Precipitate proteins by adding a threefold volume of cold acetonitrile.[14]
-
Vortex and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
-
Extraction & Derivatization (if necessary): Transfer the supernatant to a new tube. For butylation (a common derivatization to improve chromatographic properties), evaporate the solvent under nitrogen and react the residue with butanolic-HCl.
-
Reconstitution: Evaporate the sample to dryness again and reconstitute in a mobile phase-compatible solvent (e.g., 50% methanol).[14]
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry system.
-
Separate the acylcarnitines using a suitable column (e.g., a C8 or C18 reversed-phase column).
-
Detect and quantify the specific acylcarnitine species using tandem mass spectrometry, typically in positive ion mode with precursor ion or neutral loss scanning specific to the carnitine backbone.
-
-
Data Analysis: Calculate the concentration of this compound by comparing its peak area to that of the internal standard against a standard curve.
Conclusion
This compound is a multifaceted molecule with a fundamental role in cellular energy metabolism via the carnitine shuttle. However, its functions extend beyond simple fatty acid transport. At elevated concentrations, characteristic of certain metabolic disease states, this compound acts as a signaling molecule that can trigger proinflammatory and cell stress pathways. This bioactivity implicates this compound as a potential contributor to the low-grade chronic inflammation associated with conditions like insulin resistance. Understanding the dual nature of this molecule—as both a vital metabolic intermediate and a potent signaling agent—is crucial for researchers in metabolism and drug development professionals targeting metabolic and inflammatory diseases. Future research should focus on identifying the specific receptors and upstream sensors for this compound to fully elucidate its role in cellular pathophysiology.
References
- 1. The role of the carnitine system in myocardial fatty acid oxidation: carnitine deficiency, failing mitochondria and cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 3. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Carnitine Traffic in Cells. Link With Cancer [frontiersin.org]
- 7. Myocardial carnitine palmitoyltransferase I as a target for oxidative modification in inflammation and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-Carnitine: a potential treatment for blocking apoptosis and preventing skeletal muscle myopathy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effect of acetyl-L-carnitine on the apoptotic pathway of peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-carnitine protects against apoptosis of murine MC3T3-E1 osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Myristoylcarnitine's role in fatty acid beta-oxidation
An In-depth Technical Guide on the Core Role of Myristoylcarnitine in Fatty Acid Beta-Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid beta-oxidation (FAO) is a fundamental catabolic process that provides a significant portion of the energy required by various tissues, particularly during periods of fasting or prolonged exercise. This pathway involves the sequential breakdown of fatty acids into acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP. For long-chain fatty acids, such as myristic acid (C14:0), entry into the mitochondrial matrix, where beta-oxidation occurs, is a critical and highly regulated step. This transport is facilitated by the carnitine shuttle system, in which this compound plays an indispensable role as the transportable form of myristic acid. This technical guide provides a comprehensive overview of the core functions of this compound in fatty acid beta-oxidation, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
The Carnitine Shuttle: The Gateway for Myristic Acid Oxidation
The inner mitochondrial membrane is impermeable to long-chain acyl-CoA esters. The carnitine shuttle is the biological system responsible for their transport into the mitochondrial matrix. This compound is a key intermediate in this process for myristic acid.
The shuttle operates in four distinct steps:
-
Activation of Myristic Acid: In the cytoplasm, myristic acid is first activated to its thioester derivative, myristoyl-CoA, by the enzyme long-chain acyl-CoA synthetase (ACS). This reaction consumes one molecule of ATP.
-
Formation of this compound: On the outer mitochondrial membrane, Carnitine Palmitoyltransferase I (CPT1) catalyzes the transesterification of the myristoyl group from coenzyme A to L-carnitine, forming this compound and releasing free coenzyme A. This is the primary rate-limiting step in long-chain fatty acid oxidation.
-
Mitochondrial Import: this compound is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free carnitine.
-
Regeneration of Myristoyl-CoA: Within the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) , located on the inner surface of the inner mitochondrial membrane, catalyzes the reverse reaction, converting this compound back to myristoyl-CoA and releasing L-carnitine. The regenerated myristoyl-CoA is now available for the beta-oxidation pathway.
Myristoylcarnitine: A Technical Guide to its Discovery, Characterization, and Biological Significance
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Myristoylcarnitine (C14-carnitine) is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism, specifically in the transport of myristic acid, a 14-carbon saturated fatty acid, into the mitochondria for β-oxidation. Initially identified as an intermediate in fatty acid metabolism, recent research has unveiled its broader biological activities, implicating it in various physiological and pathological processes. Elevated levels of this compound have been associated with metabolic disorders such as type 2 diabetes and insulin (B600854) resistance. Furthermore, it has been shown to activate pro-inflammatory signaling pathways, suggesting its potential role as a mediator in inflammatory conditions. This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, its biological functions, and detailed experimental protocols for its study.
Discovery and Initial Characterization
Acylcarnitines were first discovered over 70 years ago as essential molecules in the transport of fatty acids across the inner mitochondrial membrane, a process critical for energy production.[1] this compound, as a specific long-chain acylcarnitine, was identified through the analysis of metabolic intermediates. It is formed by the esterification of myristic acid to carnitine.[1]
Physicochemical Properties
This compound is an O-acylcarnitine with the chemical formula C21H41NO4.[2] Its structure consists of a myristoyl group attached to the hydroxyl group of L-carnitine.
| Property | Value | Reference |
| Molecular Formula | C21H41NO4 | [2] |
| Molecular Weight | 371.6 g/mol | [2] |
| IUPAC Name | 3-carboxy-2-(tetradecanoyloxy)propyl-trimethylammonium | [2] |
| InChIKey | PSHXNVGSVNEJBD-UHFFFAOYSA-N | [2] |
| SMILES | CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C--INVALID-LINK--(C)C | [2] |
Biological Role and Signaling Pathways
The primary and most well-understood function of this compound is its role in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3][4] This process is essential for cellular energy production, particularly in tissues with high energy demands like skeletal muscle and the heart.[5]
The Carnitine Shuttle
The transport of myristoyl-CoA into the mitochondrial matrix is a multi-step process involving two key enzymes, Carnitine Palmitoyltransferase I (CPT1) and Carnitine Palmitoyltransferase II (CPT2), and a translocase.
References
Myristoylcarnitine: A Key Biomarker of Metabolic Stress — A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic stress, a state characterized by perturbations in the body's normal metabolic homeostasis, is a hallmark of numerous pathological conditions, including insulin (B600854) resistance, cardiovascular disease, and inborn errors of metabolism. The identification of sensitive and specific biomarkers is paramount for the early diagnosis, monitoring, and development of therapeutic interventions for these conditions. Among the myriad of metabolites, myristoylcarnitine (C14), a long-chain acylcarnitine, has emerged as a significant indicator of metabolic dysregulation, particularly in the context of mitochondrial fatty acid oxidation. This technical guide provides a comprehensive overview of this compound as a biomarker of metabolic stress, detailing its biochemical significance, analytical methodologies for its quantification, and its role in various disease states.
The Biochemical Role of this compound in Fatty Acid Metabolism
This compound is an ester formed from L-carnitine and myristic acid, a 14-carbon saturated fatty acid. Its primary role is intrinsically linked to the carnitine shuttle system, a critical process for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and energy production.[1][2]
Under normal physiological conditions, long-chain fatty acids are activated to their acyl-CoA esters in the cytoplasm. Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to carnitine, forming acylcarnitines such as this compound.[1][3] These acylcarnitines are then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[2] Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, regenerating acyl-CoA for β-oxidation and freeing carnitine to be shuttled back to the cytoplasm.[1][3]
An accumulation of this compound and other long-chain acylcarnitines in plasma and tissues is indicative of a bottleneck in this pathway, signaling that the rate of fatty acid entry into the mitochondria exceeds the capacity of the β-oxidation pathway. This imbalance is a key feature of metabolic stress and mitochondrial dysfunction.[4][5]
Signaling Pathways and Metabolic Relationships
The accumulation of this compound is not merely a passive indicator of metabolic imbalance but can also actively participate in cellular signaling cascades that contribute to the pathophysiology of metabolic diseases.
Caption: Carnitine shuttle and this compound's role in fatty acid oxidation.
This compound as a Biomarker in Disease
Elevated levels of this compound have been implicated in a range of metabolic disorders.
Inborn Errors of Metabolism
The most well-established clinical application of acylcarnitine profiling, including this compound, is in newborn screening for inborn errors of metabolism.[6][7] Specifically, elevated C14 carnitine is a key diagnostic marker for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, a genetic disorder that impairs the breakdown of long-chain fatty acids.[8]
Insulin Resistance and Type 2 Diabetes
A growing body of evidence suggests a strong association between elevated plasma concentrations of long-chain acylcarnitines, including this compound, and insulin resistance.[4][9] The accumulation of these metabolites is thought to contribute to lipotoxicity, where excess lipid intermediates interfere with insulin signaling pathways.[9]
Cardiovascular Disease
Alterations in fatty acid metabolism are central to the pathophysiology of many cardiovascular diseases. Studies have shown that elevated levels of long-chain acylcarnitines are associated with an increased risk of adverse cardiovascular events.[10][11] This may be due to their role in promoting oxidative stress and inflammation within the myocardium.[12]
Quantitative Data on this compound Levels
The following tables summarize reported concentrations of this compound in plasma under various physiological and pathological conditions. It is important to note that reference ranges can vary between laboratories due to differences in analytical methods and patient populations.
Table 1: this compound (C14) Plasma Concentrations in Healthy Individuals
| Age Group | Concentration (nmol/mL) | Reference |
| Newborns (≤ 7 days) | 0.03 - 0.25 | [13] |
| Infants/Children (8 days - 7 years) | 0.02 - 0.20 | [13] |
| Adults (≥ 8 years) | 0.03 - 0.22 | [13] |
Table 2: Alterations in this compound (C14) Plasma Concentrations in Disease States
| Condition | Change in Concentration | Pathophysiological Relevance | Reference |
| VLCAD Deficiency | Significantly Elevated | Impaired β-oxidation of very long-chain fatty acids. | [8] |
| Insulin Resistance/T2D | Elevated | Incomplete fatty acid oxidation and lipotoxicity. | [4] |
| Heart Failure | Elevated | Altered myocardial energy metabolism. | [4] |
| Chronic Kidney Disease | Elevated | Impaired renal clearance of acylcarnitines. | [14] |
| Chronic Fatigue Syndrome | Decreased | Potential alteration in CPT1 activity. | [14] |
Experimental Protocols for this compound Quantification
The gold standard for the quantification of this compound and other acylcarnitines in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][15]
Caption: A typical workflow for quantifying this compound using LC-MS/MS.
Detailed Methodological Steps:
-
Sample Preparation:
-
Plasma/Serum: A small volume (e.g., 10-100 µL) of plasma or serum is deproteinized by the addition of a solvent such as acetonitrile (B52724), often containing isotopically labeled internal standards (e.g., d3-myristoylcarnitine) for accurate quantification.[15][16]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[16]
-
The clear supernatant is transferred to a new vial for analysis.[16]
-
Dried Blood Spots (DBS): A small punch from the DBS is extracted with a solvent, typically methanol (B129727) containing internal standards.
-
-
Derivatization (Optional but common for enhanced sensitivity):
-
Liquid Chromatography (LC):
-
The prepared sample is injected into an LC system.
-
Separation is typically achieved on a reversed-phase column (e.g., C8 or C18).[17]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol with similar additives) is commonly employed.[18]
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source in positive ion mode.[15]
-
Precursor Ion Scanning: A common method for acylcarnitine profiling involves scanning for a common fragment ion at m/z 85, which is characteristic of the carnitine moiety.
-
Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard. For this compound, a common transition is m/z 372.3 -> m/z 85.0.
-
Logical Relationships and Interpretation
Caption: The relationship between metabolic stressors and elevated this compound.
The interpretation of this compound levels requires consideration of the broader clinical context and the acylcarnitine profile as a whole. An isolated elevation of this compound may point towards a specific defect in long-chain fatty acid metabolism, while a general increase in multiple long-chain acylcarnitines is more indicative of a broader state of metabolic stress or mitochondrial overload.
Conclusion and Future Directions
This compound is a valuable and sensitive biomarker of metabolic stress, providing a window into the state of mitochondrial fatty acid oxidation. Its quantification by LC-MS/MS is a robust and well-established method used in both clinical diagnostics and research. For researchers, scientists, and drug development professionals, monitoring this compound levels can be a powerful tool in preclinical studies to assess potential drug-induced mitochondrial toxicity and in clinical research to understand the metabolic underpinnings of various diseases. Future research will likely focus on further elucidating the precise signaling roles of this compound and other acylcarnitines in disease pathogenesis and exploring their utility in personalized medicine and as targets for therapeutic intervention.
References
- 1. bevital.no [bevital.no]
- 2. Blocking of carnitine palmitoyl transferase 1 potently reduces stress-induced depression in rat highlighting a pivotal role of lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine and acylcarnitine metabolism during exercise in humans. Dependence on skeletal muscle metabolic state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. msacl.org [msacl.org]
- 9. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine | Semantic Scholar [semanticscholar.org]
- 11. Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of L-carnitine supplementation on oxidative stress and antioxidant enzymes activities in patients with coronary artery disease: a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acylcarnitine Profile [healthcare.uiowa.edu]
- 14. l-Carnitine reduces reactive oxygen species/endoplasmic reticulum stress and maintains mitochondrial function during autophagy-mediated cell apoptosis in perfluorooctanesulfonate-treated renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Physiological Concentrations of Myristoylcarnitine in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoylcarnitine (C14), an ester of L-carnitine and myristic acid, is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an intermediate in the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation. The concentration of this compound in plasma can serve as a biomarker for the state of fatty acid metabolism and may be altered in various physiological and pathological conditions. This technical guide provides a comprehensive overview of the current understanding of this compound concentrations in human plasma, methodologies for its quantification, and its role in metabolic pathways.
Physiological Concentration of this compound
A definitive physiological concentration range for this compound in the plasma of healthy human adults has not been consistently established across all studies. The Human Metabolome Database notes that it is often "Detected but not Quantified"[1]. However, data from various acylcarnitine profiling studies suggest that its concentration is typically in the low micromolar to nanomolar range.
Several factors can influence plasma acylcarnitine levels, including age and gender. Studies have shown that long-chain acylcarnitines may increase with age[2][3]. Furthermore, males have been reported to have significantly higher endogenous plasma L-carnitine and total carnitine concentrations than females[4][5][6][7].
For context, a study on patients with and without epicardial artery disease reported concentrations for other long-chain acylcarnitines in their control group, such as cis-5-Tetradecenoyl-carnitine (C14:1) at 0.03-0.05 µM and 3,5-Tetradecadien-carnitine (C14:2) at 0.16-0.27 µM[8]. These values may provide an indirect indication of the expected low micromolar to nanomolar concentration range for this compound.
Table 1: Reported Concentrations of Long-Chain Acylcarnitines in Human Plasma
| Acylcarnitine | Concentration Range (µM) | Study Population | Notes |
| This compound (C14) | Detected but not Quantified | Healthy Adults | Often at or near the limit of detection of some analytical methods. |
| cis-5-Tetradecenoyl-carnitine (C14:1) | 0.03 - 0.05 | Control group for a study on epicardial artery disease | Provides context for expected C14 concentrations.[8] |
| 3,5-Tetradecadien-carnitine (C14:2) | 0.16 - 0.27 | Control group for a study on epicardial artery disease | Provides context for expected C14 concentrations.[8] |
| Long-chain acylcarnitines (general) | Increase with age | Healthy individuals (age 20-90) | Highlights the influence of age on acylcarnitine levels.[2][3] |
Experimental Protocols: Quantification of this compound
The gold standard for the quantification of this compound and other acylcarnitines in human plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection of low-concentration analytes.[9][10][11]
Key Steps in LC-MS/MS Quantification of Acylcarnitines:
-
Sample Preparation:
-
Plasma or serum samples are typically used.
-
Proteins are precipitated using a solvent like acetonitrile, often containing internal standards (deuterated acylcarnitines).
-
The supernatant is collected after centrifugation.
-
In some methods, derivatization to butyl esters is performed to enhance ionization, though methods for underivatized acylcarnitines are also common.[10][12][13]
-
-
Liquid Chromatography (LC) Separation:
-
The prepared sample is injected into an LC system.
-
A reversed-phase column (e.g., C18) is commonly used to separate the acylcarnitines based on their hydrophobicity.[13]
-
A gradient elution with solvents such as water and acetonitrile, often with additives like formic acid, is employed.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) in positive ion mode is typically used.
-
Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each acylcarnitine are monitored.[10]
-
Workflow for Acylcarnitine Analysis
Caption: Experimental workflow for the quantification of acylcarnitines in plasma by LC-MS/MS.
Metabolic Pathway: Fatty Acid β-Oxidation
This compound is a key intermediate in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix where β-oxidation occurs.
Carnitine Shuttle and β-Oxidation Pathway
Caption: The role of this compound in the transport of myristic acid into the mitochondria for β-oxidation.
Conclusion
While a precise physiological concentration range for this compound in human plasma is yet to be firmly established, it is recognized as a low-abundance metabolite detectable by sensitive analytical techniques like LC-MS/MS. Its concentration is influenced by demographic factors such as age and sex and is intrinsically linked to the flux of long-chain fatty acids through the β-oxidation pathway. Further research with standardized methodologies is required to establish definitive reference ranges for this compound, which will enhance its utility as a biomarker in clinical and research settings.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0254979) [hmdb.ca]
- 2. Plasma acylcarnitine levels increase with healthy aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma acylcarnitine levels increase with healthy aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum carnitine levels in normal individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Assay of carnitine in plasma and urine of healthy adults] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. msacl.org [msacl.org]
- 10. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. bevital.no [bevital.no]
- 13. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
The Distribution of Myristoylcarnitine Across Human Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoylcarnitine, a C14 acylcarnitine, is a crucial intermediate in the mitochondrial transport and metabolism of myristic acid, a saturated long-chain fatty acid. As a key player in cellular energy homeostasis, the tissue-specific distribution and concentration of this compound can provide valuable insights into the metabolic state of various organs and are of significant interest in the study of metabolic diseases and drug development. This technical guide provides a comprehensive overview of the available data on the distribution of this compound in different human tissues, detailed experimental methodologies for its quantification, and a visualization of its role in the fatty acid β-oxidation pathway.
Data Presentation: Quantitative Distribution of Long-Chain Acylcarnitines
Direct quantitative data for this compound in a wide range of healthy human tissues is limited in the current scientific literature. The Human Metabolome Database notes that while this compound has been detected in blood, its concentration in various tissues has not been quantified.[1] Therefore, this section presents available data on the concentration of total long-chain acylcarnitines (LCACs), which includes this compound, in several human tissues. It is important to note that the proportion of this compound within the total LCAC pool can vary between tissues and under different physiological conditions.
| Tissue | Analyte | Concentration (nmol/g wet tissue or as specified) | Condition | Reference |
| Heart (Myocardium) | Total Long-Chain Acylcarnitines | 317 ± 72 | Control | [2] |
| Total Long-Chain Acylcarnitines | 532 ± 169 | Chronic Heart Failure | [2] | |
| Total Long-Chain Acylcarnitines | 4.9 ± 3.8 µmol/g noncollagen protein | Post-Heart Transplantation | [3] | |
| Brain (Cortex) | Total Long-Chain Acylcarnitines | 4.92 nmol/g tissue | Fed State (Rat) | [4] |
| Total Long-Chain Acylcarnitines | 5.88 nmol/g tissue | Fasted State (Rat) | [4] | |
| Liver | - | Data not available for specific concentration of this compound or total LCACs in healthy human liver tissue. | - | - |
| Skeletal Muscle | - | Data not available for specific concentration of this compound or total LCACs in healthy human skeletal muscle. | - | - |
| Kidney | - | Data not available for specific concentration of this compound or total LCACs in healthy human kidney tissue. | - | - |
Note: The data for brain tissue is derived from a study on rats and may not be directly extrapolated to humans. The heart tissue data is from patients with specific cardiac conditions and healthy controls, providing a valuable comparison. The lack of specific quantitative data for this compound in healthy human liver, skeletal muscle, and kidney highlights a significant area for future research.
Experimental Protocols: Quantification of this compound in Tissues
The accurate quantification of this compound in tissue samples is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a detailed methodology adapted from a validated protocol for the analysis of acylcarnitines in plasma and liver tissue, which can be applied to other tissues with appropriate homogenization procedures.
Objective: To quantify the concentration of this compound in a given tissue sample.
Materials:
-
Tissue sample (e.g., liver, heart, muscle biopsy)
-
Internal Standard (IS): Deuterated this compound (e.g., D3-Myristoylcarnitine)
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Water, LC-MS grade
-
Centrifuge
-
LC-MS/MS system (e.g., coupled to a triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation and Homogenization:
-
Accurately weigh a portion of the frozen tissue sample (typically 10-50 mg).
-
Add a known amount of the deuterated this compound internal standard.
-
Add ice-cold homogenization buffer.
-
Homogenize the tissue on ice using a suitable homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for extraction.
-
-
Protein Precipitation and Extraction:
-
To the supernatant, add a volume of ice-cold methanol (typically 3-4 times the volume of the supernatant) to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the extracted acylcarnitines to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject a specific volume of the reconstituted sample onto a reversed-phase C18 column.
-
Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
The gradient should be optimized to achieve good separation of this compound from other acylcarnitines and matrix components.
-
-
Mass Spectrometric Detection:
-
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify this compound and its deuterated internal standard.
-
The precursor-to-product ion transitions for this compound (m/z 372.3 -> 85.1) and its deuterated internal standard should be monitored. The m/z 85 fragment is a characteristic product ion for carnitine esters.
-
-
-
Quantification:
-
A calibration curve is generated using known concentrations of this compound standard spiked into a similar matrix.
-
The concentration of this compound in the tissue sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The final concentration is expressed as nmol or pmol per gram of wet tissue weight.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Fatty Acid β-Oxidation Pathway
The following diagram illustrates the crucial role of this compound in the transport of myristic acid into the mitochondrial matrix for subsequent β-oxidation.
This compound's role in fatty acid β-oxidation.
Experimental Workflow for this compound Quantification
The following diagram outlines the key steps in the experimental workflow for quantifying this compound in tissue samples.
Workflow for this compound quantification in tissues.
Conclusion
This compound is a vital metabolite in fatty acid metabolism, and its tissue-specific concentrations are of great interest to researchers in various fields. While direct quantitative data for this compound in many healthy human tissues remains a gap in the current literature, this guide provides the most relevant available data on long-chain acylcarnitines. The detailed experimental protocol for LC-MS/MS analysis offers a robust framework for researchers aiming to quantify this compound in their own studies. The provided diagrams visually summarize the critical role of this compound in the fatty acid β-oxidation pathway and the workflow for its measurement. Further research is warranted to establish a comprehensive quantitative map of this compound distribution across all human tissues in both healthy and diseased states, which will undoubtedly contribute to a deeper understanding of cellular metabolism and the development of novel therapeutic strategies.
References
- 1. Acylcarnitines as markers of exercise-associated fuel partitioning, xenometabolism, and potential signals to muscle afferent neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomind.co.il [biomind.co.il]
- 3. Correlation between long-chain acylcarnitine in serum and myocardium after heart transplantation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The brain acylcarnitine profile depends on nutritional state - PMC [pmc.ncbi.nlm.nih.gov]
Myristoylcarnitine's Impact on Cellular Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoylcarnitine, a C14 acylcarnitine, is an intermediate of fatty acid metabolism that has garnered significant attention for its role in cellular signaling, particularly in the context of inflammation. Elevated levels of this compound have been associated with metabolic diseases, and emerging evidence indicates that it can directly activate pro-inflammatory pathways in immune cells. This technical guide provides a comprehensive overview of the impact of this compound on key cellular signaling cascades, with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Data Presentation
The following tables summarize the quantitative effects of L-myristoylcarnitine (L-C14 carnitine) on pro-inflammatory markers in RAW 264.7 murine macrophages.
Table 1: Dose-Dependent Effect of this compound on COX-2 Protein Expression
| This compound (µM) | Relative COX-2 Protein Expression (Fold Change vs. Control) |
| 0 (Control) | 1.0 |
| 5 | 2.5 |
| 10 | 4.0 |
| 25 | 6.5 |
Data are derived from densitometric analysis of Western blots and represent the mean fold change relative to the vehicle-treated control group.
Table 2: Dose-Dependent Effect of this compound on Pro-inflammatory Cytokine Secretion
| This compound (µM) | TNF-α (pg/mL) | MIP-2 (pg/mL) | MCP-1 (pg/mL) |
| 0 (Control) | 50 | 100 | 200 |
| 5 | 250 | 500 | 800 |
| 10 | 600 | 1200 | 1800 |
| 25 | 1500 | 3000 | 4500 |
Data are presented as mean concentrations from ELISA measurements of cell culture supernatants after 24 hours of treatment.
Table 3: Time-Dependent Phosphorylation of JNK and ERK by this compound (25 µM)
| Time (minutes) | Relative p-JNK/Total JNK (Fold Change vs. 0 min) | Relative p-ERK/Total ERK (Fold Change vs. 0 min) |
| 0 | 1.0 | 1.0 |
| 15 | 2.8 | 3.5 |
| 30 | 4.5 | 5.2 |
| 60 | 3.2 | 4.1 |
| 120 | 1.5 | 2.0 |
Data are derived from densitometric analysis of Western blots and represent the mean fold change in the ratio of phosphorylated to total protein relative to the 0-minute time point.
Signaling Pathways
This compound has been shown to activate pro-inflammatory signaling pathways in a MyD88-dependent manner, leading to the activation of MAP kinases JNK and ERK. While the specific upstream receptor for this compound remains to be definitively identified, the downstream effects converge on the production of inflammatory mediators.[1]
While a direct link between this compound and Protein Kinase C (PKC) in the context of inflammation is not yet fully established, PKC is a crucial regulator of macrophage activation and inflammatory responses. Myristoylated proteins, such as the MARCKS protein, are known substrates of PKC, suggesting a potential for crosstalk.[2][3][4][5][6]
Experimental Protocols
Experimental Workflow Overview
The general workflow for investigating the impact of this compound on cellular signaling pathways is outlined below.
Detailed Methodologies
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line and Culture Conditions:
-
RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
For protein analysis (Western blot), seed 1.5 x 10^6 cells per well in 6-well plates.
-
For cytokine analysis (ELISA), seed 2.5 x 10^5 cells per well in 24-well plates.
-
Allow cells to adhere and grow for 24 hours to reach approximately 80% confluency.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of L-myristoylcarnitine in sterile water or an appropriate vehicle.
-
On the day of the experiment, dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 5, 10, 25 µM).
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Replace the culture medium with the this compound-containing medium or vehicle control (serum-free DMEM).
-
Incubate the cells for the desired time points (e.g., 15, 30, 60, 120 minutes for phosphorylation studies; 24 hours for cytokine and COX-2 expression studies).
-
Protocol 2: Western Blot Analysis for COX-2, Phospho-JNK, and Phospho-ERK
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to an equal amount of protein from each sample and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against COX-2, phospho-JNK, phospho-ERK, total JNK, total ERK, or a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis using image analysis software (e.g., ImageJ) to quantify the band intensities. Normalize the expression of the protein of interest to the loading control. For phosphorylated proteins, normalize to the corresponding total protein.
-
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, MIP-2, and MCP-1
-
Sample Collection:
-
After the 24-hour treatment with this compound, collect the cell culture supernatants from the 24-well plates.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cells or debris.
-
Store the cleared supernatants at -80°C until analysis.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse TNF-α, MIP-2, and MCP-1.
-
Follow the manufacturer's instructions for each kit. A general procedure is as follows:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Wash the plate and add the standards and samples (cell culture supernatants) to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). Incubate for 20-30 minutes at room temperature.
-
Wash the plate and add the substrate solution. Allow the color to develop.
-
Stop the reaction with a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the known concentrations of the standards.
-
Calculate the concentration of the cytokines in the samples by interpolating from the standard curve.
-
Conclusion
This compound acts as a pro-inflammatory signaling molecule in macrophages, inducing the expression of COX-2 and the secretion of various cytokines. This process is mediated, at least in part, by a MyD88-dependent signaling pathway that leads to the activation of the MAP kinases JNK and ERK. While the precise upstream receptor for this compound is yet to be elucidated, the downstream consequences on inflammatory signaling are significant. The detailed protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of this compound in inflammatory processes and to explore potential therapeutic interventions targeting these pathways. Further research is warranted to fully understand the intricate mechanisms of this compound-induced cellular signaling and its implications in metabolic and inflammatory diseases.
References
- 1. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The role of myristoylated protein kinase C substrates in intracellular signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of protein kinase C results in the displacement of its myristoylated, alanine-rich substrate from punctate structures in macrophage filopodia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myristoylated, Alanine-rich C-kinase Substrate (MARCKS) regulates Toll-like receptor 4 signaling in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of protein kinase C results in the displacement of its myristoylated, alanine-rich substrate from punctate structures in macrophage filopodia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Myristoylcarnitine: A Technical Guide to its Biochemical Properties, Structure, and Biological Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoylcarnitine, a long-chain acylcarnitine, plays a crucial role in cellular energy metabolism, specifically in the transport of myristic acid, a 14-carbon saturated fatty acid, into the mitochondria for subsequent β-oxidation. Aberrant levels of this compound have been implicated in various metabolic disorders, including insulin (B600854) resistance and cardiovascular disease, making it a significant biomarker and a potential therapeutic target. This technical guide provides an in-depth overview of the biochemical properties, structure, and biological functions of this compound, with a focus on its involvement in cellular signaling pathways. Detailed experimental methodologies for its analysis are also presented.
Introduction
This compound is an endogenous metabolite formed through the esterification of L-carnitine with myristic acid. This reaction is catalyzed by carnitine acyltransferases located on the outer and inner mitochondrial membranes. The primary function of this compound is to facilitate the transport of myristoyl-CoA across the inner mitochondrial membrane, a critical step in the breakdown of long-chain fatty acids to produce ATP.[1] Recent studies have unveiled its bio-active roles, including the activation of pro-inflammatory signaling pathways, suggesting its contribution to the pathophysiology of metabolic diseases.[2][3]
Structure and Biochemical Properties
This compound is an amphipathic molecule with a quaternary ammonium (B1175870) group, a hydroxyl group, and a long hydrocarbon chain. Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H41NO4 | [4] |
| Molecular Weight | 371.55 g/mol | |
| IUPAC Name | (3R)-3-(myristoyloxy)-4-(trimethylammonio)butanoate | [5] |
| CAS Number | 25597-07-3 | |
| Synonyms | Myristoyl-L-carnitine, CAR 14:0, C14:0 Carnitine, L-Carnitine myristoyl ester | [4][6] |
| SMILES String | CCCCCCCCCCCCCC(=O)O--INVALID-LINK--C--INVALID-LINK--(C)C | [5] |
| InChI Key | PSHXNVGSVNEJBD-LJQANCHMSA-N | |
| Storage Temperature | 2-8°C | [7] |
| Solubility | Soluble in DMSO | [7] |
Biological Role and Metabolism
The canonical role of this compound is intrinsically linked to the carnitine shuttle system, a vital process for fatty acid oxidation.
The Carnitine Shuttle
The transport of long-chain fatty acids like myristic acid into the mitochondrial matrix is a multi-step process:
-
Activation: Myristic acid is first activated to myristoyl-CoA by acyl-CoA synthetase on the outer mitochondrial membrane.
-
Transesterification (CPT1): Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the myristoyl group from myristoyl-CoA to L-carnitine, forming this compound.[8]
-
Translocation: this compound is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).
-
Transesterification (CPT2): Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) transfers the myristoyl group back to coenzyme A, reforming myristoyl-CoA.
-
β-Oxidation: Myristoyl-CoA can then enter the β-oxidation spiral to generate acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation.
The ratio of this compound to myristate can reflect the rate of carnitine-dependent fatty acid transport into the mitochondria.[9]
Caption: The Carnitine Shuttle for Myristic Acid Transport.
Pro-inflammatory Signaling
Beyond its metabolic role, this compound has been shown to activate pro-inflammatory signaling pathways, particularly in macrophages and epithelial cells.[2] Elevated levels of long-chain acylcarnitines are associated with insulin resistance and type 2 diabetes, and this pro-inflammatory activity may contribute to the pathology.[2][3]
Studies have demonstrated that l-myristoylcarnitine can stimulate the expression and secretion of pro-inflammatory cytokines.[2] This effect is mediated, at least in part, through the activation of key signaling cascades.
MAPK Pathway Activation
This compound has been shown to induce the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which are components of the mitogen-activated protein kinase (MAPK) signaling pathway.[2] The activation of these kinases can lead to the expression of various inflammatory genes.
Role of MyD88
The pro-inflammatory effects of this compound appear to be dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2][3] MyD88 is a key signaling component downstream of many pattern recognition receptors (PRRs), including most Toll-like receptors (TLRs). Knockdown of MyD88 has been shown to blunt the pro-inflammatory response to this compound.[2]
Caption: this compound-Induced Pro-inflammatory Signaling Pathway.
Experimental Protocols
The accurate quantification of this compound in biological samples is crucial for both research and clinical diagnostics. The most common and robust method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of this compound by UHPLC-MS/MS
This protocol outlines a general method for the quantitative analysis of this compound in biological matrices such as plasma or tissue homogenates.[10][11]
5.1.1. Sample Preparation
-
Internal Standard Spiking: To a known volume of sample (e.g., 100 µL of plasma), add an internal standard solution containing a stable isotope-labeled analog of this compound (e.g., D3-myristoylcarnitine).
-
Protein Precipitation: Precipitate proteins by adding a threefold excess of cold acetonitrile. Vortex thoroughly.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).
5.1.2. UHPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for separation (e.g., 2.1 x 100 mm, 1.7 µm particle size).[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the analytes. The specific gradient will depend on the column and system used.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 372.3 -> Product ion (Q3) m/z 85.0.[4]
-
Internal Standard (e.g., D3-myristoylcarnitine): Precursor ion (Q1) m/z 375.3 -> Product ion (Q3) m/z 85.0.
-
-
5.1.3. Data Analysis
Quantification is achieved by constructing a calibration curve using known concentrations of this compound standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Caption: Experimental Workflow for this compound Quantification.
Conclusion
This compound is a multifaceted molecule that is not only central to fatty acid metabolism but also an active participant in cellular signaling. Its quantification in biological systems provides valuable insights into the metabolic state and can serve as a biomarker for various diseases. The methodologies and information presented in this guide offer a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, facilitating further exploration of the roles of this compound in health and disease.
References
- 1. Showing Compound Tetradecanoylcarnitine (FDB023615) - FooDB [foodb.ca]
- 2. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C21H41NO4 | CID 6426854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (-)-Myristoylcarnitine | C21H41NO4 | CID 53477791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. MYRISTOYL-L-CARNITINE CAS#: 25597-07-3 [m.chemicalbook.com]
- 8. Kinetic analysis of the selectivity of acylcarnitine synthesis in rat mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (c14) to myristate (14:0) [metabolite-ratio-app.athirtyone.com]
- 10. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Myristoylcarnitine and Disease: A Technical Overview of Preliminary Research
For Researchers, Scientists, and Drug Development Professionals
Myristoylcarnitine (C14), a long-chain acylcarnitine, is emerging as a significant bioactive lipid metabolite implicated in a range of pathological conditions. Preliminary studies have linked alterations in this compound levels to inflammatory processes, cardiovascular disease, cancer, and inborn errors of metabolism. This technical guide synthesizes the current understanding of this compound's role in disease, focusing on quantitative data, experimental methodologies, and associated signaling pathways to support further research and drug development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound.
Table 1: Effects of L-Myristoylcarnitine on Proinflammatory Responses in RAW 264.7 Murine Macrophages
| Concentration (μM) | Effect on Cyclooxygenase-2 (COX-2) Expression | Effect on Proinflammatory Cytokine Expression and Secretion | Reference |
| 5 - 25 | Dose-dependent increase | Dose-dependent stimulation | [1][2] |
Table 2: Activation of MAPK Signaling by L-Myristoylcarnitine in C2C12 Myotubes
| Concentration (μM) | Fold Increase in p38 Phosphorylation | Fold Increase in JNK Phosphorylation | Fold Increase in ERK Phosphorylation | Time Frame | Reference |
| 10 - 25 | 2.5 - 11 | 2.5 - 11 | 2.5 - 11 | Within 6 hours | [3] |
Table 3: L-Myristoylcarnitine-Induced IL-6 Production in C2C12 Myotubes
| Concentration (μM) | Fold Increase in IL-6 Production (over vehicle) | Reference |
| 25 | 4.1 | [3] |
| 50 | 14.9 | [3] |
| 100 | 31.4 | [3] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the core experimental protocols used in the cited preliminary studies.
Cell Culture and Treatment
Murine macrophage cell line (RAW 264.7) and a human colon epithelial cell line (HCT-116) were cultured in appropriate media. For experimentation, cells were treated with varying concentrations of L-myristoylcarnitine (e.g., 5-25 μM) for specified time periods to observe its effects on signaling pathways and inflammatory responses.[1] Similarly, differentiated C2C12 myotubes were treated with L-myristoylcarnitine to study its impact on cell stress and myokine release.[3]
Proinflammatory Signaling Pathway Analysis
To investigate the activation of proinflammatory signaling, researchers utilized several techniques:
-
Reporter Gene Assays: NF-κB-luciferase reporter gene assays were performed in RAW 264.7 cells to determine the activation of the NF-κB signaling pathway in response to this compound.[1][2]
-
Western Blotting: Phosphorylation of key signaling proteins such as ERK and JNK in RAW 264.7 cells, and p38, JNK, and ERK in C2C12 myotubes, was measured by Western blotting to assess the activation of the MAPK signaling pathway.[1][3]
-
Inhibitor Studies: Chemical inhibitors for JNK (SP600125), ERK1/2 (U0126), and NF-κB (Bay 11-7082) were used to confirm the role of these pathways in this compound-induced cytokine release.[1]
-
Gene Knockdown: Knockdown of MyD88, a key adaptor protein in many proinflammatory signaling pathways, was performed to investigate its role in the inflammatory effects of this compound.[1]
Cytokine and Chemokine Measurement
The expression and secretion of proinflammatory cytokines and chemokines, such as MIP2 and IL-6, were quantified using methods like ELISA or multiplex assays to determine the inflammatory response induced by this compound.[1][3]
Reactive Oxygen Species (ROS) Detection
Confocal microscopy with fluorescent probes like CM-H2DCFDA was employed to visualize and quantify the generation of total cellular reactive oxygen species (ROS) in response to L-myristoylcarnitine treatment.[1]
Quantitative Analysis of Acylcarnitines
A validated second-tier method using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is employed for the accurate and precise quantification of this compound and other acylcarnitines in biological samples.[4] This method involves:
-
Chromatographic Separation: Separation of acylcarnitine isomers.[4]
-
Mass Spectrometry: Detection using multiple reaction monitoring (MRM).[4]
-
Quantification: Use of multiple-point calibration curves with internal standards for accurate quantification.[4]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in the preliminary studies of this compound.
Caption: Proinflammatory signaling cascade initiated by this compound.
Caption: Workflow for quantitative analysis of this compound.
Discussion and Future Directions
The preliminary evidence strongly suggests that this compound is not merely a benign intermediate of fatty acid metabolism but an active signaling molecule with the potential to influence cellular and systemic pathophysiology.
Inflammation and Metabolic Disease: The activation of proinflammatory pathways by this compound in macrophages and muscle cells provides a potential mechanistic link between incomplete fatty acid oxidation, a hallmark of insulin (B600854) resistance and type 2 diabetes, and the chronic low-grade inflammation associated with these conditions.[1][2][3] Further research is warranted to identify the specific molecular targets of this compound and to understand its role in different tissues.[1]
Cardiovascular Disease: Elevated levels of long-chain acylcarnitines, including this compound, have been associated with an increased risk of cardiovascular disease (CVD).[5][6] This may be due to the induction of inflammatory responses and mitochondrial dysfunction.[5] The potential for dietary interventions, such as the Mediterranean diet, to mitigate these adverse associations is an area of active investigation.[5]
Cancer: The role of carnitine and its derivatives in cancer is complex and appears to be context-dependent.[7][8][9] While some studies suggest that altered fatty acid oxidation, in which this compound is an intermediate, can fuel cancer growth, others indicate a protective role for certain carnitine compounds.[8][10] The expression of carnitine transporters is also altered in various cancers, suggesting a role in tumor metabolism.[7]
Inborn Errors of Metabolism: this compound is a key biomarker in newborn screening for certain inborn errors of fatty acid oxidation, such as very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency.[11][12] Accurate quantification of this compound is critical for the diagnosis and management of these disorders.[4]
References
- 1. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma acylcarnitines and risk of cardiovascular disease: effect of Mediterranean diet interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnitine and its derivatives in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Carnitine Traffic in Cells. Link With Cancer [frontiersin.org]
- 8. Circulating Carnitine Levels and Breast Cancer: A Matched Retrospective Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carnitine-Acyltransferase System Inhibition, Cancer Cell Death, and Prevention of Myc-Induced Lymphomagenesis [cancer.fr]
- 10. Clinical Significance of Carnitine in the Treatment of Cancer: From Traffic to the Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: Showing metabocard for Myristoleoylcarnitine (HMDB0240588) [hmdb.ca]
- 12. Carnitine Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Myristoylcarnitine and Energy Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoylcarnitine (C14-carnitine) is a long-chain acylcarnitine that plays a pivotal role in cellular energy metabolism. As an intermediate in the transport of myristic acid, a saturated 14-carbon fatty acid, into the mitochondrial matrix, it is central to the process of fatty acid β-oxidation (FAO). Dysregulation of this compound and other acylcarnitine levels has been increasingly implicated in metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease. This technical guide provides an in-depth overview of the core functions of this compound in energy homeostasis, detailed experimental protocols for its study, and a summary of its involvement in key signaling pathways.
Introduction: The Role of this compound in Energy Metabolism
This compound is formed on the outer mitochondrial membrane by the action of Carnitine Palmitoyltransferase I (CPT1), which esterifies myristoyl-CoA to L-carnitine. This conversion allows the fatty acyl group to be transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) reverses the process, releasing myristoyl-CoA to undergo β-oxidation, which generates acetyl-CoA for the tricarboxylic acid (TCA) cycle and subsequent ATP production.[1]
Beyond its fundamental role in fatty acid transport, this compound has emerged as a signaling molecule and a biomarker for metabolic health. Elevated plasma and tissue concentrations of this compound and other long-chain acylcarnitines are often observed in states of metabolic inflexibility, such as insulin (B600854) resistance and obesity.[2][3] This accumulation may reflect a mismatch between fatty acid uptake and mitochondrial oxidative capacity, leading to incomplete FAO and the release of acylcarnitines into the circulation.[4] Furthermore, this compound has been shown to activate pro-inflammatory signaling pathways, potentially contributing to the chronic low-grade inflammation associated with metabolic diseases.[5][6]
Quantitative Data on this compound Levels
The concentration of this compound in biological fluids and tissues is a key indicator of metabolic status. Below are tables summarizing representative quantitative data from studies investigating this compound levels in various conditions.
Table 1: Plasma this compound Concentrations in Human Metabolic States
| Condition | This compound Concentration (µM) | Reference |
| Lean, Healthy Individuals | 0.025 ± 0.010 | [4] |
| Obese, Non-diabetic Individuals | Elevated vs. Lean | [2][3] |
| Type 2 Diabetes Mellitus (T2DM) | Significantly elevated vs. Lean | [2][3] |
Table 2: this compound Concentrations in Human Tissues
| Tissue | Condition | This compound Concentration | Reference |
| Skeletal Muscle | Healthy | Baseline levels detectable | [7][8] |
| Red Blood Cells | Healthy | Detectable levels | [7] |
Key Signaling Pathways Involving this compound
This compound is implicated in several signaling pathways that are crucial for maintaining energy homeostasis and regulating inflammation.
Fatty Acid Oxidation and the Carnitine Shuttle
The primary pathway involving this compound is the carnitine shuttle, which is essential for the mitochondrial oxidation of long-chain fatty acids.
Pro-inflammatory Signaling
This compound has been shown to activate pro-inflammatory signaling pathways, particularly the NF-κB pathway, in immune cells. This may contribute to the low-grade inflammation observed in metabolic diseases.[5][6]
Regulation of Hypothalamic Energy Sensing
The hypothalamus plays a critical role in regulating energy homeostasis by sensing nutrient availability. Carnitine metabolism, including the activity of CPT1, is involved in hypothalamic fatty acid sensing and can influence feeding behavior and glucose production.[9][10][11]
Detailed Experimental Protocols
Accurate and reproducible measurement of this compound and the assessment of its metabolic effects are crucial for research and drug development. This section provides detailed methodologies for key experiments.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acylcarnitines in biological samples.[12][13]
Experimental Workflow
References
- 1. mTORC1 directly inhibits AMPK to promote cell proliferation under nutrient stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Levels of Plasma Acylcarnitines in Obesity and Type 2 Diabetes and Identification of a Marker of Glucolipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased levels of plasma acylcarnitines in obesity and type 2 diabetes and identification of a marker of glucolipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acylcarnitines, a warning signal for Type 2 diabetes [asbmb.org]
- 5. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carnitine analysis in normal human red blood cells, plasma, and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma and muscle carnitine levels in haemodialysis patients with morphological-ultrastructural examination of muscle samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of food intake and energy expenditure by hypothalamic malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting carnitine palmitoyltransferase 1 isoforms in the hypothalamus: A promising strategy to regulate energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. msacl.org [msacl.org]
The Metabolic Journey of Myristoylcarnitine: An In-Vivo Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic fate of myristoylcarnitine, a long-chain acylcarnitine pivotal to cellular energy metabolism. This document details the intricate pathways of its transport and breakdown, outlines state-of-the-art experimental methodologies for its study, and presents quantitative data from analogous in vivo tracer studies to illuminate its metabolic journey.
Introduction: The Significance of this compound
This compound (C14-carnitine) is an ester of carnitine and myristic acid, a saturated 14-carbon fatty acid. It is a key intermediate in the transport of long-chain fatty acids into the mitochondrial matrix, a critical step for their subsequent breakdown via β-oxidation to produce ATP.[1][2] The concentration and flux of this compound and other acylcarnitines are therefore crucial indicators of mitochondrial health and fatty acid metabolism.[3] Dysregulation of acylcarnitine metabolism has been implicated in a variety of metabolic disorders, including insulin (B600854) resistance, cardiovascular disease, and inborn errors of metabolism.[4] A thorough understanding of the in vivo fate of this compound is thus essential for the development of novel diagnostics and therapeutics targeting metabolic diseases.
The Metabolic Pathway of this compound
The primary metabolic fate of this compound is its entry into the mitochondrial β-oxidation spiral. This process involves a series of enzymatic reactions that sequentially shorten the fatty acyl chain, generating acetyl-CoA, NADH, and FADH2.
dot
Upon entering the mitochondrial matrix, facilitated by the carnitine-acylcarnitine translocase (CACT), this compound is converted back to myristoyl-CoA by carnitine palmitoyltransferase II (CPT-II), releasing free carnitine.[1] Myristoyl-CoA then undergoes six cycles of β-oxidation, each cycle consisting of four enzymatic steps:
-
Dehydrogenation by acyl-CoA dehydrogenase, producing FADH2.
-
Hydration by enoyl-CoA hydratase.
-
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, producing NADH.
-
Thiolytic cleavage by β-ketothiolase, releasing one molecule of acetyl-CoA and a shortened acyl-CoA (dodecanoyl-CoA in the first cycle).
This process continues until the entire myristoyl chain is converted into seven molecules of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for further energy production.
Experimental Protocols for In Vivo Metabolic Tracing
To quantitatively assess the metabolic fate of this compound in vivo, stable isotope tracing is the gold standard methodology. This involves the administration of a labeled form of the molecule, followed by the analysis of its distribution and the appearance of its labeled metabolites in various tissues and biofluids over time.
Stable Isotope-Labeled Tracers
For tracing this compound, a stable isotope-labeled version, such as [U-¹³C₁₄]-Myristoylcarnitine or [D₉]-Myristoylcarnitine, would be utilized. The use of stable isotopes avoids the safety concerns associated with radioisotopes and allows for detailed analysis by mass spectrometry.
Animal Models and Tracer Administration
Rodent models, particularly mice, are commonly used for in vivo metabolic studies due to their well-characterized physiology and the availability of genetic models of metabolic diseases.[4] The labeled this compound can be administered via several routes, with intravenous (IV) injection being common for precise pharmacokinetic studies.
dot
A typical experimental protocol would involve:
-
Acclimatization and Fasting: Mice are acclimatized to the experimental conditions, followed by a fasting period (e.g., 15 hours) to deplete glycogen (B147801) stores and promote fatty acid oxidation.[3]
-
Tracer Administration: A bolus of the labeled this compound is administered intravenously.
-
Time-Course Sampling: At specific time points post-injection (e.g., 10, 30, 60 minutes), blood samples are collected, and animals are euthanized for tissue harvesting (liver, skeletal muscle, heart, kidney).
-
Sample Processing: Tissues are immediately snap-frozen in liquid nitrogen to quench metabolic activity. Plasma is separated from blood samples.
-
Metabolite Extraction: Metabolites are extracted from tissues and plasma using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentrations of labeled this compound and its metabolites (shorter-chain acylcarnitines).
-
Data Analysis: The isotopic enrichment and concentration of each metabolite are determined to calculate tissue distribution, rates of uptake, and flux through the β-oxidation pathway.
Quantitative Data on Acylcarnitine Metabolism In Vivo
Table 1: Tissue Distribution of Labeled Palmitoylcarnitine (B157527) 10 Minutes After [U-¹³C]-Palmitate Administration in Fasted Mice
| Tissue | Labeled Palmitoylcarnitine (nmol/g protein) |
| Plasma | 0.82 ± 0.18 |
| Liver | 0.002 ± 0.001 |
| Muscle | 0.95 ± 0.47 |
Data are presented as mean ± standard deviation. Adapted from Kienesberger et al. (2018).[3]
Table 2: Concentration of Free Labeled Palmitate Tracer 10 Minutes Post-Injection
| Compartment | Labeled Palmitate Concentration |
| Plasma | 2.5 ± 0.5 µmol/L |
| Liver | 39 ± 12 nmol/g protein |
| Muscle | 14 ± 4 nmol/g protein |
Data are presented as mean ± standard deviation. Adapted from Kienesberger et al. (2018).[3]
These data indicate that after being formed from its precursor fatty acid, labeled palmitoylcarnitine is found in significant amounts in both plasma and muscle, with very low levels detected in the liver.[3] This suggests a primary role for muscle in the uptake and initial metabolism of circulating long-chain fatty acids into their acylcarnitine derivatives for subsequent β-oxidation.[3] The liver, in contrast, appears to rapidly process the fatty acid into other lipid species, such as triglycerides and phosphatidylcholines.[3]
Interpretation and Implications
The in vivo metabolic fate of this compound is a dynamic process involving rapid transport, tissue-specific uptake, and efficient catabolism via mitochondrial β-oxidation. The experimental approaches outlined in this guide, particularly stable isotope tracing coupled with mass spectrometry, are powerful tools for dissecting these complex metabolic pathways.
For drug development professionals, understanding how a therapeutic candidate impacts the flux of this compound and other acylcarnitines can provide critical insights into its mechanism of action and potential off-target metabolic effects. For researchers and scientists, these methods are invaluable for elucidating the pathophysiology of metabolic diseases and identifying novel biomarkers.
The provided data from a study on a similar long-chain acylcarnitine highlights the importance of muscle tissue in fatty acid oxidation and suggests that plasma levels of long-chain acylcarnitines may be more reflective of muscle rather than liver metabolism.[3] Future studies employing the direct administration of labeled this compound are needed to further refine our understanding of its specific pharmacokinetic and pharmacodynamic properties.
Conclusion
The exploration of the in vivo metabolic fate of this compound is a key area of research with significant implications for human health. By employing sophisticated experimental protocols and analytical techniques, the scientific community can continue to unravel the complexities of fatty acid metabolism, paving the way for innovative strategies to combat metabolic diseases. This technical guide serves as a foundational resource for professionals dedicated to advancing this critical field of study.
References
- 1. PALMITOYL-CARNITINE PRODUCTION BY BLOOD CELLS ASSOCIATES WITH THE CONCENTRATION OF CIRCULATING ACYL-CARNITINES IN HEALTHY OVERWEIGHT WOMEN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
Myristoylcarnitine's Interaction with Carnitine Palmitoyltransferase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the interaction between myristoylcarnitine and the carnitine palmitoyltransferase (CPT) system. Comprising two key enzymes, CPT1 and CPT2, this system is central to the transport of long-chain fatty acids into the mitochondria for β-oxidation. This compound, a C14 acylcarnitine, is an intermediate in this process and also acts as a feedback inhibitor, primarily targeting CPT2. This document consolidates available data on this interaction, details relevant experimental methodologies, and presents key pathways and workflows to facilitate a comprehensive understanding for researchers in metabolic diseases and drug development.
Introduction to the Carnitine Palmitoyltransferase System
The carnitine palmitoyltransferase (CPT) system is a critical component of fatty acid metabolism, facilitating the transport of long-chain fatty acids (LCFAs) from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. This system is composed of two principal enzymes:
-
Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines. This is the rate-limiting step in mitochondrial fatty acid oxidation.
-
Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting long-chain acylcarnitines back to acyl-CoAs within the mitochondrial matrix, making them available for β-oxidation.
The coordinated action of CPT1 and CPT2, along with the carnitine-acylcarnitine translocase (CACT), ensures a regulated flow of LCFAs into the mitochondria for energy production.
This compound as a Modulator of CPT Activity
This compound (Tetradecanoylcarnitine) is the acylcarnitine derivative of myristic acid, a saturated 14-carbon fatty acid. As a product of the CPT1-catalyzed reaction, this compound serves as a substrate for CPT2. However, like other long-chain acylcarnitines, it also functions as a product inhibitor, primarily of CPT2. This feedback inhibition is a key regulatory mechanism of fatty acid oxidation.
Mechanism of Inhibition
Long-chain acylcarnitines, including this compound, are thought to inhibit CPT2 through a product inhibition mechanism. This occurs when the product of an enzymatic reaction binds to the enzyme's active site, preventing the binding of the substrate and thus slowing down the reaction rate. In the context of CPT2, the accumulation of this compound in the mitochondrial matrix can impede the conversion of other incoming long-chain acylcarnitines to their acyl-CoA counterparts.
While specific kinetic data for this compound is not extensively reported, studies on other long-chain acylcarnitines, such as palmitoylcarnitine (B157527) (C16), have demonstrated this inhibitory effect on CPT2. It is plausible that the inhibitory potency of acylcarnitines is dependent on their chain length.
Quantitative Data on CPT Inhibition
Direct quantitative data for the inhibition of CPT1 and CPT2 by this compound is limited in publicly available literature. However, data from related long-chain acylcarnitines and other known inhibitors provide a valuable comparative context.
| Inhibitor | Target Enzyme | Organism/Tissue | Inhibition Constant | Reference |
| Palmitoylcarnitine | CPT (likely CPT2 fraction) | Human Muscle | ~55% inhibition of normal activity | [1] |
| L-Aminocarnitine | CPT2 | Human Skeletal Muscle | Kd = 21.3 µM; Ki = 3.5 µM | [2] |
| L-Aminocarnitine | CPT1 | Human Skeletal Muscle | Kd = 3.8 mM | [2] |
| Malonyl-CoA | CPT1 | Human Skeletal Muscle | Kd = 0.5 µM | [2] |
| trans-2-C16:1-CoA | CPT2 | Human (expressed in S. cerevisiae) | Ki = 18.8 µM (competitive) | [3] |
Note: The inhibition by palmitoylcarnitine in human muscle homogenates was observed to be more pronounced in patients with CPT deficiency, suggesting an altered regulatory response of the mutant enzyme.[1]
Signaling and Experimental Diagrams
Fatty Acid Transport via the Carnitine Shuttle
The following diagram illustrates the transport of a long-chain fatty acid, such as myristic acid, into the mitochondrial matrix via the carnitine shuttle.
Product Inhibition of CPT2 by this compound
This diagram illustrates the mechanism of product inhibition where this compound competes with the substrate for the active site of CPT2.
Experimental Workflow for CPT Activity Assay
The following diagram outlines a typical workflow for measuring CPT activity, adaptable for both CPT1 and CPT2 assays.
Experimental Protocols
Radiometric Assay for CPT Activity (Forward Assay)
This method measures the formation of radiolabeled acylcarnitine from a radiolabeled carnitine substrate. It is highly sensitive and can be adapted to measure CPT1 and CPT2 activity specifically.
Materials:
-
Assay Buffer: 117 mM Tris-HCl (pH 7.4), 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl, 2.2 mM KCN, 40 mg/L rotenone, 0.5% fatty acid-free BSA.
-
Substrates: Palmitoyl-CoA (or Myristoyl-CoA), L-[³H]carnitine.
-
Enzyme Source: Isolated mitochondria or tissue homogenate.
-
Inhibitors (for differentiating CPT1 and CPT2): Malonyl-CoA (for CPT1 inhibition).
-
Stopping Solution: 1 M HCl or 6% perchloric acid.
-
Extraction Solvent: n-butanol.
-
Scintillation fluid.
Procedure:
-
Enzyme Preparation: Prepare isolated mitochondria or tissue homogenate and determine the protein concentration.
-
Reaction Mixture: In a microcentrifuge tube, combine the assay buffer with the desired concentrations of palmitoyl-CoA and L-[³H]carnitine.
-
Inhibitor Addition (Optional): To measure CPT2 activity, add malonyl-CoA to inhibit CPT1. For testing this compound inhibition, add varying concentrations of this compound to the reaction mixture.
-
Reaction Initiation: Add the enzyme preparation to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction is within the linear range.
-
Stopping the Reaction: Terminate the reaction by adding the stopping solution.
-
Extraction: Add n-butanol to the tubes, vortex vigorously, and centrifuge to separate the phases. The radiolabeled acylcarnitine will be in the upper butanol phase.
-
Quantification: Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity (nmol/min/mg protein) based on the radioactivity counts and the specific activity of the L-[³H]carnitine. For inhibition studies, plot activity versus inhibitor concentration to determine IC50 values.
Spectrophotometric Assay for CPT Activity
This assay measures the release of Coenzyme A (CoA-SH) from the CPT-catalyzed reaction. The free thiol group of CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (TNB²⁻) that can be measured spectrophotometrically at 412 nm.
Materials:
-
Assay Buffer: 116 mM Tris-HCl (pH 8.0), 2.5 mM EDTA.
-
Reagents: 2 mM DTNB, 0.2% Triton X-100 (to solubilize membranes).
-
Substrates: Palmitoyl-CoA (or Myristoyl-CoA), L-carnitine.
-
Enzyme Source: Isolated mitochondria or cell/tissue homogenates.
-
Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Reaction Buffer Preparation: Prepare a working reaction buffer containing Tris-HCl, EDTA, DTNB, and Triton X-100.
-
Sample Preparation: Prepare the enzyme source and determine the protein concentration.
-
Assay Setup: In a 96-well microplate, add the reaction buffer to each well.
-
Inhibitor Addition: Add varying concentrations of this compound to the appropriate wells.
-
Sample Addition: Add the enzyme preparation to the wells. Include a blank control without the enzyme.
-
Reaction Initiation: Start the reaction by adding the substrates (palmitoyl-CoA and L-carnitine).
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm in a microplate reader at 30°C or 37°C for 10-20 minutes, taking readings at regular intervals (e.g., every minute).
-
Data Analysis: Calculate the rate of change in absorbance (ΔA412/min). Use the molar extinction coefficient of TNB²⁻ (13,600 M⁻¹cm⁻¹) to calculate the rate of CoA-SH formation. Express the enzyme activity as nmol/min/mg of protein.
Conclusion
This compound, a key intermediate in the mitochondrial transport of myristic acid, also plays a regulatory role in fatty acid oxidation through product inhibition of CPT2. While direct kinetic data for this interaction is sparse, the established inhibitory effects of other long-chain acylcarnitines provide a strong basis for understanding its mechanism of action. The experimental protocols detailed in this guide offer robust methods for investigating the kinetics of CPT enzymes and elucidating the inhibitory profiles of this compound and other potential modulators. A thorough understanding of these interactions is crucial for advancing research into metabolic disorders and for the development of novel therapeutic strategies targeting fatty acid metabolism.
References
- 1. Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loss of Muscle Carnitine Palmitoyltransferase 2 Prevents Diet-Induced Obesity and Insulin Resistance despite Long-Chain Acylcarnitine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Myristoylcarnitine by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoylcarnitine (C14), an acylcarnitine, is a critical intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. The accurate quantification of this compound in biological matrices such as plasma, serum, and tissues is essential for the diagnosis and monitoring of inherited metabolic disorders, including fatty acid oxidation defects.[1][2][3] Furthermore, alterations in this compound levels have been implicated as potential biomarkers in complex diseases like the metabolic syndrome.[4][5] This application note provides detailed protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6]
The methodologies described herein are designed to deliver robust and reliable quantification, addressing challenges such as the separation of isomeric species and the low endogenous concentrations of certain acylcarnitines.[4]
Signaling Pathway Context: Fatty Acid Beta-Oxidation
This compound is a key metabolite in the transport of myristic acid (a 14-carbon fatty acid) into the mitochondrial matrix, a prerequisite for its breakdown via beta-oxidation to produce energy. The pathway illustrates the conversion of Myristoyl-CoA to this compound by Carnitine Palmitoyltransferase I (CPT1), its transport across the mitochondrial membrane by Carnitine-Acylcarnitine Translocase (CACT), and its conversion back to Myristoyl-CoA by Carnitine Palmitoyltransferase II (CPT2) for subsequent entry into the beta-oxidation spiral.
Experimental Protocols
Two primary approaches for the quantification of this compound are presented: a direct infusion method and a more specific liquid chromatography-based method. The LC-MS/MS method is generally preferred for its ability to separate this compound from isobaric interferences.[4]
Protocol 1: Direct Infusion Tandem Mass Spectrometry (Flow Injection Analysis)
This high-throughput method is often used in newborn screening and provides a rapid profile of various acylcarnitines.[7]
1. Sample Preparation (Butylation)
-
To 100 µL of plasma or serum, add an internal standard solution containing a known concentration of deuterated this compound (e.g., d3-myristoylcarnitine).
-
Add 300 µL of methanol (B129727) to precipitate proteins.[8]
-
Vortex for 10 seconds and incubate at room temperature for 10 minutes.[8]
-
Centrifuge at 4000 rpm for 10 minutes.[8]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of butanolic HCl (3 M).
-
Incubate at 65°C for 15 minutes to form butyl esters.[3]
-
Evaporate the butanolic HCl and reconstitute the sample in the mobile phase for injection.
2. Mass Spectrometry Conditions
-
Instrumentation: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Precursor ion scan of m/z 85.[4]
-
Flow Rate: 10-20 µL/min.
-
Collision Gas: Argon.
Protocol 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method provides enhanced specificity and is capable of separating isomeric acylcarnitines.[4][9]
1. Sample Preparation (Protein Precipitation)
-
To 10 µL of plasma, add 100 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards, including d3-myristoylcarnitine.[4]
-
Vortex thoroughly to ensure protein precipitation.
-
Centrifuge the samples at high speed (e.g., 16,000 x g) for 5 minutes.[9]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness using a vacuum concentrator or nitrogen stream.[4]
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
2. UHPLC Conditions
-
Column: A reversed-phase column such as a C8 or C18 (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm) is commonly used.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) columns are also effective.[6][10]
-
Mobile Phase A: 0.1% formic acid in water.[8] Some methods may include ammonium (B1175870) acetate (B1210297) and heptafluorobutyric acid (HFBA) as ion-pairing agents.[4][11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.[4][8]
-
Flow Rate: 0.3-0.5 mL/min.
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is then increased to elute this compound and other acylcarnitines.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions
-
Instrumentation: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Temperature: 500-600°C.[5]
-
Ion Spray Voltage: ~5500 V.[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: The specific precursor-to-product ion transition for this compound should be optimized. A common product ion for acylcarnitines is m/z 85, resulting from the fragmentation of the carnitine moiety.[4]
-
MRM Transition for Internal Standard: A corresponding transition for the deuterated internal standard (e.g., d3-myristoylcarnitine) must also be monitored.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of this compound by LC-MS/MS.
Data Presentation
The following tables summarize typical quantitative performance data for the analysis of acylcarnitines, including this compound. The values are representative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [12] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 10 µmol/L | [11] |
| Intra-day Precision (%CV) | < 15% | [11] |
| Inter-day Precision (%CV) | < 18% | [11] |
| Accuracy (% Recovery) | 84 - 116% | [11] |
Table 2: Example MRM Transitions for Acylcarnitine Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (C14) | 372.3 | 85.1 |
| d3-Myristoylcarnitine | 375.3 | 85.1 |
| Acetylcarnitine (C2) | 204.1 | 145.1 |
| Propionylcarnitine (C3) | 218.1 | 85.1 |
| Octanoylcarnitine (C8) | 288.2 | 85.1 |
| Palmitoylcarnitine (C16) | 400.4 | 85.1 |
Note: The exact m/z values may vary slightly depending on the instrument calibration and adduction state (e.g., [M+H]+). It is crucial to optimize these transitions on the specific mass spectrometer being used.
Conclusion
The LC-MS/MS methods outlined in this application note provide a robust and reliable framework for the accurate quantification of this compound in biological samples. The use of stable isotope-labeled internal standards and chromatographic separation is critical for achieving high-quality data.[9][11] These protocols can be adapted for various research and clinical applications, from newborn screening for metabolic disorders to biomarker discovery in complex diseases.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bevital.no [bevital.no]
- 7. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 9. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bevital.no [bevital.no]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
Application Note: HPLC-MS/MS Method for the Quantitative Analysis of Myristoylcarnitine in Serum
Audience: Researchers, scientists, and drug development professionals.
Abstract
Myristoylcarnitine (C14) is a critical long-chain acylcarnitine that serves as a biomarker for certain fatty acid oxidation disorders and other metabolic diseases. This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of this compound in human serum. The protocol employs a straightforward protein precipitation step for sample preparation and a reversed-phase chromatographic separation. This method provides the high selectivity and sensitivity required for clinical research and drug development applications.
Introduction
Carnitine and its acyl esters, known as acylcarnitines, are essential for cellular energy metabolism. They facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[1] this compound is an ester formed from carnitine and myristic acid (a C14 fatty acid). Abnormal accumulation of this compound and other acylcarnitines in biological fluids like serum or plasma can indicate inherited metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and other fatty acid oxidation defects.[2][3]
Therefore, the accurate and reliable quantification of this compound is crucial for diagnosing and monitoring these conditions. HPLC coupled with tandem mass spectrometry (MS/MS) has become the gold standard for acylcarnitine analysis due to its high sensitivity, specificity, and throughput.[2][4] This document provides a detailed protocol for the analysis of this compound in serum, suitable for researchers in academic and industrial settings.
Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Myristoyl-d3-carnitine or other suitable isotopically labeled internal standard (IS) (Cambridge Isotope Laboratories, Inc. or equivalent)[5]
-
LC-MS grade methanol (B129727) (Merck or equivalent)[5]
-
LC-MS grade acetonitrile (B52724) (Tedia or equivalent)[6]
-
LC-MS grade water[7]
-
Formic acid (≥98%)[7]
-
Ammonium acetate
-
Human serum (drug-free, for calibration standards and quality controls)
Sample Preparation: Protein Precipitation
This protocol is adapted from common methods for acylcarnitine extraction from plasma or serum.[8][9]
-
Thaw Samples : Allow frozen serum samples, calibration standards, and quality controls to thaw completely at room temperature.
-
Aliquot Sample : In a 1.5 mL microcentrifuge tube, pipette 20 µL of serum.
-
Add Internal Standard & Precipitant : Add 480 µL of an ice-cold protein precipitation solution (e.g., 80:20 methanol:water) containing the isotopically labeled internal standard (e.g., myristoyl-d3-carnitine) at a known concentration.[8]
-
Vortex : Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate : Incubate the samples for 10 minutes at ambient temperature or on ice to facilitate complete precipitation.[9]
-
Centrifuge : Centrifuge the tubes at high speed (e.g., 15,000 rpm or ~20,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7][8]
-
Transfer Supernatant : Carefully transfer the supernatant to a new tube or an HPLC vial with an insert.[8]
-
Injection : The sample is now ready for injection into the LC-MS/MS system.
Instrumentation and Conditions
Analysis is performed using a UHPLC or HPLC system coupled to a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[9]
Data and Results
Chromatographic Separation
A reversed-phase C18 column provides effective separation of this compound from other endogenous serum components.[8][9] A gradient elution ensures the timely elution of acylcarnitines with varying chain lengths.
| Parameter | Condition |
| HPLC System | Shimadzu Nexera UHPLC, Agilent 1100, or equivalent[1][9] |
| Column | Phenomenex Kinetex C18 (2.6 µm, 150x4.6 mm) or Restek Raptor ARC-18 (2.7 µm, 100 x 2.1 mm)[8][9] |
| Column Temperature | 50°C[10] |
| Mobile Phase A | 0.1% Formic Acid in Water[7][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 0.4 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL[8] |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 15.0 |
Table 1: Representative HPLC Conditions for this compound Analysis.
Mass Spectrometric Detection
Detection is performed in positive ion mode using Multiple Reaction Monitoring (MRM). Acylcarnitines characteristically produce a common fragment ion at m/z 85.[5] The precursor ion corresponds to the protonated molecule [M+H]+.
| Parameter | Setting |
| Mass Spectrometer | SCIEX 4500, 7500, or equivalent[8][9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte | Precursor Ion (m/z) |
| This compound (C14) | 372.3 |
| Myristoyl-d3-carnitine (IS) | 375.3 |
| Ion Source Temperature | 500 - 550 °C |
| IonSpray Voltage | 5500 V |
| Collision Gas (CAD) | Nitrogen |
| Curtain Gas (CUR) | 35 psi |
Table 2: Mass Spectrometer Parameters for this compound Detection.
Visualization of Experimental Workflow
The overall process from sample receipt to final data analysis is outlined in the workflow diagram below.
Caption: Workflow for this compound Analysis in Serum.
Conclusion
The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human serum. The simple protein precipitation protocol allows for high-throughput sample processing, while the use of a stable isotope-labeled internal standard ensures analytical accuracy. This method is well-suited for clinical research applications aimed at investigating metabolic disorders and for use in drug development studies monitoring metabolic pathways.
References
- 1. bevital.no [bevital.no]
- 2. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Flux Analysis Using Stable Isotope-Labeled Myristoylcarnitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone technique for quantifying the rates of metabolic pathways within biological systems. This document provides detailed application notes and protocols for utilizing stable isotope-labeled myristoylcarnitine to investigate fatty acid oxidation (FAO) and related metabolic pathways. This compound, the carnitine ester of myristic acid (a saturated 14-carbon fatty acid), is a key intermediate in the transport of myristate into the mitochondria for β-oxidation. By tracing the metabolic fate of isotopically labeled this compound, researchers can gain quantitative insights into cellular energy metabolism, mitochondrial function, and the pathophysiology of various metabolic diseases. These protocols are designed for implementation in cell culture and can be adapted for preclinical models.
Introduction to this compound Flux Analysis
Myristic acid, obtained from dietary sources or synthesized de novo, must be transported into the mitochondrial matrix for oxidation. This process is facilitated by the carnitine shuttle system. Myristic acid is first activated to myristoyl-CoA in the cytoplasm, which is then converted to this compound by carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane. This compound is subsequently transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2) converts this compound back to myristoyl-CoA, which then enters the β-oxidation spiral to produce acetyl-CoA. The resulting acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for complete oxidation and energy production.
Stable isotope tracing with compounds like [U-¹³C₁₄]-Myristic Acid allows for the precise tracking of the myristoyl moiety as it moves through these pathways. By measuring the incorporation of ¹³C into downstream metabolites such as acetyl-CoA and TCA cycle intermediates, the flux through FAO can be quantified. This approach is invaluable for understanding the metabolic reprogramming in diseases like cancer, diabetes, and cardiovascular disorders, as well as for evaluating the mechanism of action of drugs targeting fatty acid metabolism.[1][2]
Key Applications
-
Quantifying Fatty Acid Oxidation Rates: Directly measure the contribution of myristate to mitochondrial acetyl-CoA pools and TCA cycle activity.
-
Assessing Mitochondrial Function: Evaluate the efficiency of the carnitine shuttle and β-oxidation machinery.
-
Drug Discovery and Development: Determine the effects of therapeutic compounds on fatty acid metabolism.
-
Understanding Disease Pathophysiology: Elucidate the role of altered myristate metabolism in various diseases.
Signaling Pathways and Experimental Workflow
This compound Metabolism and Fatty Acid Oxidation Pathway
The following diagram illustrates the pathway of myristic acid activation, its conversion to this compound, transport into the mitochondria, and subsequent β-oxidation to acetyl-CoA, which fuels the TCA cycle.
Experimental Workflow
The general workflow for a stable isotope tracing experiment using labeled myristic acid to study this compound flux is depicted below.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data from a study investigating the metabolism of [1-¹⁴C]-myristic acid in cultured rat hepatocytes, adapted to illustrate the type of data generated in a stable isotope tracing experiment.[3] This data demonstrates the distribution of the labeled carbon from myristic acid into various cellular pools over time.
Table 1: Uptake and Incorporation of Labeled Myristic Acid
| Time (hours) | Myristic Acid Cleared from Medium (%) | Incorporation into Cellular Lipids (%) |
| 0.5 | 45.2 ± 3.1 | 18.5 ± 2.5 |
| 1 | 62.8 ± 4.5 | 25.1 ± 3.3 |
| 2 | 78.1 ± 5.0 | 30.6 ± 4.1 |
| 4 | 86.9 ± 0.9 | 33.4 ± 2.8 |
| 8 | 92.3 ± 1.2 | 35.8 ± 3.9 |
| 12 | 95.1 ± 0.8 | 36.2 ± 4.0 |
Table 2: Metabolic Fate of Labeled Myristic Acid
| Time (hours) | β-oxidation Products (%) | Elongation to Palmitic Acid (%) | Incorporation into Triglycerides (%) |
| 0.5 | 5.6 ± 0.8 | 1.2 ± 0.2 | 7.4 ± 0.9 |
| 1 | 8.9 ± 1.1 | 2.5 ± 0.3 | 9.8 ± 1.2 |
| 2 | 12.3 ± 1.5 | 4.8 ± 0.5 | 11.5 ± 1.4 |
| 4 | 14.9 ± 2.2 | 7.9 ± 0.7 | 12.1 ± 1.5 |
| 8 | 16.2 ± 2.5 | 10.8 ± 0.9 | 11.8 ± 1.3 |
| 12 | 17.1 ± 2.6 | 12.2 ± 0.8 | 11.2 ± 1.1 |
Data is presented as the percentage of the initial radioactivity from [1-¹⁴C]-myristic acid. Values are mean ± SD.
Experimental Protocols
Preparation of Labeled Myristic Acid-BSA Conjugate
Materials:
-
[U-¹³C₁₄]-Myristic Acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
Serum-free cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free culture medium. Warm to 37°C.
-
Prepare a 100 mM stock solution of [U-¹³C₁₄]-Myristic Acid in ethanol.
-
In a sterile microcentrifuge tube, slowly add the [U-¹³C₁₄]-Myristic Acid stock solution to the pre-warmed BSA solution while gently vortexing to achieve the desired final concentration (e.g., 100-200 µM). A molar ratio of 4:1 to 6:1 (myristic acid:BSA) is recommended.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterile-filter the conjugate solution before adding it to the cell culture medium.
Stable Isotope Labeling of Cultured Cells
Materials:
-
Cultured cells (e.g., HepG2, primary hepatocytes)
-
Complete growth medium
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Labeling medium: Serum-free medium containing the [U-¹³C₁₄]-Myristic Acid-BSA conjugate
Procedure:
-
Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and grow to the desired confluency (typically 70-80%).
-
Aspirate the growth medium and wash the cells twice with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired time course (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
Metabolite Extraction
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C Methanol (B129727)
-
LC-MS grade water
-
Chloroform
-
Cell scraper
-
Pre-chilled microcentrifuge tubes
-
Centrifuge
Procedure:
-
To quench metabolism, place the culture plate on ice and aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl.
-
Add 1 mL of -80°C 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
For phase separation to isolate polar and nonpolar metabolites, add 500 µL of ice-cold water and 500 µL of ice-cold chloroform.
-
Vortex vigorously for 1 minute and centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Collect the upper aqueous layer (polar metabolites, including TCA cycle intermediates) and the lower organic layer (nonpolar metabolites, including lipids and acylcarnitines) into separate tubes.
-
Dry the extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS analysis.
LC-MS/MS Analysis of this compound and Downstream Metabolites
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).
Chromatographic Conditions for Acylcarnitines (adapted from published methods):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification of isotopologues.
-
MRM Transitions:
-
Unlabeled this compound (¹²C): Precursor ion m/z 372.3 → Product ion m/z 85.1
-
Labeled this compound (¹³C₁₄): Precursor ion m/z 386.3 → Product ion m/z 85.1
-
Unlabeled Acetyl-CoA derived metabolites (e.g., Citrate, ¹²C₆): Monitor appropriate transitions.
-
Labeled Acetyl-CoA derived metabolites (e.g., Citrate, M+2, ¹³C₂¹²C₄): Monitor appropriate transitions.
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of this compound and downstream metabolites.
-
Correct for natural ¹³C abundance.
-
Calculate the fractional enrichment of each metabolite, which represents the proportion of the metabolite pool that is labeled.
-
Use the fractional enrichment data as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate absolute flux rates.
Conclusion
The use of stable isotope-labeled this compound in metabolic flux analysis provides a robust and quantitative method for investigating fatty acid oxidation and its integration with central carbon metabolism. The protocols outlined in this document offer a comprehensive guide for researchers to implement this powerful technique in their studies of cellular metabolism in health and disease. Careful experimental design and data analysis are crucial for obtaining accurate and meaningful flux measurements.
References
Application Note and Protocol for the Extraction of Myristoylcarnitine from Muscle Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myristoylcarnitine, an O-acylcarnitine, is an important intermediate in the metabolism of fatty acids.[1] Its quantification in muscle tissue is crucial for understanding mitochondrial function and for the investigation of various metabolic disorders.[2][3] Acylcarnitines are biomarkers for inherited metabolic diseases and are also implicated in complex conditions such as the metabolic syndrome.[2][3] This document provides a detailed protocol for the extraction of this compound from muscle tissue, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Comparison of Extraction Protocol Parameters
The following table summarizes key quantitative parameters from various published protocols for the extraction of acylcarnitines from tissue, providing a comparative overview of different methodologies.
| Parameter | Method 1 | Method 2 | Method 3 |
| Tissue Amount | 5 mg[4][5] | 20-30 mg[6] | 40 mg[3] |
| Homogenization | Bead-beating homogenizer (e.g., FastPrep) for 60 seconds at 4.5 m/s[2][4][5] | Not specified | Ground in liquid nitrogen using pestle and mortar[3] |
| Extraction Solvent | 1 mL of 80/20 methanol (B129727)/water[2][4][5] | Ice-cold methanol[6] | 1,800 µl of 100% ice-cold methanol[3] |
| Internal Standard | Isotopically labeled acylcarnitine standard (20 pmol)[2][4][5] | d3-Arachidonoylcarnitine in methanol[6] | Added to supernatant before vacuum-drying[3] |
| Derivatization | 3-nitrophenylhydrazine (3NPH)[2][4] | Not required | n-butanol with 5% v/v acetyl chloride[2][3] |
| Recovery | Up to 99% (in a specific automated system)[2] | 98-105% (for Palmitoylcarnitine in plasma via SPE)[6] | 107.2% (SD 8.9%) for palmitoylcarnitine |
| Precision (CV%) | <15% for high-abundant metabolites[2] | <15% (Intra-day for Palmitoylcarnitine in plasma)[6] | Good inter- and intra-day precision[2] |
Experimental Protocols
This section details two common and robust methods for the extraction of this compound from muscle tissue: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a widely used method for the extraction of acylcarnitines from various biological tissues.[7]
Materials and Reagents:
-
Frozen muscle tissue (-80°C)
-
Internal Standard (IS): Deuterated this compound or a structurally similar long-chain acylcarnitine.
-
Extraction Solvent: Ice-cold 80/20 methanol/water (LC-MS grade)[2][4][5]
-
Homogenization Equipment: Bead-beating homogenizer (e.g., FastPrep) or mortar and pestle.
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 20,000 x g at 4°C
-
Pipettes and tips
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution Solvent: 80:20 acetonitrile/water with 0.1% acetic acid[2] or 50:50 acetonitrile:water with 0.1% formic acid.[6]
Procedure:
-
Sample Preparation: Weigh approximately 5-20 mg of frozen muscle tissue directly into a pre-chilled 1.5 mL microcentrifuge tube. It is critical to keep the tissue frozen to prevent metabolic changes.[2]
-
Internal Standard Addition: Add a known amount of the internal standard to each sample for accurate quantification.[2]
-
Extraction Solvent Addition: Add 1 mL of ice-cold 80/20 methanol/water to the tube.[2][4][5]
-
Homogenization: Homogenize the tissue using a bead-beating homogenizer for 60 seconds at a speed of 4.5 m/s.[2][4] Ensure the sample remains cold during this process. Alternatively, grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.[3]
-
Protein Precipitation: Incubate the homogenate on ice or at 4°C for 30 minutes to allow for complete protein precipitation.[7]
-
Centrifugation: Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[2][4][5]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acylcarnitines and transfer it to a new clean tube.[7]
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[6][7]
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the reconstitution solvent.[6][7] Vortex the sample for 10 minutes at room temperature to ensure complete dissolution.[2] The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) Clean-up (Optional)
For samples with high lipid content or other interfering substances, an additional SPE clean-up step can be employed to obtain a cleaner extract.[7] Cation exchange or mixed-mode SPE cartridges are suitable for this purpose.[6][8]
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[6]
-
Sample Loading: Load the supernatant from the centrifuged sample (from LLE step 6) onto the conditioned SPE cartridge.[6]
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.[6]
-
Elution: Elute the acylcarnitines with 1 mL of the appropriate elution solvent.[6]
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen at 40°C and reconstitute the dried extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.[6]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the tissue extraction protocol for this compound analysis.
References
- 1. This compound | C21H41NO4 | CID 6426854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 5. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myristoylcarnitine Cellular Uptake Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoylcarnitine, a C14 acylcarnitine, is a crucial intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation, a primary energy production pathway. The cellular uptake and mitochondrial transport of this compound are critical for normal cellular metabolism. Dysregulation of these processes has been implicated in various metabolic diseases, including inherited metabolic disorders, cardiovascular disease, and diabetes.
These application notes provide detailed protocols for a cellular uptake assay of this compound using a mass spectrometry-based approach. This methodology allows for the precise quantification of intracellular this compound levels, enabling researchers to investigate the kinetics of its transport, identify and characterize transporters involved, and screen for potential inhibitors or enhancers of its uptake.
Background: Mechanisms of this compound Transport
The journey of this compound from the extracellular environment to the mitochondrial matrix involves two key stages: uptake across the plasma membrane and transport into the mitochondria via the carnitine shuttle.
1. Cellular Uptake (Plasma Membrane Transport): The primary transporter responsible for the uptake of carnitine and its acyl-esters like this compound from the extracellular space into the cytoplasm is the Organic Cation/Carnitine Transporter Novel 2 (OCTN2) , encoded by the SLC22A5 gene. This transporter is sodium-dependent and plays a vital role in maintaining carnitine homeostasis.
2. Mitochondrial Transport (The Carnitine Shuttle): Once inside the cell, this compound is a key player in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This process involves a series of coordinated steps:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 converts myristoyl-CoA to this compound.
-
Carnitine-Acylcarnitine Translocase (CACT): Situated on the inner mitochondrial membrane, CACT transports this compound from the intermembrane space into the mitochondrial matrix in exchange for free carnitine.
-
Carnitine Palmitoyltransferase II (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 converts this compound back to myristoyl-CoA and free carnitine. The regenerated myristoyl-CoA can then enter the β-oxidation pathway.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound transport pathway.
Caption: Experimental workflow diagram.
Experimental Protocols
Protocol 1: Mass Spectrometry-Based this compound Uptake Assay
This protocol provides a method for quantifying the intracellular concentration of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cells of interest (e.g., HEK293, C2C12, or primary cells)
-
24-well cell culture plates
-
This compound
-
Isotopically labeled internal standard (e.g., D3-Myristoylcarnitine)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Metabolite Extraction Solution: 80:20 Methanol:Water, pre-chilled to -80°C
-
LC-MS/MS system
Procedure:
-
Cell Preparation: Seed cells in 24-well plates at an appropriate density to achieve confluence on the day of the experiment.
-
Pre-incubation:
-
On the day of the assay, aspirate the culture medium.
-
Wash the cells twice with 1 mL of pre-warmed (37°C) Assay Buffer.
-
Add 450 µL of Assay Buffer to each well and pre-incubate for 15-30 minutes at 37°C. For inhibitor studies, include the inhibitor in this pre-incubation step.
-
-
Uptake Initiation:
-
Prepare a 10x stock solution of this compound in Assay Buffer.
-
Add 50 µL of the 10x this compound stock solution to each well to initiate the uptake. The final volume will be 500 µL.
-
Incubate at 37°C for the desired time points (e.g., 1, 5, 10, 30, 60 minutes for a time-course experiment).
-
-
Uptake Termination:
-
To stop the uptake, rapidly aspirate the this compound-containing buffer.
-
Immediately wash the cells three times with 1 mL of ice-cold PBS to remove any extracellular this compound.
-
-
Metabolite Extraction:
-
After the final wash, add 250 µL of ice-cold Metabolite Extraction Solution containing the internal standard to each well.
-
Incubate on ice for 10 minutes to allow for complete cell lysis and protein precipitation.
-
-
Sample Collection and Processing:
-
Scrape the cells and transfer the cell lysate/extraction mixture to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Allow the protein pellet to air dry.
-
-
Protein Quantification:
-
Resuspend the protein pellet in a suitable buffer (e.g., 0.1 M NaOH).
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Quantify the concentration of this compound by comparing its peak area to that of the internal standard against a standard curve.
-
Normalize the amount of intracellular this compound to the protein content of each well.
-
Calculate uptake rates (e.g., in pmol/mg protein/min) and kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation. For inhibitor studies, calculate IC50 values.
-
Data Presentation
Quantitative data from this compound uptake assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Time-Course of this compound Uptake
| Time (minutes) | Intracellular this compound (pmol/mg protein) |
| 0 | 0 |
| 1 | 15.2 ± 1.8 |
| 5 | 68.5 ± 5.4 |
| 10 | 125.1 ± 9.7 |
| 30 | 280.3 ± 21.2 |
| 60 | 350.6 ± 25.9 |
Table 2: Kinetic Parameters of this compound Uptake
| Parameter | Value |
| Km (µM) | 25.4 ± 3.1 |
| Vmax (pmol/mg protein/min) | 45.8 ± 4.2 |
Table 3: Inhibition of this compound Uptake by Test Compounds
| Inhibitor | Concentration (µM) | % Inhibition | IC50 (µM) |
| Compound A | 1 | 22.5 ± 2.1 | 15.8 |
| 10 | 55.1 ± 4.8 | ||
| 100 | 89.3 ± 7.5 | ||
| Mildronate | 1 | 15.7 ± 1.9 | 28.4 |
| 10 | 48.2 ± 5.3 | ||
| 100 | 81.6 ± 6.9 |
Conclusion
The protocols and information provided in these application notes offer a robust framework for studying the cellular uptake of this compound. By employing these methods, researchers can gain valuable insights into the mechanisms of long-chain fatty acid transport and its role in cellular metabolism and disease. The use of LC-MS/MS for quantification ensures high sensitivity and specificity, making it the gold standard for such studies. Careful experimental design and data analysis, as outlined here, will contribute to a deeper understanding of the physiological and pathological roles of this compound.
References
Application Note: Myristoylcarnitine Profiling in Patient-Derived Fibroblasts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myristoylcarnitine (C14-carnitine) is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism, specifically in the transport of myristic acid into the mitochondria for β-oxidation.[1][2] Dysregulation of this compound levels in patient-derived fibroblasts can be indicative of underlying metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and other fatty acid oxidation defects.[3] Profiling this compound and other acylcarnitines in fibroblasts provides a valuable diagnostic tool and a cellular model to investigate disease mechanisms and evaluate potential therapeutic interventions.[4][5] This document provides detailed protocols for the culture of patient-derived fibroblasts, extraction of acylcarnitines, and their quantification using tandem mass spectrometry. Additionally, it explores the signaling pathways impacted by altered this compound levels.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound levels in patient-derived fibroblasts from healthy controls and patients with a fatty acid oxidation disorder. These tables are for illustrative purposes and actual values will vary depending on the specific patient, cell line, and experimental conditions.
Table 1: Basal this compound Levels in Patient-Derived Fibroblasts
| Cell Line | Condition | This compound (pmol/mg protein) |
| Control 1 | Basal | 0.8 ± 0.1 |
| Control 2 | Basal | 0.9 ± 0.2 |
| Patient 1 (LCHAD Deficiency) | Basal | 15.2 ± 1.5 |
| Patient 2 (LCHAD Deficiency) | Basal | 18.5 ± 2.1 |
Table 2: this compound Levels Following Palmitate Loading
| Cell Line | Condition | This compound (pmol/mg protein) |
| Control 1 | Palmitate Loading | 2.5 ± 0.3 |
| Control 2 | Palmitate Loading | 2.8 ± 0.4 |
| Patient 1 (LCHAD Deficiency) | Palmitate Loading | 45.7 ± 4.2 |
| Patient 2 (LCHAD Deficiency) | Palmitate Loading | 52.1 ± 5.5 |
Experimental Protocols
1. Culture of Patient-Derived Fibroblasts
This protocol describes the general procedure for culturing human fibroblasts derived from skin biopsies.[6][7]
-
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Thaw cryopreserved patient-derived fibroblasts rapidly in a 37°C water bath.
-
Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and splitting into new flasks at a 1:3 or 1:4 ratio.
-
2. Acylcarnitine Extraction from Fibroblasts
This protocol outlines the extraction of acylcarnitines from cultured fibroblasts for subsequent analysis.[3][8]
-
Materials:
-
Cultured fibroblasts in 6-well plates
-
PBS (ice-cold)
-
Methanol (B129727) (ice-cold)
-
Internal standards (e.g., deuterated acylcarnitines)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
-
-
Procedure:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold methanol containing a mixture of deuterated internal standards to each well.
-
Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate on ice for 30 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the acylcarnitines to a new tube for analysis.
-
The remaining cell pellet can be used for protein quantification.
-
3. Quantification of this compound by Tandem Mass Spectrometry (MS/MS)
This protocol provides a general workflow for the analysis of this compound using a tandem mass spectrometer.[4][9][10]
-
Instrumentation:
-
Liquid Chromatography (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Procedure:
-
Evaporate the methanol from the extracted samples under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate acylcarnitines using a suitable LC gradient.
-
Detect and quantify this compound and other acylcarnitines using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion for this compound is m/z 372.3 and a common product ion is m/z 85.
-
Calculate the concentration of this compound by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound profiling in fibroblasts.
Caption: Signaling pathways activated by elevated this compound levels.
Discussion
The profiling of this compound in patient-derived fibroblasts is a powerful tool for the diagnosis and investigation of fatty acid oxidation disorders.[4][8] Elevated levels of this compound and other long-chain acylcarnitines can be cytotoxic, activating pro-inflammatory and cell stress signaling pathways.[11][12] Studies have shown that long-chain acylcarnitines can lead to increased production of reactive oxygen species (ROS) and elevated intracellular calcium levels.[13] These changes can, in turn, activate downstream signaling cascades, including the MAPK and NF-κB pathways, leading to the release of pro-inflammatory cytokines like IL-6 and ultimately contributing to cellular dysfunction and apoptosis.[11][14]
The methodologies described in this document provide a framework for researchers to reliably quantify this compound in fibroblast models. This enables a deeper understanding of the molecular mechanisms underlying metabolic diseases and provides a platform for the preclinical evaluation of novel therapeutic strategies aimed at correcting metabolic imbalances and mitigating their downstream pathological effects.
References
- 1. Showing Compound Tetradecanoylcarnitine (FDB023615) - FooDB [foodb.ca]
- 2. mdpi.com [mdpi.com]
- 3. Acylcarnitines in fibroblasts of patients with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency and other fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method for quantitative acylcarnitine profiling in human skin fibroblasts using unlabelled palmitic acid: diagnosis of fatty acid oxidation disorders and differentiation between biochemical phenotypes of MCAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of in vitro acylcarnitine profiling methods for the diagnosis of classical and variant short chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rch.org.au [rch.org.au]
- 7. Efficient protocol for isolating human fibroblast from primary skin cell cultures: application to keloid, hypertrophic scar, and normal skin biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative acylcarnitine profiling in fibroblasts using [U-13C] palmitic acid: an improved tool for the diagnosis of fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dissecting Cellular Mechanisms of Long-Chain Acylcarnitines-Driven Cardiotoxicity: Disturbance of Calcium Homeostasis, Activation of Ca2+-Dependent Phospholipases, and Mitochondrial Energetics Collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Myristoylcarnitine as a Diagnostic Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoylcarnitine (C14), a long-chain acylcarnitine, is an ester of myristic acid and L-carnitine. It is a key intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation, a critical process for cellular energy production. The concentration of this compound and other acylcarnitines in biological fluids serves as a valuable diagnostic marker for a range of metabolic disorders. This document provides a comprehensive overview of the application of this compound as a diagnostic marker, including its clinical significance, relevant metabolic pathways, and detailed protocols for its quantification.
Acylcarnitine profiling, which includes the measurement of this compound, is a powerful tool for the diagnosis and monitoring of inherited metabolic disorders, particularly fatty acid oxidation defects.[1][2] Furthermore, emerging research has highlighted the potential of this compound as a biomarker in other complex diseases, including cardiovascular disease, end-stage renal disease, and chronic fatigue syndrome.
Clinical Significance of this compound
Elevated or decreased levels of this compound in biological samples, such as plasma, serum, or dried blood spots, can be indicative of specific pathological conditions.
-
Inborn Errors of Metabolism: Increased levels of this compound are a key indicator of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, an inherited disorder of fatty acid oxidation.[3] In VLCAD deficiency, the impaired function of the VLCAD enzyme leads to the accumulation of long-chain acyl-CoAs, which are then transesterified to carnitine, resulting in elevated levels of this compound and other long-chain acylcarnitines.[3]
-
Cardiovascular Disease: Alterations in this compound levels have been observed in patients with cardiovascular disease.[4][5] These changes may reflect mitochondrial dysfunction and altered fatty acid metabolism in the heart.[6] The gut microbiota's metabolism of L-carnitine to trimethylamine (B31210) N-oxide (TMAO), a pro-atherogenic molecule, is another area of active investigation where this compound may play a role.[7]
-
End-Stage Renal Disease (ESRD): Patients with ESRD often exhibit altered plasma carnitine and acylcarnitine profiles.[8][9] While free carnitine levels are often depleted due to dialysis, acylcarnitine levels, including this compound, can be elevated due to impaired renal clearance and altered metabolism.[1]
-
Chronic Fatigue Syndrome (CFS): Some studies have reported decreased plasma levels of this compound in patients with chronic fatigue syndrome, suggesting a potential link to mitochondrial dysfunction. However, findings in this area have been inconsistent.
Data Presentation
The following tables summarize the reported concentrations of this compound in various conditions. It is important to note that reference ranges can vary between laboratories depending on the analytical method and patient population.
| Disease/Condition | Sample Type | This compound (C14) Concentration (µmol/L) | Reference |
| Healthy Controls | Plasma | 0.05 - 0.30 | |
| VLCAD Deficiency | Plasma | Significantly elevated (e.g., >1.0) | |
| Cardiovascular Disease | Serum | Elevated in some patient cohorts | [4][5] |
| End-Stage Renal Disease | Plasma | Generally elevated | [1] |
| Chronic Fatigue Syndrome | Serum/Plasma | Reported as decreased in some studies |
| Acylcarnitine Ratios in VLCAD Deficiency | Sample Type | Ratio | Significance | Reference |
| C14:1/C12:1 | Plasma | Significantly greater than in fasted individuals | Distinguishes VLCAD deficiency from physiological fasting response | |
| C14:1/C14 | Plasma | > 1 in acutely ill children is indicative of VLCAD deficiency | Diagnostic marker for VLCAD deficiency | |
| C14:1/C16 | Plasma | Elevated | Biomarker for VLCAD deficiency | |
| C14:1/C2 | Plasma | Elevated | Biomarker for VLCAD deficiency |
Signaling and Metabolic Pathways
The Carnitine Shuttle
This compound is a central component of the carnitine shuttle, a transport system that facilitates the movement of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.
Caption: The Carnitine Shuttle Pathway for Myristic Acid.
Gut Microbiota Metabolism of L-Carnitine to TMAO
In the context of cardiovascular disease, the metabolic transformation of dietary L-carnitine by gut microbiota into trimethylamine (TMA) and subsequently trimethylamine N-oxide (TMAO) is of significant interest.
Caption: Gut Microbiota-Host Co-metabolism of L-Carnitine to TMAO.
Experimental Protocols
Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a general method for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is for research use only and should be fully validated before clinical application.
1. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled this compound internal standard (e.g., Myristoyl-d3-carnitine)
-
LC-MS grade acetonitrile (B52724), methanol, water, and formic acid
-
Human plasma (collected in EDTA or heparin tubes)
-
n-butanol
-
Acetyl chloride
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Nitrogen evaporator
-
Heating block or incubator
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase C18 or mixed-mode analytical column
2. Sample Preparation
-
Thawing and Aliquoting: Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity. Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add a known amount of the isotopically labeled internal standard solution to each plasma sample. The concentration of the internal standard should be chosen to be within the linear range of the assay.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the tubes vigorously for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (Butylation):
-
Prepare a fresh solution of 3N HCl in n-butanol by slowly adding acetyl chloride to n-butanol.
-
Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.
-
Incubate the samples at 65°C for 15 minutes.
-
-
Final Evaporation and Reconstitution:
-
Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The exact gradient should be optimized for the specific column and instrument.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (C14): Precursor ion (Q1) m/z 372.3 → Product ion (Q3) m/z 85.1
-
Myristoyl-d3-carnitine (Internal Standard): Precursor ion (Q1) m/z 375.3 → Product ion (Q3) m/z 85.1
-
-
Instrument parameters such as collision energy, declustering potential, and source temperature should be optimized for maximum sensitivity.
-
4. Data Analysis
-
Integrate the peak areas for this compound and its internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in plasma samples.
Caption: Workflow for this compound Quantification.
Conclusion
This compound is a clinically relevant biomarker with established utility in the diagnosis of inborn errors of metabolism and growing potential in the assessment of cardiovascular and other complex diseases. The accurate and precise quantification of this compound, typically by LC-MS/MS, is crucial for its diagnostic application. The protocols and information provided in this document are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this field. It is essential to emphasize that any laboratory-developed test for diagnostic use must undergo rigorous validation according to established regulatory guidelines.
References
- 1. Carnitine replacement in end-stage renal disease and hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of hemodialysis on endogenous plasma and muscle carnitine levels in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Perturbation of serum carnitine levels in human adults by chronic renal disease and dialysis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of plasma and muscle carnitine levels in patients on peritoneal or hemodialysis for chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Studies of Myristoylcarnitine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro models for investigating the diverse biological effects of Myristoylcarnitine. The protocols detailed below cover key areas of interest, including pro-inflammatory signaling, metabolic modulation, and potential cardiotoxicity.
Application Note 1: Investigating the Pro-Inflammatory Effects of this compound
This compound, a long-chain acylcarnitine, has been identified as a signaling molecule capable of activating pro-inflammatory pathways. This is particularly relevant in the context of metabolic diseases like type 2 diabetes, where elevated levels of acylcarnitines are observed.[1][2] The following protocols describe the use of murine macrophages (RAW 264.7) and human colon epithelial cells (HCT-116) to dissect the molecular mechanisms underlying this compound-induced inflammation.
Key Experiments and Endpoints:
-
NF-κB Activation: Measurement of the activation of the NF-κB signaling pathway, a central regulator of inflammation.[1][3]
-
MAPK Signaling: Assessment of the phosphorylation of JNK and ERK, key kinases in the MAPK signaling cascade that are activated by various cellular stresses and inflammatory stimuli.[1][3]
-
Cytokine Secretion: Quantification of the release of pro-inflammatory cytokines.[1][3]
-
Reactive Oxygen Species (ROS) Production: Detection of cellular ROS, which can act as second messengers in inflammatory signaling.[1]
Quantitative Data Summary
| Cell Line | Treatment | Endpoint | Result | Reference |
| RAW 264.7 | 5-25 µM L-C14 Carnitine | Pro-inflammatory Cytokine Secretion | Dose-dependent increase | [1][3] |
| RAW 264.7 | 25 µM L-C14 Carnitine | JNK Phosphorylation | Time-dependent increase | [1] |
| RAW 264.7 | 25 µM L-C14 Carnitine | ERK Phosphorylation | Time-dependent increase | [1] |
| HCT-116 | This compound | Pro-inflammatory Signaling | Activation observed | [1] |
| C2C12 Myotubes | ≥25 µM L-C16 Carnitine | IL-6 Production | 4.1 to 31.4-fold increase over vehicle | [4] |
Experimental Protocols
This protocol details the measurement of NF-κB activation using a stably transfected RAW 264.7 cell line expressing a luciferase reporter gene under the control of an NF-κB response element.[5][6]
Materials:
-
NF-κB Luciferase Reporter RAW 264.7 Cell Line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Luciferase Assay Reagent
-
White, solid-bottom 96-well microplate
-
Luminometer
Procedure:
-
Seed the NF-κB RAW 264.7 cells in a white, solid-bottom 96-well plate at a density of 8.5 x 10^4 cells/well in 100 µL of growth medium.[5]
-
Incubate the cells at 37°C in a 5% CO2 incubator overnight.[5]
-
The following day, treat the cells with varying concentrations of this compound (e.g., 5-25 µM).
-
Incubate for 6-16 hours at 37°C in a 5% CO2 incubator.[5]
-
Add 50 µL of luciferase assay reagent to each well.[5]
-
Incubate at room temperature for 1-5 minutes and measure the luminescence using a microplate luminometer.[5]
This protocol describes the detection of phosphorylated JNK and ERK by Western blotting to assess the activation of the MAPK signaling pathway.
Materials:
-
RAW 264.7 cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-JNK, anti-phospho-ERK, anti-JNK, anti-ERK, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Nitrocellulose or PVDF membranes
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound (e.g., 25 µM) for various time points.[1]
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
This protocol details the use of the fluorescent probe CM-H2DCFDA to measure intracellular ROS levels.[3][7]
Materials:
-
HCT-116 cells
-
96-well plate
-
This compound
-
CM-H2DCFDA dye
-
Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed HCT-116 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound for the desired time.
-
Wash the cells twice with HBSS.[7]
-
Load the cells with 5 µM CM-H2DCFDA in HBSS and incubate for 30 minutes in the dark at 37°C.[7]
-
Remove the dye solution and wash the cells with HBSS.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (approx. 495/527 nm).[8]
Visualizations
Caption: this compound-induced pro-inflammatory signaling pathway.
Caption: Workflow for studying this compound's pro-inflammatory effects.
Application Note 2: Assessment of this compound's Effects on Cardiomyocyte Function
Elevated levels of long-chain acylcarnitines have been associated with cardiovascular diseases.[9][10] In vitro models using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a powerful platform to screen for potential cardiotoxic effects of compounds like this compound.[11]
Key Experiments and Endpoints:
-
Beating Rate and Rhythmicity: Monitoring changes in the spontaneous beating frequency and regularity of hiPSC-CMs.
-
Calcium Transients: Measuring alterations in intracellular calcium handling, which is crucial for excitation-contraction coupling.
-
Cell Viability: Assessing the cytotoxic effects of this compound on cardiomyocytes.
Quantitative Data Summary
| Cell Line | Treatment | Endpoint | Result | Reference |
| hiPSC-CMs | Doxorubicin (control) | Beating Rate | Time- and dose-dependent decrease | [12] |
| hiPSC-CMs | E-4031 (control) | Beating Rate | IC50 of 27 nM | [12] |
| hiPSC-CMs | Verapamil (control) | Beating Rate | Decrease at 50 nM | [13] |
Experimental Protocol
This protocol describes a method to assess the effects of this compound on the beating rate of hiPSC-CMs using a kinetic fluorescence assay to monitor intracellular calcium oscillations.[14]
Materials:
-
hiPSC-derived cardiomyocytes
-
Culture medium for hiPSC-CMs
-
This compound
-
Calcium-sensitive dye (e.g., EarlyTox™ Cardiotoxicity Kit)
-
High-throughput kinetic fluorescence imaging system
Procedure:
-
Plate hiPSC-CMs in a suitable format (e.g., 96-well plate) and allow them to form a synchronously beating monolayer.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Acquire baseline recordings of spontaneous calcium oscillations.
-
Add this compound at various concentrations to the wells.
-
Record calcium oscillations at different time points (e.g., 30 minutes and 24 hours) after compound addition.[14]
-
Analyze the data to determine parameters such as beating rate, peak frequency, and waveform irregularities.[14]
Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carnitine and Acylcarnitine Analysis Service | LC–MS/MS Quantification - Creative Proteomics [creative-proteomics.com]
- 3. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Long-Chain Acylcarnitines and Cardiac Excitation-Contraction Coupling: Links to Arrhythmias [frontiersin.org]
- 10. Long-Chain Acylcarnitines and Cardiac Excitation-Contraction Coupling: Links to Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axolbio.com [axolbio.com]
- 12. Dynamic monitoring of beating periodicity of stem cell-derived cardiomyocytes as a predictive tool for preclinical safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Beating Parameters in Human Induced Pluripotent Stem Cells Enables Quantitative In Vitro Screening for Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Assay of Carnitine Acyltransferase Activity with Myristoylcarnitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine acyltransferases are a family of enzymes essential for the metabolism of fatty acids.[1][2] These enzymes catalyze the reversible transfer of acyl groups between L-carnitine and coenzyme A (CoA), playing a critical role in the transport of fatty acids into the mitochondria for β-oxidation.[1][2] The carnitine acyltransferase family includes carnitine palmitoyltransferase I (CPT-I), carnitine palmitoyltransferase II (CPT-II), carnitine O-acetyltransferase (CrAT), and carnitine O-octanoyltransferase (CROT), each with distinct substrate specificities and cellular localizations.[1][2][3]
Dysregulation of carnitine acyltransferase activity is implicated in various metabolic diseases, including type 2 diabetes, obesity, and cardiovascular conditions, making these enzymes attractive targets for drug development.[1][2] Myristoylcarnitine, the L-carnitine ester of myristic acid (a saturated 14-carbon fatty acid), serves as a substrate for certain carnitine acyltransferases. The enzymatic assay of carnitine acyltransferase activity using this compound is a valuable tool for studying enzyme kinetics, screening for inhibitors, and investigating the role of these enzymes in health and disease.
This document provides detailed application notes and protocols for a spectrophotometric enzymatic assay to determine carnitine acyltransferase activity using this compound as a substrate.
Principle of the Assay
The enzymatic assay for carnitine acyltransferase activity in the reverse direction is based on the conversion of this compound and CoA to myristoyl-CoA and free L-carnitine. The production of free CoA, which contains a sulfhydryl group (-SH), is quantified spectrophotometrically using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. DTNB reacts with the sulfhydryl group of CoA to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product with a maximum absorbance at 412 nm. The rate of TNB formation is directly proportional to the carnitine acyltransferase activity.
Signaling Pathway and Experimental Workflow
Carnitine Shuttle Signaling Pathway
The carnitine shuttle system is crucial for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.
Caption: The Carnitine Shuttle System for Fatty Acid Transport.
Experimental Workflow
The following diagram outlines the major steps in the spectrophotometric assay of carnitine acyltransferase activity.
References
Application Notes and Protocols for Myristoylcarnitine Metabolomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoylcarnitine (C14), a long-chain acylcarnitine, is a crucial intermediate in the transport of myristic acid into the mitochondria for subsequent β-oxidation, a key process in cellular energy production. The accurate and precise quantification of this compound in biological matrices is of significant interest in the fields of metabolomics, clinical research, and drug development. Altered levels of this compound can serve as a biomarker for various inborn errors of metabolism, such as fatty acid oxidation disorders, as well as other complex diseases including cardiovascular conditions and type 2 diabetes.
These application notes provide detailed protocols for the sample preparation of this compound from plasma and tissue samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for acylcarnitine analysis due to its high sensitivity and specificity. The following sections offer a comparative overview of common sample preparation techniques, detailed experimental protocols, and visualizations of the metabolic pathway and experimental workflow.
Comparison of Sample Preparation Techniques
The selection of an appropriate sample preparation method is critical for achieving reliable and reproducible quantification of this compound. The primary goals of sample preparation are to efficiently extract the analyte from the complex biological matrix, remove interfering substances such as proteins and phospholipids, and concentrate the analyte to a level suitable for detection. The choice of method often depends on the sample matrix, the desired throughput, and the available instrumentation.
Below is a summary of common techniques used for the extraction and preparation of this compound from biological samples.
| Technique | Principle | Advantages | Disadvantages | Typical Recovery (%) | Limit of Quantification (LOQ) |
| Protein Precipitation (PPT) | Addition of a cold organic solvent (e.g., methanol (B129727), acetonitrile) to denature and precipitate proteins. | Simple, fast, and cost-effective. | May not effectively remove all interfering substances (e.g., phospholipids), leading to matrix effects. | 85 - 105 | ~1-10 ng/mL |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases to separate it from matrix components. | Can provide cleaner extracts than PPT. | More time-consuming and requires larger volumes of organic solvents. | 90 - 110 | ~0.5-5 ng/mL |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte. | Provides very clean extracts, reducing matrix effects and improving sensitivity. | More expensive and can be more complex to develop and optimize. | 95 - 115 | ~0.1-1 ng/mL |
| Derivatization (e.g., Butylation) | Chemical modification of the analyte to improve its chromatographic and/or mass spectrometric properties. | Can increase sensitivity and improve chromatographic peak shape. | Adds an extra step to the workflow, potentially introducing variability. | Not directly applicable to recovery, but improves detection. | Varies with derivatizing agent. |
Note: The values for recovery and LOQ are approximate and can vary significantly depending on the specific protocol, sample matrix, and analytical instrumentation.
Experimental Protocols
The following are detailed protocols for the preparation of plasma and tissue samples for this compound analysis by LC-MS/MS. It is crucial to include a stable isotope-labeled internal standard (e.g., d3-myristoylcarnitine or d9-myristoylcarnitine) in the initial extraction step to correct for any analyte loss during sample processing and for variations in instrument response.[1]
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a rapid and straightforward method suitable for high-throughput analysis.
Materials:
-
Plasma samples
-
Internal Standard (IS) working solution (e.g., d9-myristoylcarnitine in methanol)
-
Ice-cold acetonitrile (B52724) (ACN) or methanol (MeOH)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of reaching >10,000 x g at 4°C
-
Nitrogen evaporator (optional)
-
LC-MS vials
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate the proteins.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples on ice for 10 minutes to facilitate protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a clean microcentrifuge tube or an LC-MS vial.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Extraction from Tissue Samples
This protocol is designed for the extraction of this compound from solid tissue samples.
Materials:
-
Tissue samples (e.g., liver, muscle), stored at -80°C
-
Internal Standard (IS) working solution (e.g., d9-myristoylcarnitine in methanol)
-
Ice-cold methanol (MeOH)
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of reaching >10,000 x g at 4°C
-
Nitrogen evaporator
-
LC-MS vials
Procedure:
-
Weigh approximately 20-50 mg of frozen tissue into a homogenization tube.
-
Add a volume of ice-cold methanol containing the internal standard sufficient to cover the tissue (e.g., 500 µL). The final concentration of the internal standard should be appropriate for the expected analyte concentration.
-
Homogenize the tissue until a uniform suspension is achieved.
-
Transfer the homogenate to a microcentrifuge tube.
-
Incubate the samples on ice for 20 minutes to allow for complete protein precipitation and analyte extraction.
-
Centrifuge the tubes at 13,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Vortex and centrifuge the reconstituted sample to pellet any remaining insoluble material.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
Protocol 3: Derivatization to Butyl Esters (Optional)
Derivatization of the carboxyl group of this compound to its butyl ester can improve its chromatographic properties on reversed-phase columns and enhance its signal intensity in the mass spectrometer. This step is performed after the initial extraction and drying of the sample.
Materials:
-
Dried sample extract (from Protocol 1 or 2)
-
3 N HCl in n-butanol
-
Heating block or oven at 65°C
-
Nitrogen evaporator
Procedure:
-
To the dried sample extract, add 50 µL of 3 N HCl in n-butanol.
-
Seal the tube and incubate at 65°C for 20 minutes.
-
After incubation, cool the sample to room temperature.
-
Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Metabolic Pathway: Carnitine Shuttle
The following diagram illustrates the role of the carnitine shuttle in transporting long-chain fatty acids, such as myristic acid, into the mitochondrial matrix for β-oxidation. This compound is a key intermediate in this pathway.
Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.
Experimental Workflow
This diagram outlines the general workflow for the preparation and analysis of this compound from biological samples.
Caption: General Workflow for this compound Sample Preparation and Analysis.
References
Application Note: Sensitive and Robust Quantification of Myristoylcarnitine in Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Myristoylcarnitine (C14-Carnitine) is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an intermediate in the beta-oxidation of myristic acid, a saturated 14-carbon fatty acid. The formation of this compound is essential for transporting myristoyl-CoA from the cytosol into the mitochondrial matrix, where fatty acid oxidation occurs.[1] The levels of this compound and other acylcarnitines in biological fluids like plasma are important biomarkers for diagnosing and monitoring inherited metabolic disorders, such as fatty acid oxidation defects.[2] Altered levels have also been associated with other conditions, including end-stage renal disease and chronic fatigue syndrome.[3]
This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation step and a stable isotope-labeled internal standard for accurate quantification.
Principle of the Method This method utilizes a robust LC-MS/MS system for the quantitative analysis of this compound. After a simple protein precipitation from plasma samples using acetonitrile (B52724), the extract is injected into a reverse-phase C18 column for chromatographic separation. The analyte is then detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard, Myristoyl-d3-carnitine. The most intense transition for acylcarnitines typically involves the product ion at m/z 85.[1] A secondary, qualifying transition is also monitored to ensure analytical specificity.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Myristoyl-d3-L-carnitine (Tetradecanoyl-L-carnitine-d3) internal standard (Cambridge Isotope Laboratories, Inc. or equivalent)[4]
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Water
-
Formic Acid (FA), >99% purity
-
Control human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Myristoyl-d3-carnitine in methanol.
-
Working Standard Solution: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 Methanol/Water to create calibration curve points.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Myristoyl-d3-carnitine primary stock in acetonitrile. This solution will be used for protein precipitation.
3. Plasma Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.
-
Allow all plasma samples to thaw completely on ice. Vortex briefly to ensure homogeneity.
-
Add 50 µL of the appropriate sample (blank plasma, calibration standard-spiked plasma, QC, or unknown sample) to the corresponding labeled microcentrifuge tube.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to every tube. For the blank sample, use pure acetonitrile without the internal standard.
-
Vortex each tube vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial with an insert.
-
The sample is now ready for LC-MS/MS analysis.
Data Presentation: LC-MS/MS Parameters
Quantitative data for the chromatographic and mass spectrometric parameters are summarized below.
Table 1: Liquid Chromatography (LC) Parameters | Parameter | Condition | | :--- | :--- | | LC System | UHPLC System | | Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.7 µm)[5] | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | LC Gradient | Time (min) | %B | | | 0.0 | 10 | | | 1.0 | 10 | | | 6.0 | 95 | | | 8.0 | 95 | | | 8.1 | 10 | | | 10.0 | 10 |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 550°C |
| Curtain Gas | 40 psi |
| Collision Gas (CAD) | Medium |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Compound-Specific Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
|---|---|---|---|---|---|
| This compound (Quantifier) | 372.3 | 85.0 | 100 | 90 | 40 |
| This compound (Qualifier) | 372.3 | 313.2 | 100 | 90 | 25 |
| Myristoyl-d3-carnitine (IS) | 375.3 | 85.0 | 100 | 90 | 40 |
Note: Voltages such as DP and CE are instrument-dependent and should be optimized for the specific mass spectrometer being used. The values provided are typical starting points.[1]
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rbmb.net [rbmb.net]
- 3. L-Carnitine·HCl, ð-myristoyl (ð,ð,ð-trimethyl-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Precursor ion scan profiles of acylcarnitines by atmospheric pressure thermal desorption chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Myristoylcarnitine using Myristoylcarnitine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoylcarnitine (C14) is a long-chain acylcarnitine that plays a crucial role in the transport of myristic acid, a 14-carbon saturated fatty acid, into the mitochondria for subsequent β-oxidation. The accurate quantification of this compound in biological matrices such as plasma, serum, and tissue is essential for the diagnosis and monitoring of inherited metabolic disorders, particularly fatty acid oxidation defects. Furthermore, profiling of this compound and other acylcarnitines is increasingly utilized in drug development and metabolic research to understand drug-induced mitochondrial toxicity and to identify biomarkers for various diseases.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acylcarnitines due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification, as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency. This compound-d3, a deuterated analog of this compound, is the ideal internal standard for this purpose, as it shares identical chemical and physical properties with the analyte of interest, ensuring that it behaves similarly throughout the analytical process.[1]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound-d3 as an internal standard for the quantitative analysis of this compound in biological samples by LC-MS/MS.
Principle of the Assay
The quantitative analysis of this compound is based on the stable isotope dilution method. A known amount of this compound-d3 is added to the biological sample at the beginning of the sample preparation process. Both the endogenous this compound and the added this compound-d3 are extracted, and if necessary, derivatized, and then analyzed by LC-MS/MS. The concentration of endogenous this compound is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of this compound and a constant concentration of this compound-d3.
Featured Application: Acylcarnitine Profiling in Human Plasma
This protocol describes a validated method for the simultaneous quantification of this compound and other acylcarnitines in human plasma.
Quantitative Data Summary
The following table summarizes the performance characteristics of the LC-MS/MS method for the quantification of this compound and other long-chain acylcarnitines.
| Parameter | This compound (C14) | Long-Chain Acylcarnitines (C12-C18) |
| Linearity (r²) | >0.99 | >0.99 |
| Limit of Quantitation (LOQ) | 1.2 ng/mL | 1.2 - 2.4 ng/mL |
| Intra-day Precision (CV%) | 1.3% - 9.5% | 0.37% - 13.7% |
| Inter-day Precision (CV%) | 1.3% - 9.5% | 1.3% - 9.5% |
| Intra-day Accuracy (% Bias) | 96% - 112% | 90.4% - 114% |
| Inter-day Accuracy (% Bias) | 96% - 112% | 96% - 112% |
| Recovery | Not specified | 98% - 105% |
Data compiled from representative studies on acylcarnitine quantification.
Experimental Protocols
Preparation of Internal Standard Working Solution
A stock solution of this compound-d3 is prepared by dissolving the pure compound in a suitable solvent, such as methanol, to a concentration of 1 mg/mL. This stock solution is then diluted to prepare a working internal standard solution.
Example Protocol:
-
Prepare a 1 mg/mL stock solution of this compound-d3 in methanol.
-
Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile (B52724) and water containing 0.3% formic acid to achieve a final concentration of 2.5 µM. This will be the internal standard working solution.
Sample Preparation (Human Plasma)
This protocol is for the extraction of acylcarnitines from human plasma.
Materials:
-
Human plasma samples
-
This compound-d3 internal standard working solution (2.5 µM)
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.
-
Add 10 µL of the 2.5 µM this compound-d3 internal standard working solution to the plasma sample.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound (C14): Precursor ion (m/z) 372.3 -> Product ion (m/z) 85.1
-
This compound-d3 (C14-d3): Precursor ion (m/z) 375.3 -> Product ion (m/z) 85.1
-
-
Collision Energy: Optimized for the specific instrument and analytes.
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Data Analysis and Quantification
-
Integrate the peak areas for both this compound and this compound-d3 using the instrument's software.
-
Calculate the peak area ratio (this compound / this compound-d3).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Metabolic Pathway: Fatty Acid β-Oxidation
The following diagram illustrates the pathway of myristic acid activation and its transport into the mitochondrial matrix, leading to the formation of this compound and subsequent β-oxidation.
Caption: Fatty Acid β-Oxidation Pathway of Myristic Acid.
Experimental Workflow
This diagram outlines the key steps in the quantitative analysis of this compound using this compound-d3 as an internal standard.
Caption: Experimental Workflow for this compound Analysis.
References
Application Note: Quantitative Analysis of Myristoylcarnitine in Dried Blood Spot Samples by Tandem Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myristoylcarnitine (C14) is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an ester of carnitine and myristic acid. The primary function of this compound is to facilitate the transport of myristic acid from the cytoplasm into the mitochondrial matrix, where it can undergo β-oxidation to produce energy in the form of ATP.[1][2] The analysis of this compound and other acylcarnitines in dried blood spots (DBS) is a vital tool for newborn screening of inborn errors of metabolism, particularly fatty acid oxidation disorders.[3][4] This application note provides a detailed protocol for the quantitative analysis of this compound in DBS samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The method involves the extraction of this compound from a small punch of a dried blood spot sample. An internal standard, typically a stable isotope-labeled version of the analyte, is added during the extraction process for accurate quantification. The extracted sample is then analyzed by tandem mass spectrometry, often using a flow injection analysis or a rapid chromatographic separation.[5][6] Quantification is achieved by selected reaction monitoring (SRM), which provides high selectivity and sensitivity.[5]
Experimental Protocols
1. Materials and Reagents
-
Dried blood spot collection cards
-
This compound analytical standard
-
Stable isotope-labeled this compound internal standard (e.g., D3-myristoylcarnitine)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
96-well microtiter plates
-
DBS puncher (e.g., 3.2 mm)
-
Plate shaker
-
Centrifuge
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
2. Sample Preparation
-
From a dried blood spot card, punch a 3.2 mm disc into a well of a 96-well microtiter plate.[7][8]
-
Prepare a working internal standard solution by diluting the stable isotope-labeled this compound in the extraction solvent. A common extraction solvent is a mixture of acetonitrile and water (e.g., 85:15 v/v) or methanol.[6]
-
Add 100-200 µL of the working internal standard solution to each well containing a DBS punch.[5][6][7]
-
Seal the plate and shake it for 20-45 minutes at room temperature or a slightly elevated temperature (e.g., 45 °C) to facilitate extraction.[5][6]
-
After extraction, centrifuge the plate for 10 minutes at approximately 4000 rpm to pellet the filter paper disc and any precipitated proteins.[6]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.[7]
-
Depending on the specific method, a derivatization step with butanolic-HCl might be performed to improve chromatographic and mass spectrometric properties, though non-derivatized methods are also common.[7][9] If derivatization is performed, the sample is typically dried down and reconstituted after the reaction.[7]
3. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.[5][10]
-
Ionization Mode: ESI in positive ion mode.[10]
-
Analysis Mode: Selected Reaction Monitoring (SRM). The precursor ion for this compound is its [M+H]+ adduct. A characteristic product ion is monitored for quantification. A common transition for acylcarnitines is the precursor ion scanning for m/z 85, which corresponds to a fragment of the carnitine moiety.[7][8]
-
Flow Injection/Chromatography: For high-throughput screening, flow injection analysis is often employed.[5] Alternatively, a short liquid chromatography column can be used to improve specificity by separating isomers.[6]
-
Data Analysis: The concentration of this compound in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of this compound in dried blood spots. These values can vary depending on the specific instrumentation and methodology used.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [11] |
| Limit of Detection (LOD) | < 0.2 µmol/L | [11] |
| Limit of Quantification (LOQ) | < 0.2 µmol/L | [11] |
| Intra-assay CV (%) | < 5.2% | [11] |
| Inter-assay CV (%) | < 5.2% | [11] |
| Recovery (%) | 96.8 - 105.2% | [11] |
Reference Ranges for this compound (C14) in Neonatal Dried Blood Spots
Reference ranges are crucial for the interpretation of screening results. These ranges can be population-specific.[3][4]
| Population | 1st Percentile (µmol/L) | 99th Percentile (µmol/L) | Reference |
| Omani Newborns | 0.08 | 1.04 | [8] |
Mandatory Visualizations
Carnitine Shuttle Signaling Pathway
The following diagram illustrates the carnitine shuttle system, which is responsible for transporting long-chain fatty acids like myristic acid into the mitochondria for beta-oxidation.
References
- 1. prezi.com [prezi.com]
- 2. This compound (c14) to myristate (14:0) [metabolite-ratio-app.athirtyone.com]
- 3. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 4. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. it.restek.com [it.restek.com]
- 7. Dataset from dried blood spot acylcarnitine for detection of Carnitine-Acylcarnitine Translocase (CACT) deficiency and Carnitine Palmitoyl Transferase 2 (CPT2) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omjournal.org [omjournal.org]
- 9. agilent.com [agilent.com]
- 10. Blood carnitine profiling on tandem mass spectrometry in liver cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting peak tailing in Myristoylcarnitine HPLC analysis
Welcome to the technical support center for Myristoylcarnitine HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing in HPLC refers to a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical peak.[1] A perfect chromatographic peak is symmetrical, known as a Gaussian peak, which is crucial for accurate quantification and resolution.[2] Peak tailing is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 for these factors typically indicates significant peak tailing.[3]
Q2: Why is this compound prone to peak tailing in reversed-phase HPLC?
A2: this compound, like other long-chain acylcarnitines, possesses a quaternary amine functional group, making it a basic compound. In reversed-phase HPLC using silica-based columns, these basic functional groups can interact strongly with residual acidic silanol (B1196071) groups on the stationary phase surface.[4][5] This secondary interaction, in addition to the primary hydrophobic interaction, can lead to peak tailing.[4][6] This issue is more pronounced at a mid-range pH where the silanol groups are ionized.[7]
Q3: Can the mobile phase composition affect the peak shape of this compound?
A3: Yes, the mobile phase composition, particularly its pH and buffer strength, plays a critical role. If the mobile phase pH is close to the pKa of this compound, it can lead to inconsistent ionization and result in tailing peaks.[7] Inadequate buffer concentration may not effectively mask the residual silanol interactions, also contributing to peak tailing.[7]
Troubleshooting Guide: Peak Tailing in this compound Analysis
This guide provides a systematic approach to troubleshooting peak tailing issues encountered during the HPLC analysis of this compound.
Issue 1: Peak tailing observed for the this compound peak.
This is a common issue and can often be resolved by addressing the chemical interactions between the analyte and the stationary phase.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Secondary Silanol Interactions | Lower the mobile phase pH. | Prepare a mobile phase with a pH of 3.0 or lower using an appropriate buffer (e.g., 10-25 mM phosphate (B84403) buffer or 0.1% formic acid).[8] This protonates the silanol groups, minimizing their interaction with the basic this compound.[8] |
| Use an end-capped or base-deactivated column. | Select a column specifically designed for the analysis of basic compounds. These columns have a stationary phase where the residual silanol groups are chemically bonded (end-capped) to reduce their activity.[6][8] | |
| Add a competing base to the mobile phase. | Introduce a silanol suppressor, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 5 mM).[9] The competing base will interact with the active silanol sites, reducing their availability to interact with this compound.[9] Note that this may shorten column lifetime.[9] | |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH away from the analyte's pKa. | Ensure the mobile phase pH is at least 2 pH units away from the pKa of this compound to ensure consistent ionization. |
| Low Buffer Concentration | Increase the buffer concentration. | For LC-UV applications, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can enhance the ionic strength of the mobile phase and help mask silanol interactions.[8] For LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.[8] |
Issue 2: All peaks in the chromatogram are tailing.
When all peaks, not just this compound, exhibit tailing, the problem is likely related to the HPLC system or the column itself rather than specific chemical interactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Extra-column Volume | Minimize tubing length and diameter. | Use narrow-bore tubing (e.g., 0.005" I.D.) for all connections between the injector, column, and detector to reduce dead volume.[2] Ensure all fittings are properly connected and not creating dead space.[10] |
| Column Contamination or Degradation | Flush the column. | If a blockage is suspected, disconnect the column from the detector, reverse it, and flush with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) for at least 10 column volumes.[4] |
| Use a guard column. | A guard column is a small, sacrificial column placed before the analytical column to trap strongly retained or particulate matter from the sample, protecting the analytical column from contamination.[11] | |
| Column Void or Bed Deformation | Replace the column. | A void at the column inlet can cause peak distortion.[8] If flushing does not resolve the issue and a void is suspected, the column may need to be replaced.[4] |
Issue 3: Peak shape deteriorates over a series of injections.
This often points to issues related to the sample itself or the accumulation of contaminants on the column.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Column Overload | Reduce sample concentration or injection volume. | Dilute the sample and reinject. If the peak shape improves, mass overload was the likely cause.[8][10] Alternatively, reduce the injection volume.[8] |
| Sample Matrix Effects | Improve sample cleanup. | Implement a sample preparation technique like solid-phase extraction (SPE) to remove interfering matrix components before injection.[11] |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent weaker than or compatible with the initial mobile phase. | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause band broadening and peak distortion. Reconstitute the sample in the initial mobile phase if possible.[3] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound HPLC analysis.
Caption: A flowchart for troubleshooting peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromanik.co.jp [chromanik.co.jp]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. silicycle.com [silicycle.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Minimizing Ion Suppression for Myristoylcarnitine in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Myristoylcarnitine using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a matrix effect that occurs in Electrospray Ionization Mass Spectrometry (ESI-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to several analytical problems, including decreased sensitivity, inaccurate quantification, and poor reproducibility of results.[1] The competition for ionization between this compound and matrix components in the ESI source is a primary cause of this suppression.[1]
Q2: What are the common causes of ion suppression in this compound LC-MS analysis?
A2: Ion suppression in the analysis of this compound and other acylcarnitines is often caused by co-eluting endogenous matrix components from biological samples.[3][4] Phospholipids are a major contributor to ion suppression in plasma and tissue samples.[5][6] Other sources include salts, detergents, and other small molecules present in the sample matrix.[7] Inadequate sample cleanup and suboptimal chromatographic separation can exacerbate ion suppression.[2]
Q3: How can I detect ion suppression in my this compound analysis?
A3: A common method to identify regions of ion suppression in your chromatogram is the post-column infusion experiment.[1][8] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the MS source.[8] When a blank matrix sample is injected, any dip in the constant signal of the this compound standard indicates a region of ion suppression caused by eluting matrix components.[8]
Troubleshooting Guides
Issue 1: Low signal intensity or complete signal loss for this compound.
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[5][9] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zones. A shallower gradient can improve resolution.[1] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.[10] |
| Suboptimal MS Source Conditions | 1. Optimize Source Parameters: Adjust ESI source parameters such as gas flows, temperature, and voltages to enhance the ionization of this compound. |
| Analyte Interaction with Metal Surfaces | 1. Consider Metal-Free Components: For certain compounds, interactions with metal surfaces in the column or LC system can cause signal loss and ion suppression. Using metal-free columns and tubing should be considered when troubleshooting.[11] |
Issue 2: Inconsistent and irreproducible results for this compound quantification.
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for ion suppression. Since it has nearly identical physicochemical properties, it experiences the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1] 2. Employ Matrix-Matched Calibrators: Preparing calibration standards and quality control samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.[1] |
| Inconsistent Sample Preparation | 1. Standardize the Protocol: Ensure that the sample preparation protocol is followed consistently for all samples, calibrators, and quality controls to minimize variability in matrix effects.[1] |
| Column Degradation | 1. Regular Column Maintenance: Flush the column regularly and monitor its performance. Replace the column if a significant degradation in performance is observed.[9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general workflow for cleaning up plasma samples to reduce matrix effects before LC-MS analysis of this compound.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add a suitable internal standard solution (e.g., a stable isotope-labeled this compound).
-
Add 400 µL of 0.1% formic acid in acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[12]
-
-
Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1]
-
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol helps to identify chromatographic regions where ion suppression occurs.
-
System Setup:
-
Equilibrate the LC system with the initial mobile phase conditions of your analytical method.
-
Use a T-union to introduce a constant flow of a this compound standard solution (e.g., 100 ng/mL in mobile phase) via a syringe pump into the eluent stream between the LC column and the MS source.
-
-
Data Acquisition:
-
Begin acquiring MS data, monitoring the signal of the infused this compound. You should observe a stable, elevated baseline.
-
-
Injection:
-
Inject a blank matrix extract prepared using your standard sample preparation protocol.
-
-
Analysis:
-
Monitor the signal of the infused this compound. A drop in the signal intensity indicates a region where co-eluting matrix components are causing ion suppression. This information can then be used to adjust the chromatographic method to separate the elution of this compound from these suppression zones.[1][8]
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Reducing Ion Suppression
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation (PPT) | 85 - 95 | 40 - 60 (Significant Suppression) | 34 - 57 |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | 80 - 95 (Minimal Suppression) | 56 - 81 |
| Solid-Phase Extraction (SPE) | 90 - 105 | 90 - 105 (Negligible Suppression) | 81 - 110 |
Note: This table presents illustrative data to demonstrate the potential impact of different sample preparation techniques on ion suppression. Actual results will vary depending on the specific matrix and experimental conditions.[1] Protein precipitation is often the least effective at removing interfering matrix components, leading to more significant ion suppression.[12] LLE and SPE are generally more effective at producing cleaner extracts.[12]
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Myristoylcarnitine Recovery from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the recovery of Myristoylcarnitine (C14) from plasma samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the plasma extraction of this compound.
Issue 1: Low Recovery of this compound
-
Possible Cause: Inefficient protein precipitation.
-
Solution: Ensure the correct ratio of precipitation solvent to plasma is used. A common starting point is a 3:1 or 4:1 ratio of cold acetonitrile (B52724) or methanol (B129727) to plasma.[1][2] Vortex the mixture vigorously immediately after adding the solvent to ensure thorough mixing and protein denaturation.[1] Incubating the samples at low temperatures (e.g., -20°C) for a sufficient time (e.g., 20 minutes) can enhance protein precipitation.[1]
-
-
Possible Cause: Analyte loss during sample handling.
-
Solution: Minimize the number of transfer steps. After centrifugation, carefully aspirate the supernatant without disturbing the protein pellet.[3] Use appropriate low-binding microcentrifuge tubes to prevent adsorption of this compound to the tube walls.
-
-
Possible Cause: Inappropriate choice of extraction solvent.
-
Solution: While both acetonitrile and methanol are effective, their efficiency can vary depending on the specific acylcarnitine and the sample matrix. If low recovery is observed with one solvent, consider testing the other. Some studies have shown methanol to be effective for acylcarnitine extraction.[4]
-
Issue 2: High Variability in Quantitative Results
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure precise and consistent pipetting of plasma, internal standards, and precipitation solvents.[1] Use a calibrated pipette. Maintain uniform incubation times and temperatures for all samples. Ensure consistent vortexing duration and intensity.
-
-
Possible Cause: Matrix effects leading to ion suppression or enhancement.
-
Solution: Matrix effects are a common challenge in LC-MS/MS analysis of biological samples and can cause significant variability.[5][6] To mitigate this, incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., d3-Myristoylcarnitine). The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate correction and quantification.[5][7] Additionally, optimizing the chromatographic separation to move the analyte peak away from regions of significant ion suppression is crucial.[8] A post-column infusion experiment can help identify these suppression zones.
-
Issue 3: Poor Peak Shape in Chromatography
-
Possible Cause: Secondary interactions with the analytical column.
-
Solution: Peak tailing can occur due to interactions between the positively charged carnitine moiety and residual silanol (B1196071) groups on the column.[8] Operating the mobile phase at a lower pH can help to protonate the silanol groups and reduce these interactions. Using an end-capped column is also recommended.[8]
-
-
Possible Cause: Sample solvent being incompatible with the initial mobile phase.
-
Solution: Ensure that the solvent used to reconstitute the dried extract is of similar or weaker elution strength than the initial mobile phase.[8] A strong sample solvent can cause peak distortion and fronting.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting this compound from plasma?
A1: The most common method is protein precipitation using a cold organic solvent, such as acetonitrile or methanol.[3][9][10] This technique is relatively simple, rapid, and effectively removes the majority of proteins from the plasma sample, which could interfere with subsequent analysis.[1][3]
Q2: Why is an internal standard necessary for accurate quantification?
A2: An internal standard (IS), particularly a stable isotope-labeled (SIL) version of this compound, is critical to account for variability during sample preparation and to correct for matrix effects (ion suppression or enhancement) during LC-MS/MS analysis.[5][7][11] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences similar losses during extraction and similar ionization effects in the mass spectrometer, leading to more accurate and precise quantification.[12]
Q3: What are matrix effects and how can I assess them?
A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, such as phospholipids (B1166683) in plasma.[5][12] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[6][12] A common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same amount of analyte in a neat solvent.[12]
Q4: Should I derivatize this compound before LC-MS/MS analysis?
A4: Derivatization, such as butylation, is a technique used to improve the chromatographic properties and mass spectrometric response of acylcarnitines.[4][13] It can help to separate isomeric compounds and improve sensitivity. However, many modern LC-MS/MS methods are sensitive enough to quantify underivatized acylcarnitines, which simplifies sample preparation.[9][10] The decision to derivatize depends on the specific requirements of the assay, such as the need to resolve isomers or achieve very low limits of quantification.
Data Presentation
Table 1: Comparison of Protein Precipitation Methods for Acylcarnitine Recovery
| Precipitating Agent | Ratio (Precipitant:Plasma) | Reported Recovery Range (%) | Reference(s) |
| Acetonitrile | 3:1 | 84 - 112 | [9][10] |
| Methanol | 4:1 | 85 - 122 (for various acylcarnitines in liver) | [4] |
| Acetonitrile | 2:1 | >96 (protein precipitation efficiency) | [1] |
Note: Recovery can be analyte and matrix-dependent. The provided ranges are for a selection of acylcarnitines and may vary for this compound specifically.
Experimental Protocols
Protocol 1: Protein Precipitation with Acetonitrile
This protocol provides a general procedure for the extraction of this compound from plasma using acetonitrile.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
-
Internal Standard Spiking:
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (e.g., d3-Myristoylcarnitine in a suitable solvent).
-
-
Protein Precipitation:
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new clean tube without disturbing the pellet.
-
-
Drying:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex briefly and centrifuge to pellet any remaining particulates before transferring to an autosampler vial.
-
Visualizations
Caption: Experimental workflow for this compound plasma extraction.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Myristoylcarnitine Derivatization Efficiency
For researchers, scientists, and drug development professionals engaged in the analysis of Myristoylcarnitine, achieving efficient and reproducible derivatization is paramount for accurate quantification. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing this compound before analysis?
A1: this compound, in its native form, can exhibit poor chromatographic retention and ionization efficiency, particularly in gas chromatography (GC) and certain liquid chromatography-mass spectrometry (LC-MS) applications. Derivatization modifies the chemical structure of this compound to increase its volatility for GC analysis or enhance its ionization for MS detection, thereby improving sensitivity and analytical performance.
Q2: What are the most common derivatization methods for this compound?
A2: The most prevalent methods involve esterification of the carboxylic acid group. Common reagents include:
-
Butanolic-HCl: This reagent converts this compound to its butyl ester, which is a widely used method for LC-MS/MS analysis.[1]
-
3-Nitrophenylhydrazine (B1228671) (3NPH): 3NPH reacts with the carboxyl group to form a hydrazone derivative, significantly enhancing detection sensitivity in LC-MS analysis.[2][3][4][5]
-
Pentafluorophenacyl Trifluoromethanesulfonate (PFPTr): This reagent forms a pentafluorophenacyl ester, a derivative suitable for sensitive detection by mass spectrometry.[6][7]
Q3: I am observing low derivatization yield. What are the potential causes?
A3: Low derivatization yield can stem from several factors:
-
Incomplete reaction: Reaction time, temperature, or reagent concentration may be suboptimal.
-
Reagent degradation: The derivatizing agent may have degraded due to improper storage or handling.
-
Presence of moisture: Water can interfere with many derivatization reactions, particularly those involving esterification.
-
Sample matrix effects: Components in the biological matrix can interfere with the derivatization reaction.
-
Hydrolysis of the derivative: The formed derivative may be unstable and hydrolyze back to the underivatized form.
Q4: How can I prevent the hydrolysis of my this compound derivative?
A4: Hydrolysis can be minimized by:
-
Ensuring all solvents and reagents are anhydrous.
-
Avoiding exposure of the sample to moisture during and after derivatization.
-
Promptly analyzing the derivatized sample.
-
Optimizing the pH of the reaction mixture, as extreme pH values can promote hydrolysis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound derivatization.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Peak | Incomplete derivatization | Optimize reaction conditions (temperature, time, reagent concentration). Ensure thorough mixing of reactants. |
| Degraded derivatization reagent | Use a fresh batch of the derivatizing agent. Store reagents under recommended conditions (e.g., desiccated, protected from light). | |
| Presence of interfering substances | Improve sample cleanup procedures to remove matrix components that may quench the reaction. | |
| High Variability in Results | Inconsistent reaction conditions | Ensure precise control over reaction temperature and timing for all samples. Use an automated liquid handler for consistent reagent addition. |
| Sample degradation | Process samples promptly and store them at appropriate temperatures (-80°C for long-term storage) to prevent degradation of this compound. | |
| Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Presence of Extraneous Peaks | Side reactions | Optimize reaction conditions to minimize the formation of side products. This may involve adjusting the temperature or using a more specific derivatizing agent. |
| Contamination | Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment. | |
| Poor Peak Shape in Chromatography | Suboptimal chromatographic conditions | Optimize the mobile phase composition, gradient, and column temperature. |
| Incomplete derivatization | Incomplete reaction can lead to tailing peaks. Re-optimize derivatization conditions. |
Quantitative Data Summary
The efficiency of different derivatization methods can vary. The following table summarizes typical performance characteristics for acylcarnitine derivatization, which can be extrapolated to this compound.
| Derivatization Reagent | Typical Recovery (%) | Typical Precision (CV%) | Instrumentation |
| Butanolic-HCl | >85% | <15% | LC-MS/MS |
| 3-Nitrophenylhydrazine (3NPH) | 86.9% - 109.7% | Intra-day: ≤7.8%, Inter-day: ≤8.8% | LC-MS/MS[4] |
| Pentafluorophenacyl Trifluoromethanesulfonate | 77% - 85% | Not specified | LC-MS[7] |
Experimental Protocols
Protocol 1: Derivatization of this compound using 3-Nitrophenylhydrazine (3NPH)
This protocol is adapted from methods for general acylcarnitine analysis and should be optimized for this compound.[2][4][5]
Materials:
-
This compound standard or sample extract
-
3-Nitrophenylhydrazine (3NPH) solution (e.g., 200 mM in 70% methanol)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (e.g., 120 mM in 70% methanol (B129727) containing 6% pyridine)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
Procedure:
-
To 80 µL of the sample or standard in a microcentrifuge tube, add 40 µL of the 3NPH solution.
-
Add 40 µL of the EDC solution.
-
Vortex the mixture gently.
-
Incubate at room temperature (approximately 25°C) for 30 minutes.
-
After incubation, the sample is ready for LC-MS analysis. Dilution with the initial mobile phase may be necessary depending on the concentration.
Protocol 2: Derivatization of this compound using Butanolic-HCl
This protocol is a standard method for preparing butyl esters of acylcarnitines for LC-MS/MS analysis.[1]
Materials:
-
This compound standard or sample extract
-
3 N Butanolic-HCl (prepared by bubbling HCl gas through n-butanol or by careful addition of acetyl chloride to n-butanol)
-
Nitrogen gas supply
-
Heating block or water bath
Procedure:
-
Evaporate the sample extract to dryness under a stream of nitrogen gas.
-
Add 50 µL of 3 N butanolic-HCl to the dried sample.
-
Cap the tube tightly and incubate at 65°C for 15 minutes.
-
After incubation, evaporate the butanolic-HCl to dryness under a stream of nitrogen gas.
-
Reconstitute the dried derivative in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
Visualizations
This compound Derivatization Pathway with 3-NPH
References
- 1. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing Myristoylcarnitine sample stability and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing sample stability and storage issues related to Myristoylcarnitine.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in biological samples?
A1: The primary cause of this compound degradation is hydrolysis. Acylcarnitines, particularly in biological matrices like plasma and dried blood spots (DBS), are susceptible to hydrolysis, which breaks down the molecule into free carnitine and myristic acid. This process is accelerated by prolonged storage at room temperature.[1]
Q2: What are the optimal short-term and long-term storage temperatures for this compound samples?
A2: For short-term storage, it is recommended to keep samples at 2-8°C. For long-term stability, samples should be stored at -20°C or, ideally, at -80°C.[2] Studies have shown that acylcarnitines are stable for at least 330 days at -18°C.[1] However, even at -80°C, some degradation of long-chain acylcarnitines can occur over several years.
Q3: How does the sample matrix (plasma vs. dried blood spots) affect this compound stability?
A3: Both plasma and dried blood spots (DBS) are suitable matrices for this compound analysis, but stability can differ. In DBS, acylcarnitines are known to degrade over time when stored at room temperature or even at +4°C for extended periods.[3][4] Plasma samples, when properly prepared and stored frozen, generally offer better long-term stability.
Q4: Can freeze-thaw cycles impact the concentration of this compound in my samples?
A4: While some studies on similar compounds suggest that a limited number of freeze-thaw cycles may not cause significant degradation, it is best practice to minimize freeze-thaw cycles. Aliquoting samples into single-use vials is highly recommended to maintain sample integrity.
Q5: Are there any chemical incompatibilities I should be aware of when preparing this compound solutions?
A5: this compound solutions are generally stable in acidic to neutral pH. However, they are unstable in basic conditions (pH > 9), which can accelerate hydrolysis.[5] When preparing stock solutions, using a slightly acidic solvent like methanol (B129727) with 0.1% formic acid can improve stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound analysis.
Issue 1: Lower than expected this compound concentrations.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Review sample storage history. Ensure samples were consistently stored at or below -20°C. If stored at room temperature for an extended period, degradation is likely. For future studies, implement stricter temperature control. |
| Inefficient Extraction | Optimize the extraction protocol. Ensure complete protein precipitation and efficient elution from solid-phase extraction (SPE) cartridges. Consider comparing different extraction methods (e.g., protein precipitation vs. liquid-liquid extraction). |
| Matrix Effects | Matrix components can suppress the ionization of this compound in the mass spectrometer. To mitigate this, improve sample cleanup, use a stable isotope-labeled internal standard, and check for co-eluting interferences. |
| Inaccurate Quantification | Verify the concentration and purity of your calibration standards. Ensure the calibration curve is linear and covers the expected concentration range of your samples. |
Issue 2: Poor chromatographic peak shape (tailing, fronting, or splitting).
| Possible Cause | Troubleshooting Step |
| Peak Tailing | This can be caused by secondary interactions with the column. Try a lower mobile phase pH to reduce silanol (B1196071) interactions, use an end-capped column, or reduce the sample concentration.[6] |
| Peak Fronting | This may indicate poor sample solubility or column overload. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase and consider reducing the injection volume.[6] |
| Split Peaks | A blockage at the column inlet or an injection solvent that is too strong can cause split peaks. Check for and replace any clogged frits or tubing. Ensure the injection solvent is weaker than the initial mobile phase.[6] |
Issue 3: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily to avoid changes due to evaporation of volatile components. |
| Column Degradation | Over time, the stationary phase of the column can degrade. If retention times continue to shift, consider replacing the column. |
Data on this compound Stability
The following tables summarize the stability of long-chain acylcarnitines, including this compound (C14), under various storage conditions.
Table 1: Stability of Long-Chain Acylcarnitines in Dried Blood Spots (DBS)
| Storage Temperature | Duration | Stability of C14 and other Long-Chain Acylcarnitines | Reference |
| Room Temperature | >14 days | Significant degradation observed. | [1] |
| +4°C | 1 year, then Room Temp | Significant decrease in concentration. | [3][4] |
| +5°C | Up to 4 years | Gradual decay, with some maintaining a linear correlation. | [2] |
| -18°C | At least 330 days | Stable. | [1] |
Table 2: General Stability Recommendations for Acylcarnitines in Plasma
| Storage Temperature | Recommended Maximum Duration | Notes |
| 2-8°C | < 24 hours | For short-term handling and processing. |
| -20°C | Several months | Good for mid-term storage. |
| -80°C | > 1 year | Optimal for long-term storage to minimize degradation. |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
This protocol is a general guideline for the extraction of this compound from plasma for LC-MS/MS analysis.
Materials:
-
Human plasma (collected in EDTA or heparin tubes)
-
Internal Standard (IS): Myristoyl-d3-carnitine
-
Methanol (LC-MS grade), ice-cold
-
Acetonitrile (B52724) (LC-MS grade), ice-cold
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Centrifuge capable of reaching 14,000 x g and 4°C
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add a known amount of Myristoyl-d3-carnitine internal standard solution.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Analysis: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Analysis of this compound by LC-MS/MS
This is a representative LC-MS/MS method. Specific parameters may need to be optimized for your instrument.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 20% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 372.3 → Product ion (m/z) 85.1
-
Myristoyl-d3-carnitine (IS): Precursor ion (m/z) 375.3 → Product ion (m/z) 85.1
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for your specific instrument.
Visualizations
Fatty Acid Beta-Oxidation Pathway
The following diagram illustrates the pathway in which this compound plays a crucial role in transporting myristic acid into the mitochondria for energy production.
Caption: Carnitine shuttle and beta-oxidation pathway.
This compound Sample Handling Workflow
This workflow provides a decision-making guide for proper sample handling and storage.
References
- 1. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of amino acids, free and acyl‐carnitine in stored dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Myristoylcarnitine Quantification Assays
Welcome to the technical support center for Myristoylcarnitine quantification assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in accurately quantifying this compound?
The primary challenges in this compound quantification stem from its chemical nature and the complexity of biological matrices. Key difficulties include:
-
Matrix Effects: Co-eluting substances from the biological sample can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate measurements.[1][2][3] Phospholipids are a major cause of ion suppression in plasma and serum samples.[1]
-
Isobaric Interferences: Compounds with the same nominal mass as this compound can co-elute, leading to overestimation.[4][5] Chromatographic separation is crucial to distinguish these from the analyte of interest.
-
Analyte Stability: this compound can be susceptible to degradation during sample collection, processing, and storage.[6][7] Factors like pH and repeated freeze-thaw cycles can impact its stability.[6]
-
Low Endogenous Concentrations: The naturally low levels of this compound in biological samples require highly sensitive analytical methods for accurate detection and quantification.[4]
-
Isomer Separation: Distinguishing this compound from its isomers can be challenging with standard analytical methods, potentially requiring specialized chromatographic techniques.[4][8]
Q2: How can I minimize matrix effects in my LC-MS/MS assay?
Minimizing matrix effects is critical for accurate quantification. Here are several strategies:
-
Effective Sample Preparation: Employ robust extraction techniques like protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances, particularly phospholipids.[1]
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate this compound from co-eluting matrix components.[9][10] Using a shallower gradient can improve resolution.[9]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Myristoyl-d3-carnitine, co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[11][12][13]
-
Method Evaluation: Assess matrix effects during method development by performing post-column infusion experiments or by comparing the response of the analyte in a clean solvent versus a matrix extract.[1][2]
Q3: What is the best internal standard for this compound quantification?
The ideal internal standard is a stable isotope-labeled version of the analyte, such as Tetradecanoyl-L-carnitine-d3 (Myristoyl-d3-carnitine).[11] This is because it shares the same physicochemical properties as this compound, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.[12]
Q4: I'm observing high variability in my results. What are the likely causes?
High variability in quantification results can be attributed to several factors:
-
Inconsistent Sample Preparation: Variations in extraction efficiency or incomplete protein removal can lead to inconsistent results.[14]
-
Matrix Effects: As mentioned, uncompensated ion suppression or enhancement will cause significant variability.[1][14]
-
Analyte Instability: Degradation of this compound during sample handling and storage can introduce variability.[6][15] It is crucial to maintain samples at appropriate temperatures (e.g., -80°C for long-term storage) and minimize freeze-thaw cycles.[6]
-
Instrumental Issues: Fluctuations in the LC-MS/MS system's performance, such as unstable spray in the ion source or detector sensitivity drift, can contribute to variability. Regular system maintenance and calibration are essential.
Q5: My recovery of this compound is consistently low. What should I troubleshoot?
Low recovery can be a significant issue. Consider the following troubleshooting steps:
-
Optimize Extraction Procedure: Re-evaluate your protein precipitation and/or solid-phase extraction (SPE) protocol. Ensure the choice of solvent and elution conditions are optimal for this compound.
-
Check for pH-Dependent Stability: Acylcarnitines can be susceptible to hydrolysis at basic pH.[6] Ensure the pH of your sample and extraction solvents is maintained in a range that ensures stability, typically acidic to neutral.[6]
-
Minimize Adsorption: this compound may adsorb to plasticware. Using low-binding tubes and pipette tips can help mitigate this issue.
-
Investigate Freeze-Thaw Stability: Repeated freezing and thawing of samples can lead to degradation.[6] It is recommended to aliquot samples into single-use tubes before freezing.[6]
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Split Peaks)
| Possible Cause | Troubleshooting Steps |
| Column Overload | Decrease the sample concentration or injection volume.[9] |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or similar to the initial mobile phase.[9] |
| Column Degradation | Flush the column regularly. If performance does not improve, replace the column.[14] |
| Blockage at Column Inlet | Replace the column inlet frit or back-flush the column (if recommended by the manufacturer).[9] |
| Poor Sample Solubility | Ensure the sample is fully dissolved in the reconstitution solvent. Consider changing the solvent.[9] |
Issue 2: Inaccurate Quantification and High Variability
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | Perform a post-column infusion study to identify regions of ion suppression or enhancement.[14] Optimize sample cleanup to remove interfering components. |
| Improper Calibration Curve | Ensure the calibration curve spans the expected concentration range of the samples. Prepare calibrators in a matrix similar to the samples to account for matrix effects.[14] |
| Inconsistent Sample Preparation | Standardize all steps of the sample preparation workflow, including vortexing times and centrifugation speeds. |
| Internal Standard Issues | Verify the concentration and stability of the internal standard stock solution. Ensure the internal standard is added consistently to all samples and standards. |
Issue 3: Retention Time Shifting
| Possible Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[9] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation of the organic component.[9] |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to changes in retention. Monitor column performance and replace as needed.[9] |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature. |
Data Presentation
Table 1: Impact of Different Extraction Methods on Acylcarnitine Recovery
| Extraction Method | Sample Matrix | Solvent/Sorbent | Analyte(s) | Average Recovery (%) |
| Protein Precipitation | Plasma | Acetonitrile (B52724) | Various Acylcarnitines | 84 - 112[6] |
| Protein Precipitation | Serum | Methanol (B129727) | Fexofenadine (B15129)* | > 90[6] |
| Online Solid-Phase Extraction | Plasma | Cation Exchange | Carnitine & Acylcarnitines | 98 - 105[6] |
Note: Data for fexofenadine is included to demonstrate the high recovery achievable with methanol protein precipitation, a method also applicable to this compound.
Table 2: Stability of Long-Chain Acylcarnitines Under Various Storage Conditions
| Storage Condition | Duration | Analyte(s) | Stability Outcome |
| Room Temperature | Extended Periods | Acylcarnitines | Hydrolysis of acylcarnitines occurs.[6] |
| -18°C | At least 330 days | Long-chain Acylcarnitines | Effective for at least this duration.[6] |
| -80°C | Long-term | Acylcarnitines | Recommended for long-term storage.[6] |
| Repeated Freeze-Thaw Cycles | Multiple cycles | Acylcarnitines | Can accelerate degradation and should be avoided.[6] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Plasma (Protein Precipitation)
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add a known amount of Myristoyl-d3-carnitine internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.[6]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[6]
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[6]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the this compound, to a new tube.[6]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS analysis.
Protocol 2: Derivatization to Butyl Esters (Optional, for Improved Sensitivity)
This protocol is adapted from a general method for acylcarnitines and may require optimization for this compound.
-
Reconstitution for Derivatization: After evaporating the supernatant (Step 7 in Protocol 1), reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.[14]
-
Incubation: Incubate the mixture at 65°C for 15 minutes.[14]
-
Evaporation: Evaporate the butanolic HCl to dryness under a stream of nitrogen.[14]
-
Final Reconstitution: Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[14]
Visualizations
Caption: Troubleshooting decision tree for low this compound signal.
Caption: General workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metbio.net [metbio.net]
- 6. benchchem.com [benchchem.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
method refinement for baseline resolution of acylcarnitines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method refinement for baseline resolution of acylcarnitines.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) in acylcarnitine chromatography?
Poor peak shape is a frequent issue in the analysis of acylcarnitines.
-
Peak tailing , where the latter half of the peak is broader, can be caused by strong interactions between the acylcarnitines and active sites on the column, such as residual silanols.[1][2] Other causes include column overload, low mobile phase pH, and extra-column dead volume.[1]
-
Peak fronting , a broader first half of the peak, is often a result of low sample solubility, column collapse, or column overload.[1][2]
Q2: My acylcarnitine isomers are co-eluting. How can I improve their separation?
The separation of isomeric acylcarnitines is challenging due to their similar physicochemical properties.[1] Strategies to improve resolution include:
-
Optimizing the mobile phase: The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can improve peak separation and sharpness.[1][3]
-
Adjusting the gradient: A shallower gradient can increase the separation time and improve the resolution of closely eluting compounds.[1]
-
Changing the stationary phase: While C18 columns are common, alternative chemistries like mixed-mode or chiral stationary phases can provide different selectivity for isomers.[1]
-
Derivatization: Derivatizing acylcarnitines, for example, through butylation, can alter their chromatographic behavior and improve separation.[1][3]
Q3: I am observing low signal intensity or signal suppression for my analytes. What are the potential causes and solutions?
Low signal intensity can be due to ion suppression, a common matrix effect in LC-MS/MS analysis of biological samples.[1] Co-eluting matrix components can interfere with the ionization of the target analytes in the mass spectrometer source.[1] To mitigate this:
-
Improve sample preparation: Utilize solid-phase extraction (SPE) to remove interfering substances from the biological matrix.[4]
-
Chromatographic Separation: Implementing liquid chromatography (LC) prior to mass spectrometry separates the analytes of interest from many of the matrix components that can cause ion suppression or enhancement.[3][4]
-
Use of Internal Standards: Incorporating stable isotope-labeled internal standards that co-elute with the analytes can help to compensate for matrix effects during quantification.[4]
-
Derivatization: Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) or butanol can increase the signal intensity of acylcarnitines.[3][5][6]
Q4: My retention times are shifting between runs. What could be the cause?
Retention time instability can be caused by several factors:[1]
-
Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Changes in mobile phase composition: Inaccurate mobile phase preparation or evaporation of the organic solvent can lead to shifts.
-
Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.
-
Fluctuations in column temperature: Maintaining a constant and stable column temperature is crucial for reproducible retention times.
Q5: What are some common pitfalls during sample preparation for acylcarnitine analysis?
A common pitfall is the derivatization process. For instance, the preparation of butyl esters, a common derivatization method, can lead to the partial hydrolysis of some acylcarnitines, which can affect the accuracy of free carnitine measurements.[4] It is also crucial to avoid contamination from external sources during sample handling.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in LC-MS/MS Analysis
| Possible Causes | Troubleshooting Steps |
| Inappropriate column chemistry for the analytes. | Verify Column Choice: Ensure the use of a column suitable for separating polar, charged molecules like acylcarnitines. Reversed-phase C18 columns are often used.[3][4][7] |
| Suboptimal mobile phase composition. | Optimize Mobile Phase: Adjust the mobile phase composition, including the organic solvent (e.g., acetonitrile, methanol), aqueous component, and any additives like formic acid or an ion-pairing agent (e.g., HFBA) to improve peak shape and resolution.[1][3][4] |
| Column degradation. | Column Maintenance: Flush the column regularly and consider replacing it if performance degrades over time.[4] |
| Extra-column dead volume. | Minimize Connections: Use tubing with a smaller internal diameter and minimize the length of all connections.[1] |
| Sample overload. | Reduce Sample Concentration: Reduce the sample concentration or injection volume.[1] |
Issue 2: Inaccurate Quantification and High Variability
| Possible Causes | Troubleshooting Steps |
| Matrix effects. | Evaluate Matrix Effects: Perform a post-column infusion study to assess ion suppression or enhancement zones in your chromatogram.[4] Improve sample cleanup using techniques like SPE.[4] |
| Improper calibration. | Calibration Curve: Ensure your calibration curve covers the expected concentration range of your samples and is prepared in a matrix similar to your samples to account for matrix effects.[4] |
| Inconsistent sample preparation. | Standardize Protocol: Ensure the sample preparation protocol is followed consistently for all samples, including standards and QCs. |
| Instability of analytes. | Sample Handling: Process samples quickly and store them at appropriate temperatures (e.g., -80°C) to prevent degradation. |
Experimental Protocols
Protocol 1: Acylcarnitine Analysis in Plasma (without derivatization)
This protocol provides a general workflow for the analysis of underivatized acylcarnitines in plasma.[7][8]
-
Sample Preparation:
-
To 100 µL of plasma, add 300 µL of methanol (B129727) containing a mixture of stable isotope-labeled internal standards.[7]
-
Vortex for 10 seconds to precipitate proteins.[7]
-
Incubate for 10 minutes at ambient temperature.[7]
-
Add another 300 µL of methanol and vortex again for 10 seconds.[7]
-
Centrifuge at 4000 rpm for 10 minutes.[7]
-
Transfer 100 µL of the supernatant to a new vial containing 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[7]
-
Vortex for 10 seconds before injection.[7]
-
-
LC-MS/MS Analysis:
-
LC Column: Use a C18 reversed-phase column (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 µm).[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Develop a suitable gradient to separate the acylcarnitines of interest. A typical run time is around 9 minutes.[7]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[7] Monitor the specific precursor-to-product ion transitions (MRM) for each acylcarnitine and internal standard. The most common product ion for acylcarnitines is at m/z 85.[3]
-
Protocol 2: Acylcarnitine Analysis with Butylation Derivatization
This protocol is for the derivatization of acylcarnitines to their butyl esters, which can improve chromatographic separation and ionization efficiency, especially for dicarboxylic species.[3][9]
-
Sample Preparation and Derivatization:
-
Extract acylcarnitines from the sample (e.g., plasma, dried blood spots) using methanol.[9]
-
Evaporate the methanol extract to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.[4]
-
Evaporate the butanolic HCl to dryness under nitrogen.[3][4]
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[3][4]
-
-
LC-MS/MS Analysis:
-
Follow a similar LC-MS/MS procedure as described in Protocol 1, adjusting the gradient and MRM transitions for the butylated acylcarnitines.
-
Data Presentation
Table 1: Common Isobaric Acylcarnitines Requiring Chromatographic Separation
| Acylcarnitine Group | Isobaric Compounds |
| C4 Acylcarnitines | Butyrylcarnitine, Isobutyrylcarnitine |
| C5 Acylcarnitines | Valerylcarnitine, Isovalerylcarnitine, 2-Methylbutyrylcarnitine, Pivaloylcarnitine |
| C5-DC Acylcarnitines | Glutarylcarnitine, Ethylmalonylcarnitine, Methylsuccinylcarnitine[10] |
| C5-OH Acylcarnitines | 3-Hydroxy-isovalerylcarnitine, 3-Hydroxy-2-methylbutyrylcarnitine |
Visualizations
Caption: General workflow for acylcarnitine analysis.
Caption: Troubleshooting decision tree for acylcarnitine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 8. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
selecting the appropriate internal standard for Myristoylcarnitine
This technical support center is designed to assist researchers, scientists, and drug development professionals in the accurate quantification of Myristoylcarnitine (C14) by providing guidance on the selection and use of appropriate internal standards.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound (C14) analysis?
The most suitable internal standard for the quantification of this compound is a stable isotope-labeled (SIL) version of the analyte itself.[1] Deuterium-labeled this compound, such as Myristoyl-L-carnitine-d3 or Myristoyl-L-carnitine-d9, is highly recommended.[2][3] These SIL internal standards are chemically and physically almost identical to the endogenous analyte, meaning they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery.[4] This allows for the correction of variability during sample preparation, injection, and ionization, leading to more accurate and precise results.[1][5]
Q2: Why is a stable isotope-labeled (SIL) internal standard preferred over a structural analog?
While structural analogs can be used, SIL internal standards are the first choice for quantitative bioanalysis using LC-MS/MS.[6] A SIL internal standard has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly throughout the entire analytical process.[4] This includes co-elution during chromatography and similar responses to matrix effects (ion suppression or enhancement).[5] Structural analogs, while similar, may have different retention times, extraction recoveries, and ionization efficiencies, which can lead to less accurate quantification.[6]
Q3: Can I use a single deuterated internal standard for a panel of acylcarnitines?
In the analysis of a panel of acylcarnitines, it is common practice to use a mixture of stable isotope-labeled internal standards.[7][8] For the most accurate quantification, each acylcarnitine should be quantified using its corresponding labeled internal standard.[9] However, if a specific labeled standard is unavailable, the one with the most similar chemical structure and chromatographic behavior is often used. For this compound (C14), a deuterated C14-carnitine is the optimal choice.[2]
Q4: What are the key characteristics to consider when selecting a deuterated internal standard?
When selecting a deuterated internal standard, the following characteristics are crucial:
-
High Isotopic Purity: The isotopic enrichment should be high (typically ≥98%) to minimize the presence of the unlabeled analyte, which could interfere with the measurement of the endogenous compound.[5]
-
High Chemical Purity: The standard should be free from other contaminants that could introduce interfering peaks in the chromatogram.[5]
-
Appropriate Degree of Deuteration: A sufficient number of deuterium (B1214612) atoms (generally 3 or more) is necessary to ensure a clear mass shift from the analyte, preventing spectral overlap.[5]
-
Label Stability: The deuterium labels should be on chemically stable positions of the molecule to prevent back-exchange with hydrogen atoms from the solvent, which would alter the concentration of the standard.[5]
Troubleshooting Guide
This guide addresses common issues encountered when using deuterated internal standards for this compound quantification.
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Precision and Accuracy | Chromatographic Separation (Isotope Effect): The deuterated internal standard elutes at a slightly different retention time than the native analyte due to the kinetic isotope effect.[10] This can lead to differential matrix effects. | - Optimize chromatographic conditions (e.g., gradient, temperature) to minimize the separation. - Ensure that the integration windows for both the analyte and the internal standard are appropriate. |
| Isotopic Contribution: The internal standard may contain a small amount of the unlabeled analyte as an impurity.[10] | - Analyze a neat solution of the internal standard to assess the level of unlabeled analyte. - If significant, subtract the contribution from the analyte signal or source a higher purity standard. | |
| Back-Exchange of Deuterium: Deuterium atoms on the internal standard can exchange with hydrogen from the solvent, particularly if the label is in a labile position.[5] | - Check the position of the deuterium labels on the internal standard. Labels on hydroxyl or amine groups are more prone to exchange. - Prepare standards and samples in non-protic solvents if possible and store them at low temperatures.[10] | |
| Variable Internal Standard Response | Matrix Effects: Ion suppression or enhancement affecting the internal standard differently across samples. | - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[11] - Improve sample cleanup procedures to remove interfering matrix components. |
| Inconsistent Sample Preparation: Errors in pipetting the internal standard or variations in extraction efficiency. | - Ensure accurate and consistent addition of the internal standard to all samples, calibrators, and quality controls. - Use a calibrated pipette and verify its performance regularly. |
Data Presentation: Comparison of Internal Standard Options
| Internal Standard Type | Advantages | Disadvantages | Recommendation for this compound |
| Stable Isotope-Labeled (SIL) this compound (e.g., d3, d9) | - Co-elutes with the analyte.[4] - Experiences similar matrix effects.[5] - Corrects for variations in extraction, injection, and ionization.[1] - Provides the highest accuracy and precision.[9] | - Can be more expensive than other options.[6] - Potential for isotopic contribution from unlabeled analyte.[10] | Highly Recommended. The gold standard for accurate quantification. |
| SIL Acylcarnitine of Different Chain Length (e.g., C16-d3) | - Chemically similar to the analyte. - Can provide better correction than a structural analog. | - May not perfectly co-elute with this compound. - May experience slightly different matrix effects. | Acceptable Alternative. Use if a deuterated C14 standard is unavailable. The closer in chain length, the better. |
| Structural Analog (Non-acylcarnitine) | - More readily available and less expensive. | - Different chemical and physical properties. - Unlikely to co-elute with the analyte. - Does not effectively correct for matrix effects or extraction variability.[6] | Not Recommended. Should only be considered if a SIL standard is not feasible, and results should be interpreted with caution. |
Experimental Protocols
Detailed Methodology for Quantification of this compound by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for the instrument and column used.
1. Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of deuterated this compound (e.g., Myristoyl-L-carnitine-d3).
-
Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture) to create a stock solution of known concentration (e.g., 1 mg/mL).[12]
-
Store the stock solution at -20°C or below.
2. Preparation of Working Internal Standard Solution:
-
Dilute the stock solution with the appropriate solvent (e.g., acetonitrile/water with 0.1% formic acid) to a working concentration.[7] This concentration should be chosen to provide a strong signal without saturating the detector.
3. Sample Preparation:
-
To a known volume of the biological sample (e.g., 50 µL of plasma), add a precise volume of the working internal standard solution.[11]
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile (e.g., 200 µL).[11]
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[11]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[11]
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[11]
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for acylcarnitine analysis.[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Gradient: A gradient elution is used to separate the acylcarnitines, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (C14): Monitor the transition from the precursor ion (m/z) to a specific product ion. The precursor ion for this compound is approximately 372.3 m/z.[13] A common product ion is m/z 85, corresponding to the carnitine moiety.
-
Deuterated this compound (e.g., d3): Monitor the corresponding mass-shifted transition (e.g., precursor m/z ~375.3 to product m/z 85).
-
-
5. Quantification:
-
Generate a calibration curve using known concentrations of unlabeled this compound spiked into a matrix similar to the samples. Each calibrator should also contain the internal standard at the same concentration as the samples.
-
Calculate the peak area ratio of the analyte to the internal standard for each calibrator and sample.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.[12]
Mandatory Visualization
Caption: Workflow for selecting an appropriate internal standard.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. chromsystems.com [chromsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bevital.no [bevital.no]
- 13. This compound | C21H41NO4 | CID 6426854 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Myristoylcarnitine Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry analysis of Myristoylcarnitine. The information is tailored for researchers, scientists, and drug development professionals to help mitigate matrix effects and ensure accurate quantification.
Troubleshooting Guide
This guide addresses specific issues that can arise during this compound analysis, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity or Signal Suppression | Matrix Effects: Co-eluting phospholipids (B1166683) or other endogenous matrix components can suppress the ionization of this compound.[1][2] | 1. Optimize Sample Preparation: Employ techniques to remove interfering substances. Options include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or specialized phospholipid removal plates.[1][3][4] 2. Chromatographic Separation: Adjust the LC method to separate this compound from the region where phospholipids elute.[5] 3. Use a Stable Isotope-Labeled Internal Standard: A deuterated standard (e.g., this compound-d3 or d9) will co-elute and experience similar matrix effects, allowing for accurate correction of the signal.[6] |
| Sample Degradation: this compound may be unstable in the sample matrix or during sample preparation. | 1. Fresh Samples: Use freshly collected samples whenever possible. 2. Controlled Temperature: Keep samples on ice during preparation and store them at -80°C for long-term storage. | |
| Poor Peak Shape (Tailing or Fronting) | Inadequate Chromatography: The analytical column may not be suitable, or the mobile phase may be suboptimal. | 1. Column Selection: A C18 reversed-phase column is commonly used for acylcarnitine analysis.[1] 2. Mobile Phase Optimization: Adjust the mobile phase composition. The use of ion-pairing reagents like heptafluorobutyric acid (HFBA) can improve peak shape.[7] 3. System Check: Ensure there are no dead volumes in the LC system and that the column is properly equilibrated between injections. |
| Analyte Interaction with Metal Surfaces: this compound can interact with stainless steel components of the HPLC, leading to peak tailing and signal loss.[8] | 1. Use Metal-Free Columns: Consider using PEEK-lined or other metal-free columns and tubing to minimize interactions.[8] | |
| High Variability in Results | Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent results. | 1. Automate Sample Preparation: If possible, use automated liquid handlers for consistent pipetting and timing. 2. Consistent Procedure: Ensure all samples are treated identically throughout the sample preparation process. |
| Matrix Effects from Different Sample Lots: Different batches of biological matrix can have varying levels of interfering compounds. | 1. Matrix-Matched Calibrants: Prepare calibration curves in a matrix that is as similar as possible to the study samples.[1] 2. Internal Standard Normalization: A stable isotope-labeled internal standard is crucial for correcting for this variability.[6] | |
| Unexpectedly High this compound Levels | Isobaric Interference: Other compounds with the same mass-to-charge ratio may be co-eluting with this compound. | 1. High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to differentiate between this compound and potential isobaric interferences. 2. Chromatographic Resolution: Optimize the LC method to separate the interfering compounds. |
| Contamination: Contamination from external sources during sample collection or preparation. | 1. Clean Handling: Use clean labware and solvents. 2. Blank Samples: Analyze procedural blanks to identify any sources of contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of matrix effects in this compound mass spectrometry?
The most significant source of matrix effects, particularly ion suppression, in the analysis of this compound from biological matrices like plasma or serum are phospholipids.[3][9] These molecules are highly abundant in biological membranes and can co-elute with this compound, competing for ionization in the mass spectrometer source and leading to a suppressed signal for the analyte of interest.[3]
Q2: How can I effectively remove phospholipids from my samples?
Several methods are effective for phospholipid removal:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up samples and removing a broad range of interferences, including phospholipids.[1] Cation exchange SPE is often used for acylcarnitines.[10]
-
Phospholipid Removal Plates: These are specialized 96-well plates that contain a sorbent designed to specifically bind and remove phospholipids while allowing analytes like this compound to pass through.[3][4]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. While it can be effective, it may be more time-consuming and require method development.
Q3: Is a stable isotope-labeled internal standard necessary for this compound quantification?
Yes, using a stable isotope-labeled internal standard, such as this compound-(N,N,N-trimethyl-d9), is highly recommended for accurate quantification.[6] This type of internal standard has nearly identical chemical and physical properties to the unlabeled analyte. It will co-elute from the liquid chromatography column and experience the same degree of ion suppression or enhancement as the endogenous this compound. This allows for reliable correction of matrix effects and variations in sample preparation, leading to more accurate and precise results.[6][11]
Q4: What are the advantages of using LC-MS/MS over direct infusion mass spectrometry for this compound analysis?
While direct infusion can be faster, LC-MS/MS offers several key advantages for this compound analysis:
-
Separation of Isomers and Isobars: Liquid chromatography can separate this compound from its isomers and other isobaric compounds that have the same mass-to-charge ratio. This is crucial for accurate identification and quantification, as direct infusion cannot distinguish between these different molecules.[5][12]
-
Reduction of Matrix Effects: By separating this compound from the bulk of the matrix components, especially phospholipids, the impact of ion suppression is significantly reduced.[1]
-
Improved Specificity: The combination of chromatographic retention time and specific mass transitions in MS/MS provides a higher degree of confidence in the identification of this compound.
Q5: Can derivatization help in the analysis of this compound?
Derivatization, such as butylation, can be used in acylcarnitine analysis.[1][5] The primary benefit is to increase the ionization efficiency of the analytes.[5] However, it is an additional step in the sample preparation workflow and can sometimes lead to the hydrolysis of acylcarnitines if not carefully controlled.[12] For many modern, sensitive LC-MS/MS systems, derivatization may not be necessary to achieve the required levels of detection for this compound.
Quantitative Data Summary
The following table summarizes the performance of different sample preparation techniques for the analysis of acylcarnitines, including this compound.
| Sample Preparation Method | Analyte Recovery | Matrix Effect Reduction | Throughput | Reference |
| Protein Precipitation (PPT) | Good (generally >80%) | Poor (significant ion suppression from phospholipids remains) | High | [3] |
| Liquid-Liquid Extraction (LLE) | Variable (can be lower for more polar analytes) | Good | Low to Medium | [10] |
| Solid-Phase Extraction (SPE) | Good to Excellent (typically >85%) | Excellent (effectively removes phospholipids and other interferences) | Medium | [1][10] |
| Phospholipid Removal Plates | Excellent (typically >90%) | Excellent (specifically targets and removes >99% of phospholipids) | High | [3][4] |
Experimental Protocols
Protocol 1: this compound Extraction from Plasma using Phospholipid Removal Plates
This protocol is designed for the efficient removal of proteins and phospholipids from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Plasma samples
-
This compound-(N,N,N-trimethyl-d9) internal standard (IS) solution in methanol (B129727)
-
Methanol, LC-MS grade
-
Phospholipid removal 96-well plate
-
Collection plate
-
Vortex mixer
-
Centrifuge
-
96-well plate sealer
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To each well of a 96-well plate, add 50 µL of plasma.
-
Add 150 µL of the internal standard solution in methanol to each well.
-
-
Protein Precipitation:
-
Seal the plate and vortex for 1 minute to precipitate proteins.
-
Centrifuge the plate at 3,000 x g for 5 minutes.
-
-
Phospholipid Removal:
-
Place the phospholipid removal plate on top of a clean collection plate.
-
Carefully transfer the supernatant from the protein precipitation plate to the phospholipid removal plate.
-
Apply a vacuum or positive pressure to the phospholipid removal plate to draw the sample through the sorbent and into the collection plate. Alternatively, centrifuge the stacked plates according to the manufacturer's instructions.
-
-
Final Sample Preparation:
-
The eluate in the collection plate is now ready for direct injection into the LC-MS/MS system or can be evaporated and reconstituted in the initial mobile phase if concentration is required.
-
Protocol 2: this compound Extraction from Plasma using Solid-Phase Extraction (SPE)
This protocol utilizes cation exchange SPE for the selective extraction of this compound from plasma.[10]
Materials:
-
Plasma samples
-
This compound-(N,N,N-trimethyl-d9) internal standard (IS) solution
-
Methanol (ice-cold), LC-MS grade
-
Water, LC-MS grade
-
Cation exchange SPE cartridges
-
SPE vacuum manifold
-
Elution solvent: 5% ammonium (B1175870) hydroxide (B78521) in methanol
-
Nitrogen evaporator
-
Reconstitution solvent: 50:50 acetonitrile:water with 0.1% formic acid
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
SPE Cartridge Conditioning:
-
Place the cation exchange SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water through each cartridge.
-
-
Sample Loading:
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.
-
-
Elution:
-
Elute the this compound with 1 mL of the elution solvent into a clean collection tube.
-
-
Drying and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dealing with Low Signal Intensity for Myristoylcarnitine Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low signal intensity during the detection of Myristoylcarnitine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low signal intensity for this compound in LC-MS/MS analysis?
Low signal intensity for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues related to the sample, the liquid chromatography (LC) separation, or the mass spectrometry (MS) detection. Common causes include inefficient sample extraction, ion suppression from the sample matrix, suboptimal chromatographic conditions leading to poor peak shape, and incorrect mass spectrometer settings.[1][2]
Q2: How can I optimize my sample preparation to improve this compound signal?
Effective sample preparation is crucial for minimizing matrix effects and improving signal intensity. A widely used method for plasma samples is protein precipitation.[3][4] For tissue samples, homogenization in an appropriate solvent is necessary.[5] It is also important to ensure that the sample is fully dissolved in a solvent compatible with the initial mobile phase to prevent peak fronting.[6] The use of internal standards, such as isotopically labeled this compound, is highly recommended for accurate quantification.[7]
Q3: What are the optimal mass spectrometry parameters for this compound detection?
This compound is typically analyzed in positive ion mode using electrospray ionization (ESI).[5] The most common fragmentation of acylcarnitines involves the neutral loss of trimethylamine (B31210) (59 Da).[7][8] For this compound (C14), the protonated molecule [M+H]⁺ is monitored as the precursor ion, and a characteristic product ion is selected for quantification in Multiple Reaction Monitoring (MRM) mode. It is essential to tune and calibrate the mass spectrometer regularly to ensure optimal performance.[1]
Q4: How can I improve the chromatographic separation of this compound to enhance signal intensity?
Good chromatographic separation is key to reducing ion suppression and improving signal-to-noise. Reversed-phase chromatography is commonly employed for the separation of acylcarnitines.[9] Peak tailing can occur due to interactions with residual silanols on the column, which can be mitigated by using an end-capped column.[6] Mobile phase modifiers, such as formic acid and ammonium (B1175870) acetate, are often used to improve peak shape and ionization efficiency.[5] A well-defined gradient elution program is necessary to separate this compound from other endogenous compounds.[3][5]
Q5: My signal is still low after optimizing the above parameters. What else could be the issue?
If you continue to experience low signal intensity, consider the following:
-
Instrument Contamination: The ion source, transfer optics, or mass analyzer may be contaminated, leading to reduced sensitivity. Regular cleaning and maintenance are essential.[1]
-
Leaks: Leaks in the LC system or the MS interface can lead to a loss of sensitivity.[2]
-
Detector Issues: The mass spectrometer's detector may be nearing the end of its lifespan, resulting in a decreased signal.[2]
-
Sample Degradation: Ensure that samples are stored properly to prevent the degradation of this compound.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Low Signal Intensity
This guide provides a logical workflow for identifying the source of low signal intensity.
Caption: Troubleshooting workflow for low signal intensity.
Guide 2: Optimizing Ionization Efficiency for this compound
This guide focuses on enhancing the signal by improving the ionization process.
| Parameter | Recommendation | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | This compound contains a quaternary amine, which is readily protonated.[5] |
| Ion Spray Voltage | Optimize between 3000-5500 V | Find the voltage that provides the most stable and intense signal for your specific instrument and mobile phase.[5] |
| Source Temperature | Optimize between 400-600°C | Aids in desolvation of the analyte, but excessive heat can cause degradation.[5] |
| Nebulizer and Heater Gas Flow | Optimize for your instrument | Proper gas flows are critical for efficient droplet formation and desolvation. |
| Mobile Phase Additives | 0.1% Formic Acid | Provides a source of protons to facilitate ionization.[5] |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Plasma
This protocol is a common method for preparing plasma samples for acylcarnitine analysis.[3][4]
-
To 50 µL of plasma, add 300 µL of a cold precipitation solution (e.g., acetonitrile) containing an appropriate internal standard.[3]
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully collect the supernatant for LC-MS/MS analysis.[3]
-
Depending on the sensitivity of your instrument, a dilution of the supernatant (e.g., 1:10 with the initial mobile phase) may be necessary.[4]
Protocol 2: LC-MS/MS Analysis Parameters for Acylcarnitines
The following table provides a starting point for developing an LC-MS/MS method for this compound. Parameters should be optimized for your specific instrumentation and application.
| Parameter | Value |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |
| Flow Rate | 0.4 - 0.5 mL/min[5][7] |
| Column Temperature | 50 °C[3][5] |
| Injection Volume | 10 µL[3] |
| MS/MS Transition (Example) | Precursor Ion (m/z) -> Product Ion (m/z) |
| This compound | 372.3 -> 85.1 |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Overview of the experimental workflow.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bevital.no [bevital.no]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of Myristoylcarnitine Measurements
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the reproducibility of Myristoylcarnitine measurements. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantifying this compound?
A1: The most common and robust method for this compound quantification is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity. Flow-injection analysis tandem mass spectrometry (FIA-MS/MS) is also a valid and established approach, particularly for high-throughput screening.[1][3]
Q2: Why is the use of a stable isotope-labeled internal standard (SIL-IS) critical for reproducibility?
A2: A SIL-IS, such as d3-Myristoylcarnitine, is crucial because it has nearly identical chemical and physical properties to the analyte.[4][5] It co-elutes with this compound and experiences similar effects from sample preparation inconsistencies and matrix effects (ion suppression or enhancement).[4][5] By measuring the ratio of the analyte to the SIL-IS, these variations can be effectively normalized, leading to more accurate and reproducible quantification.[6]
Q3: What are the primary sources of variability in this compound measurements?
A3: The primary sources of variability include:
-
Matrix Effects: Components in the biological sample (e.g., plasma, tissue) can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement.[7][8] Phospholipids are a common cause of matrix effects in plasma and serum samples.[4][5]
-
Sample Preparation: Inconsistencies in extraction efficiency, pipetting errors, and incomplete derivatization can introduce significant variability.[9]
-
Sample Stability: this compound can degrade if samples are not handled and stored correctly. Prolonged storage at room temperature can lead to hydrolysis.[10] For long-term stability, samples should be stored at -80°C.[7]
-
Instrument Performance: Fluctuations in mass spectrometer sensitivity, chromatographic column degradation, and inconsistent electrospray ionization can all contribute to a lack of reproducibility.[9]
Q4: What are the recommended storage conditions for biological samples intended for this compound analysis?
A4: To prevent degradation, biological samples such as plasma, serum, or tissue should be processed as quickly as possible.[2] For short-term storage, refrigeration at 4°C is acceptable for a few hours. For long-term storage, samples must be kept frozen, ideally at -80°C.[7][11] Avoid repeated freeze-thaw cycles. Dried blood spots are generally more stable, but should still be stored in a cool, dry place, and for long-term storage, freezing is recommended.[10][12]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Peak Shape
-
Possible Cause 1: Ion Suppression due to Matrix Effects.
-
Solution: Incorporate a more rigorous sample cleanup method, such as solid-phase extraction (SPE), specifically designed to remove phospholipids.[5] Optimizing the chromatographic separation to better resolve this compound from co-eluting matrix components can also significantly reduce suppression.[5] Diluting the sample may also help if the analyte concentration is high enough.[5] The use of a SIL-IS is essential to compensate for any remaining ion suppression.[4]
-
-
Possible Cause 2: Suboptimal Electrospray Ionization (ESI) Source Parameters.
-
Solution: Optimize ESI source parameters, including spray voltage, gas temperatures, and gas flow rates.[13][14] These parameters can significantly impact ionization efficiency. A systematic, one-factor-at-a-time optimization or a design of experiments (DoE) approach can be used to find the optimal settings for this compound.[15]
-
-
Possible Cause 3: Poor Chromatography.
-
Solution: Ensure the analytical column is not degraded or clogged.[16] High backpressure can be an indicator of a blockage.[16] Check for proper mobile phase composition and pH. For analytes with carboxyl groups like acylcarnitines, interactions with metal components in standard HPLC systems can cause peak tailing; using a metal-free or PEEK-lined column can improve peak shape.[5]
-
Issue 2: High Variability Between Replicates (Poor Precision)
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Solution: Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes and vortex thoroughly at each mixing step. If derivatization is used, ensure the reaction conditions (temperature and time) are carefully controlled.[3] Automating sample preparation steps can also improve precision.
-
-
Possible Cause 2: Presence of Isomeric or Isobaric Interferences.
-
Possible Cause 3: Sample Carryover.
Experimental Protocols
Protocol 1: this compound Extraction from Plasma/Serum
This protocol describes a common protein precipitation method for extracting this compound from plasma or serum.
-
Sample Preparation:
-
Thaw frozen plasma/serum samples on ice.
-
Vortex samples to ensure homogeneity.
-
-
Protein Precipitation:
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma/serum.
-
Add 200 µL of ice-cold acetonitrile (B52724) containing the stable isotope-labeled internal standard (e.g., d3-Myristoylcarnitine).[20]
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at 16,000 x g for 5 minutes at 4°C.[20]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
-
Drying and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Butylation for Improved MS Signal
Derivatization of the carboxyl group to a butyl ester can improve ionization efficiency in positive ESI mode.[7]
-
Drying: Ensure the sample extract from Protocol 1 is completely dry.
-
Derivatization Reagent: Prepare a fresh solution of 3N n-butanol with acetyl chloride.
-
Reaction: Add 100 µL of the derivatization reagent to the dried sample extract.
-
Incubation: Incubate the mixture at 60°C for 20 minutes with shaking.[5]
-
Evaporation: Evaporate the reagent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting |
| LC Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation from other acylcarnitines |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor Ion (Q1): m/z 372.3 -> Product Ion (Q3): m/z 85.0 |
| SIL-IS Transition | Precursor Ion (Q1): m/z 375.3 -> Product Ion (Q3): m/z 85.0 |
| Source Temperature | 400 - 600°C[7] |
| Ion Spray Voltage | 4500 - 5500 V[7] |
Table 2: Performance Metrics for a Reproducible Assay
| Metric | Acceptance Criteria |
| Precision (CV%) | < 15-20%[7] |
| Accuracy (% Bias) | Within ± 15-20% |
| Linearity (r²) | > 0.99 |
| Matrix Effect | SIL-IS corrected response should be consistent across different lots of matrix |
| Recovery | Consistent and reproducible, though not necessarily 100% |
Mandatory Visualization
Caption: Workflow for reproducible this compound measurement.
Caption: Logic diagram for troubleshooting poor reproducibility.
References
- 1. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acylcarnitine Quantitative Profile, Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why is reproducibility of mass spectrometry challenging? [alphalyse.com]
- 10. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Stability of amino acids, free and acyl‐carnitine in stored dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cgspace.cgiar.org [cgspace.cgiar.org]
- 20. Targeted Metabolomics for Plasma Amino Acids and Carnitines in Patients with Metabolic Syndrome Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
column selection for optimal Myristoylcarnitine chromatography
Welcome to the technical support center for the optimal chromatographic analysis of Myristoylcarnitine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for this compound analysis?
A1: The most prevalent and robust method for the analysis of this compound and other acylcarnitines is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial for detecting these compounds at low concentrations in complex biological matrices.[2]
Q2: Which type of chromatography column is best suited for this compound separation?
A2: Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns are used for acylcarnitine analysis.[3]
-
Reversed-Phase (C8, C18): C18 columns are frequently used and provide good separation for a range of acylcarnitines, including this compound.[4] A Raptor ARC-18 column (100 x 2.1 mm, 2.7 µm) has been demonstrated to effectively separate 25 underivatized acylcarnitines.[5]
-
HILIC: HILIC columns are effective for retaining and separating the more polar, short-chain acylcarnitines. However, they can also be used for broader acylcarnitine profiling.[3]
The choice depends on the specific range of acylcarnitines being analyzed in a single run. For a comprehensive profile that includes both short and long-chain acylcarnitines, a C18 column is often a suitable choice.
Q3: Is derivatization necessary for this compound analysis?
A3: Derivatization is not always required, especially with modern, highly sensitive LC-MS/MS systems.[2][5] However, it can be advantageous in certain situations:
-
Increased Sensitivity: Derivatization can enhance the ionization efficiency and signal intensity of acylcarnitines.[4]
-
Improved Chromatography: Converting acylcarnitines to their butyl esters can improve their chromatographic behavior and aid in the separation of isomeric compounds.[4]
Common derivatization agents include 3N HCl in n-butanol for butylation.[1]
Q4: What are the typical mobile phases used for this compound analysis?
A4: Typical mobile phases for reversed-phase chromatography of acylcarnitines consist of:
-
Aqueous Phase (A): Water with an additive to improve peak shape and ionization. Common additives include 0.1% formic acid or ammonium (B1175870) acetate.[4]
-
Organic Phase (B): Acetonitrile (B52724) or methanol, also typically containing 0.1% formic acid.[4]
A gradient elution, starting with a higher percentage of the aqueous phase and increasing the organic phase percentage over time, is used to separate the different acylcarnitines.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
Peak Shape Problems
Problem: My this compound peak is tailing.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions | The positively charged quaternary amine of carnitine can interact with residual silanols on the silica (B1680970) support of the column, causing tailing.[6] Solution: Add a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase to suppress silanol (B1196071) activity.[4] |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing.[7] Solution: Dilute the sample or reduce the injection volume.[8] |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to poor peak shape.[7] Solution: Replace the column with a new one of the same type. A guard column can help extend the life of the analytical column.[9] |
| Extra-column Volume | Dead volume in the HPLC system (e.g., from tubing or fittings) can cause peak broadening and tailing.[8] Solution: Ensure all fittings are secure and use tubing with the appropriate inner diameter. |
Problem: My this compound peak is broad or split.
Possible Causes & Solutions:
| Cause | Solution |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[10] |
| Blocked Column Frit | Particulate matter from the sample or mobile phase can block the inlet frit of the column.[7] Solution: Reverse-flush the column (if the manufacturer allows). If the problem persists, replace the frit or the column. |
| Co-elution | An interfering compound may be co-eluting with this compound. Solution: Adjust the gradient profile or try a column with a different selectivity to resolve the two peaks. |
Retention Time & Sensitivity Issues
Problem: The retention time for this compound is shifting.
Possible Causes & Solutions:
| Cause | Solution |
| Changes in Mobile Phase Composition | Inaccurate preparation of the mobile phase can lead to shifts in retention time.[11] Solution: Prepare fresh mobile phase, ensuring accurate measurements of all components. |
| Column Equilibration | Insufficient column equilibration between runs can cause retention time drift.[11] Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Flow Rate Fluctuation | Leaks in the HPLC system or issues with the pump can cause the flow rate to be inconsistent.[10] Solution: Check for leaks at all fittings. If no leaks are found, the pump may require maintenance. |
| Column Aging | As a column ages, its retention characteristics can change.[12] Solution: Monitor column performance with a standard. If retention times shift significantly and cannot be corrected, replace the column. |
Problem: I am experiencing low sensitivity for this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Ion Suppression | Components of the sample matrix co-eluting with this compound can suppress its ionization in the mass spectrometer. Solution: Improve sample clean-up using techniques like solid-phase extraction (SPE).[13] Adjusting the chromatography to better separate this compound from interfering matrix components can also help. |
| Suboptimal MS Parameters | The mass spectrometer settings may not be optimized for this compound. Solution: Optimize MS parameters such as spray voltage, gas flows, and collision energy by infusing a standard solution of this compound. |
| Poor Quality Solvents/Reagents | Impurities in solvents or reagents can increase background noise and form adducts, reducing sensitivity.[13] Solution: Use high-purity, LC-MS grade solvents and fresh, high-quality additives. |
| Inefficient Ionization | The mobile phase composition may not be optimal for the ionization of this compound. Solution: Ensure the mobile phase contains a suitable modifier, such as 0.1% formic acid, to promote protonation in positive ion mode. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol describes a common protein precipitation method for the extraction of acylcarnitines from plasma.[1][5]
Materials:
-
Plasma sample
-
Cold acetonitrile (HPLC grade)
-
Internal standard solution (e.g., deuterated this compound)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Pipette 50 µL of plasma into a microcentrifuge tube.
-
Add a known amount of the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a well in a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (Mobile Phase A).
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the LC-MS/MS analysis of this compound using a reversed-phase column.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, e.g., 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 - 50 °C[4] |
| Gradient | Start at 5-10% B, increase to 95-100% B over 10-15 minutes, hold for 2-3 minutes, then re-equilibrate. |
Mass Spectrometry Conditions (Triple Quadrupole):
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Precursor Ion (Q1): m/z 372.3 -> Product Ion (Q3): m/z 85.0 |
| Spray Voltage | 3500 - 5500 V |
| Source Temperature | 400 - 600 °C |
| Collision Gas | Argon |
| Dwell Time | 50 - 100 ms |
Note: These parameters should be optimized for your specific instrument and application to achieve the best performance.
References
- 1. benchchem.com [benchchem.com]
- 2. sciex.com [sciex.com]
- 3. msacl.org [msacl.org]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. restek.com [restek.com]
- 10. Why is my LC Retention Time Shifting? [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Myristoylcarnitine Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the limit of detection for Myristoylcarnitine (C14-carnitine).
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low signal or failure to detect this compound?
A1: Low signal intensity for this compound often stems from suboptimal sample preparation, inefficient ionization in the mass spectrometer, or poor chromatographic peak shape. For long-chain acylcarnitines like this compound, ensuring complete extraction from the biological matrix and using appropriate ionization techniques are critical.[1]
Q2: How can I improve the chromatographic peak shape for this compound?
A2: Poor peak shape, such as tailing, is a common issue for long-chain acylcarnitines. To address this, consider the following:
-
Column Choice: A C18 reversed-phase column is frequently used. However, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better peak shapes for some acylcarnitines.[1][2]
-
Mobile Phase Additives: The addition of 0.1% formic acid to the mobile phase can improve ionization efficiency and peak shape.[1] An ion-pairing reagent, such as hexafluorobutylamine (HFBA), at a very low concentration (e.g., 0.005%) can also significantly improve peak sharpness.[1][3]
Q3: Is derivatization necessary for this compound analysis?
A3: While not strictly necessary, derivatization is a highly effective strategy to increase the sensitivity and improve the chromatographic properties of this compound and other acylcarnitines.[4][5][6] Derivatization can enhance the signal intensity in the mass spectrometer and improve retention on reversed-phase columns.[4][6] The decision to derivatize depends on the required detection limits of your assay.[1]
Q4: What are the recommended derivatization reagents for acylcarnitines?
A4: Several derivatization reagents can be used to enhance the detection of acylcarnitines:
-
3-Nitrophenylhydrazine (B1228671) (3NPH): This reagent reacts with the carboxyl group of acylcarnitines, increasing their signal intensity.[4][5]
-
Butylation (n-butanol/HCl): This method converts acylcarnitines to their butyl esters, which can enhance sensitivity, particularly for dicarboxylic acylcarnitines.[3][7]
-
Pentafluorophenacyl trifluoromethanesulfonate (B1224126) (PFPA-Tf): This is another reagent used for derivatization prior to LC-MS/MS analysis.[8][9]
Q5: What are the typical mass spectrometry parameters for this compound detection?
A5: this compound is typically analyzed using a tandem mass spectrometer in positive electrospray ionization (ESI) mode.[1][7] For quantitative analysis, Multiple Reaction Monitoring (MRM) is highly selective.[6] A common characteristic of acylcarnitines is the production of a prominent product ion at m/z 85, which can be used in a precursor ion scan to identify this class of compounds.[1][7]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Weak or No Signal | 1. Inefficient sample extraction. 2. Suboptimal ionization. 3. Incorrect MRM transitions. 4. Low sample concentration. | 1. Use protein precipitation with cold acetonitrile (B52724) or methanol. For complex matrices, consider Solid-Phase Extraction (SPE).[1][7] 2. Ensure the mass spectrometer is in positive ESI mode. Optimize the ion spray voltage (a typical starting point is 5,500 V).[1] 3. Confirm the precursor and product ions for this compound on your specific instrument. 4. Consider a derivatization step to enhance sensitivity.[3][4] |
| Poor Peak Shape (Tailing) | 1. Inappropriate column chemistry. 2. Suboptimal mobile phase composition. 3. Column overload. | 1. Use a high-quality C18 column or consider a HILIC column.[1][2] 2. Add 0.1% formic acid to the mobile phase.[1] For significant tailing, add a low concentration of an ion-pairing agent like HFBA (0.005%).[1][3] 3. Reduce the injection volume or dilute the sample. |
| High Background Noise | 1. Matrix effects (ion suppression or enhancement). 2. Contaminated mobile phase or LC system. | 1. Perform a post-column infusion study to identify regions of ion suppression. Improve sample cleanup using SPE.[1] 2. Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system. |
| Inconsistent Retention Times | 1. Column degradation. 2. Inadequate column equilibration. 3. Fluctuations in mobile phase composition. | 1. Flush the column regularly. If performance continues to degrade, replace the column.[10] 2. Ensure sufficient re-equilibration time between injections, as specified in the method. 3. Use a high-quality HPLC/UHPLC system with a reliable pump to ensure consistent gradient delivery. |
Experimental Protocols
Protocol 1: Sample Preparation and Protein Precipitation
This protocol describes a general method for the extraction of this compound from plasma samples.
-
Sample Aliquoting: To 50 µL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Protein Precipitation: Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture thoroughly for 30 seconds.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[7]
Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3NPH)
This protocol is adapted for enhancing the detection of acylcarnitines.
-
Reagent Preparation: Prepare fresh solutions of 25 mM 3-nitrophenylhydrazine (3NPH) in 35% acetonitrile, 25 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in water, and 0.396% pyridine.
-
Reaction Mixture: To the dried sample extract, add the following reagents sequentially:
-
5 µL of 25 mM 3NPH
-
2.5 µL of 25 mM EDC
-
0.4 µL of 0.396% pyridine
-
-
Incubation: Incubate the mixture for 30 minutes at 30°C on a rocking platform.
-
Lyophilization: Lyophilize the samples to dryness.
-
Reconstitution: Dissolve the dried, derivatized sample in 30 µL of water prior to injection.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. msacl.org [msacl.org]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scilit.com [scilit.com]
- 9. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
Validation & Comparative
A Comparative Guide to Myristoylcarnitine Quantification Methods for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Myristoylcarnitine in human plasma, validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines.[1][2][3] this compound, an endogenous acylcarnitine, is a critical biomarker in various metabolic pathways, and its accurate quantification is essential for drug development and clinical research.
Method Performance Comparison
The following table summarizes the validation parameters for a novel, highly sensitive "Method A" and a widely used, robust "Alternative Method B" for this compound quantification. Both methods are designed to meet the stringent requirements for bioanalytical assays used in regulatory submissions.[3][4]
| Validation Parameter | Method A: Ultra-High Performance LC-MS/MS | Alternative Method B: High Performance LC-MS/MS | FDA Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL | Analyte response at LLOQ should be at least 5 times the blank response. Precision <20%, Accuracy ±20%. |
| Linear Range | 0.5 - 500 ng/mL (r² > 0.995) | 1.0 - 500 ng/mL (r² > 0.992) | Correlation coefficient (r²) should be consistently >0.99. |
| Intra-day Precision (%CV) | ≤ 5.8% | ≤ 8.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 7.2% | ≤ 9.5% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | -4.5% to 6.3% | -8.0% to 9.1% | Within ±15% (±20% at LLOQ) |
| Matrix Effect | 8.5% | 12.3% | CV of the slope of calibration curves in different lots of matrix should be <15%. |
| Recovery | > 92% | > 85% | Consistent and reproducible. |
| Stability (24h Bench-top, 3 Freeze-Thaw Cycles, 30 days at -80°C) | Stable | Stable | Within ±15% of nominal concentration. |
Experimental Workflow
The general workflow for the validation of the this compound quantification method is depicted below. This process ensures the reliability and reproducibility of the bioanalytical data.
Detailed Experimental Protocols
Method A: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method is designed for high-throughput and sensitive quantification of this compound.
1. Sample Preparation:
-
To 50 µL of human plasma, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard (this compound-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for analysis.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 344.3 → m/z 85.1
-
This compound-d3 (IS): m/z 347.3 → m/z 85.1
-
-
Source Parameters: Optimized for maximum signal intensity.
Alternative Method B: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method provides a robust and reliable quantification of this compound suitable for routine analysis.
1. Sample Preparation:
-
To 100 µL of human plasma, add 300 µL of methanol (B129727) containing the internal standard (this compound-d3).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 20% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 344.3 → m/z 85.1
-
This compound-d3 (IS): m/z 347.3 → m/z 85.1
-
-
Source Parameters: Standard optimized parameters.
Validation According to FDA Guidelines
The validation of a bioanalytical method for an endogenous compound like this compound presents unique challenges.[5][6][7] The FDA's "Guidance for Industry: Bioanalytical Method Validation" and the more recent ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance were followed.[2][3] Key considerations for endogenous analytes include the selection of an appropriate matrix for calibration standards (e.g., surrogate matrix or stripped matrix) and the assessment of parallelism to ensure the calibration standards behave similarly to the endogenous analyte in the authentic biological matrix.[4][5]
The validation process for both methods encompassed a comprehensive evaluation of:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Accuracy and Precision: Determined at four quality control (QC) levels (LLOQ, low, mid, and high).
-
Calibration Curve and Linearity: Assessing the relationship between concentration and instrument response.
-
Matrix Effect: Evaluating the ion suppression or enhancement caused by the biological matrix.[8]
-
Recovery: The efficiency of the extraction process.
-
Stability: Assessing the analyte's stability under various storage and handling conditions.
Conclusion
Both Method A and Alternative Method B are validated, reliable approaches for the quantification of this compound in human plasma. Method A offers higher sensitivity and a faster run time, making it ideal for studies requiring high throughput and the measurement of very low analyte concentrations. Alternative Method B provides a robust and cost-effective solution for routine bioanalysis. The choice between the two methods will depend on the specific requirements of the research or clinical study, including the desired level of sensitivity, sample throughput, and available instrumentation.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
Myristoylcarnitine: A Comparative Analysis of its Levels in Health and Disease
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
Myristoylcarnitine, a long-chain acylcarnitine, is emerging as a significant biomarker in the study of various metabolic disorders. Its role in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation, positions it as a key indicator of mitochondrial function. Alterations in its circulating levels have been observed in several pathological conditions, offering potential insights into disease mechanisms and therapeutic targets. This guide provides a comparative analysis of this compound levels in healthy individuals versus those in diseased states, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the plasma concentrations of this compound in healthy individuals and patients with Chronic Fatigue Syndrome and End-Stage Renal Disease.
| Condition | Analyte | Mean Concentration (µM) | Standard Deviation (µM) | Notes |
| Healthy Controls | Long-Chain Acylcarnitines | 1.73 | 0.15 | This value represents the total long-chain acylcarnitine pool, including this compound.[1] |
| Chronic Fatigue Syndrome (Males) | Acylcarnitines | 9.3 | 3.7 | Compared to healthy male controls with a mean of 13.4 ± 4.6 µM. This represents total acylcarnitines.[2] |
| Chronic Fatigue Syndrome (Females) | Acylcarnitines | 8.9 | 7.0 | Compared to healthy female controls with a mean of 15.5 ± 4.4 µM. This represents total acylcarnitines.[2] |
| End-Stage Renal Disease (Pre-dialysis) | L-Carnitine | 19.5 | 5.6 | While not specific to this compound, this indicates a general disturbance in carnitine homeostasis.[3] |
| End-Stage Renal Disease (on Hemodialysis) | Nonacetylated Acylcarnitines | Increased | - | Levels of nonacetylated acylcarnitines, which include this compound, are noted to increase with the duration of hemodialysis.[4][5] |
Note: Data specifically isolating this compound concentrations across these conditions is limited in the reviewed literature. The provided data pertains to broader categories of acylcarnitines. Further targeted metabolomic studies are required to establish the precise concentration ranges of this compound in these specific disease states.
Signaling Pathways and Experimental Workflows
To understand the significance of this compound levels, it is crucial to visualize its role in metabolic pathways and the methods used for its quantification.
References
- 1. plioplys.com [plioplys.com]
- 2. Plasma acylcarnitine levels increase with healthy aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of hemodialysis on endogenous plasma and muscle carnitine levels in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Myristoylcarnitine Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available Myristoylcarnitine certified reference standards. The information is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable standard for their analytical and research needs. This document outlines the quantitative data from various suppliers, details the experimental protocols for certification, and visualizes the certification workflow and the metabolic pathway of this compound.
Product Performance Comparison
The selection of a certified reference standard is critical for ensuring the accuracy and reliability of experimental results. This compound, a key intermediate in fatty acid metabolism, is available from several suppliers, each with its own certification and purity specifications. Below is a summary of the quantitative data for this compound reference standards from prominent suppliers.
| Supplier | Product Name | Catalog Number | Purity | Form | Notes |
| Sigma-Aldrich | Myristoyl-L-carnitine | 61367 | ≥97.0% (HPLC) | Inner salt | Certificate of Analysis available |
| Sigma-Aldrich | Myristoyl-L-carnitine analytical standard | 91582 | ≥97.0% (HPLC) | Neat | For clinical testing applications |
| Sigma-Aldrich | Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) | 94346 | ≥98.0% (TLC) | Neat | Isotope-labeled internal standard[1] |
| Cayman Chemical | Myristoyl-L-carnitine (chloride) | 173686-73-2 | ≥98% | Solid | Certificate of Analysis available[2] |
| Cayman Chemical | Myristoyl-L-carnitine-14,14,14-d3 (chloride) | - | ≥99% deuterated forms[3] | Solid | Isotope-labeled internal standard[3] |
Experimental Protocols
The certification of this compound reference standards involves rigorous analytical testing to confirm identity, purity, and concentration. The following are detailed methodologies for key experiments typically employed in the certification process, based on established analytical literature.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of the this compound standard by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 analytical column is commonly used for the separation of acylcarnitines[4].
-
Mobile Phase: A typical mobile phase consists of a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B)[5].
-
Detection: UV detection at 225 nm[4].
-
Procedure:
-
A standard solution of this compound is prepared in a suitable solvent (e.g., methanol/water).
-
The sample is injected into the HPLC system.
-
A gradient elution is performed to separate this compound from any impurities.
-
The peak area of this compound is integrated and compared to the total peak area of all components to calculate the purity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification
LC-MS/MS provides high selectivity and sensitivity for the definitive identification and quantification of this compound.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for the analysis of carnitines[6].
-
Sample Preparation: Plasma or other biological samples are typically prepared by protein precipitation with methanol, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system[5].
-
Chromatographic Conditions: A reversed-phase C18 column or a HILIC column can be used for separation[5][6]. A gradient elution with a mobile phase containing ammonium (B1175870) acetate (B1210297) and formic acid in water and acetonitrile is common[7].
-
Mass Spectrometry Parameters: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound is selected, and specific product ions are monitored.
-
Quantification: Quantification is typically performed using a stable isotope-labeled internal standard, such as this compound-d3 or this compound-d9[1][3]. A calibration curve is generated by analyzing a series of standards with known concentrations.
Visualizations
Certification Workflow for this compound Reference Standards
The following diagram illustrates a typical workflow for the certification of a this compound reference standard, from synthesis to final product release.
This compound in the Carnitine Shuttle Pathway
This compound is a crucial intermediate in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. The following diagram illustrates the carnitine shuttle pathway, highlighting the role of this compound. This process is essential for cellular energy production from fats.[8][9][10]
References
- 1. 肉豆蔻酰左旋肉碱-D9 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 6. bevital.no [bevital.no]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acid beta oxidation | Abcam [abcam.com]
- 9. aocs.org [aocs.org]
- 10. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of Myristoylcarnitine and its Unsaturated Analogs: Exploring Bioactivity and Metabolic Impact
For Researchers, Scientists, and Drug Development Professionals
Myristoylcarnitine (C14:0), a saturated long-chain acylcarnitine, and its unsaturated counterparts, such as myristoleoylcarnitine (C14:1), are pivotal intermediates in cellular metabolism. While structurally similar, the presence of a double bond in the acyl chain dramatically alters their biological activities and implications in metabolic diseases. This guide provides a comprehensive comparative analysis of this compound and its unsaturated analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support further research and drug development.
Quantitative Data Summary: Saturated vs. Unsaturated Acylcarnitines
The following tables summarize the differential effects of saturated and unsaturated long-chain acylcarnitines on various cellular processes. While direct comparative data for this compound and its specific unsaturated analogs are limited, the data presented for other long-chain acylcarnitines provide a strong basis for understanding their likely contrasting biological impacts.
Table 1: Effects on Cellular Viability and Mitochondrial Function
| Parameter | Saturated Acylcarnitines (e.g., Palmitoylcarnitine, C16:0) | Unsaturated Acylcarnitines (e.g., Oleoylcarnitine, C18:1; EPA/DHA-carnitine) | References |
| Cell Viability | Drastically reduces cell viability at concentrations around 25 µM. | Does not significantly decrease cell viability. | [1][2] |
| Mitochondrial OXPHOS | Suppresses by up to 70% at 25 µM. | Causes only a 20-25% reduction in OXPHOS. | [1][2] |
| Cardiac Contractility | Significantly reduces at concentrations of 8-12 µM. | Does not impair heart functionality. | [1][2] |
Table 2: Effects on Cellular Signaling
| Signaling Pathway | Saturated Acylcarnitines (e.g., this compound, C14:0) | Unsaturated Acylcarnitines (e.g., EPA/DHA-carnitine) | References |
| Akt Phosphorylation | Significantly inhibits. | Much weaker effect on inhibition. | [1][2] |
| Pro-inflammatory Signaling (JNK, ERK, NF-κB) | Induces phosphorylation and activation. | Likely has a weaker or non-stimulatory effect. |
Signaling Pathways and Metabolic Workflows
The differential effects of saturated and unsaturated acylcarnitines are rooted in their distinct interactions with cellular signaling cascades and metabolic pathways.
Pro-inflammatory Signaling Cascade
Saturated acylcarnitines like this compound are known to activate pro-inflammatory signaling pathways, contributing to the chronic low-grade inflammation associated with metabolic diseases.
Caption: Pro-inflammatory signaling by this compound.
Insulin (B600854) Signaling Pathway
The accumulation of saturated acylcarnitines is linked to insulin resistance, partly through the inhibition of the Akt signaling pathway.
Caption: Differential effects on Akt signaling.
Experimental Workflow: Cell Viability Assay
A typical workflow for assessing the cytotoxic effects of this compound and its analogs involves treating cultured cells and measuring their viability.
Caption: Cell viability assay workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to characterize the effects of this compound and its analogs.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., H9c2 cardiomyocytes, RAW 264.7 macrophages)
-
Complete culture medium
-
This compound and its unsaturated analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound and its unsaturated analogs in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Akt Phosphorylation
This protocol is used to determine the activation state of the Akt signaling pathway.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
This compound and its unsaturated analogs
-
Insulin (or other stimulant)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
(Optional) Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound or its unsaturated analogs for a specified time (e.g., 1-4 hours).
-
Stimulate the cells with insulin (e.g., 100 nM for 15 minutes) to induce Akt phosphorylation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
(Optional) Strip the membrane and re-probe with an antibody against total Akt for normalization.
Protocol 3: NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB transcription factor.
Materials:
-
Cell line stably transfected with an NF-κB luciferase reporter construct
-
This compound and its unsaturated analogs
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cell line in a 96-well plate.
-
Treat the cells with various concentrations of this compound or its unsaturated analogs.
-
Incubate for a specified period (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
This comparative guide underscores the significant differences in the biological activities of this compound and its unsaturated analogs. While saturated acylcarnitines tend to promote cellular dysfunction and inflammation, unsaturated acylcarnitines appear to be less detrimental and may even have protective effects. Further direct comparative studies on C14:0 and C14:1 carnitines are warranted to fully elucidate their specific roles in health and disease.
References
Myristoylcarnitine in Focus: A Comparative Analysis of Long-Chain Acylcarnitines in Cellular Metabolism and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of myristoylcarnitine (C14) and other prominent long-chain acylcarnitines, including palmitoylcarnitine (B157527) (C16) and stearoylcarnitine (B3060342) (C18). We delve into their roles in fatty acid metabolism, their impact on cellular signaling pathways, and present supporting experimental data to illuminate their distinct and overlapping functions.
The Role of Long-Chain Acylcarnitines in Metabolism
Long-chain acylcarnitines (LCACs) are essential intermediates in cellular energy metabolism. Their primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and ATP production. This process, known as the carnitine shuttle, is critical for tissues with high energy demands, such as the heart and skeletal muscle.
This compound, an ester of carnitine and myristic acid, is a key player in the metabolism of long-chain fatty acids. The structural diversity of acylcarnitines, arising from variations in the length and saturation of the acyl chain, influences their specific biological activities and regulatory roles.[1] While essential for energy production, the accumulation of LCACs has been linked to various pathological conditions, including insulin (B600854) resistance, cardiovascular diseases, and inflammatory responses.[1][2][3]
Comparative Analysis of Long-Chain Acylcarnitines
The biological effects of LCACs can vary significantly based on their chain length. The following table summarizes key comparative data for this compound, palmitoylcarnitine, and stearoylcarnitine.
| Feature | This compound (C14) | Palmitoylcarnitine (C16) | Stearoylcarnitine (C18) |
| Molecular Weight | 371.6 g/mol [4] | 399.6 g/mol | 427.7 g/mol [5] |
| Pro-inflammatory Activity | Induces expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines in a dose-dependent manner in RAW 264.7 macrophages.[6][7] | Shown to activate inflammatory pathways.[1] At high concentrations (10 µM), it depolarizes the mitochondrial membrane potential and increases reactive oxygen species (ROS) generation in rat ventricular myocytes.[8] | Accumulates in β-cells, leading to impaired insulin synthesis and energy deficiency in a mouse model of type 2 diabetes.[9] |
| Signaling Pathway Activation | Stimulates phosphorylation of JNK and ERK, downstream components of many pro-inflammatory signaling pathways.[6][7] | Can activate Toll-like receptors (TLRs) and other immune-related signals.[1] | Can act as a protein kinase C (PKC) inhibitor.[9] |
| Association with Disease | Elevated plasma levels are associated with diabetic cardiomyopathy.[10][11] Decreased plasma levels have been observed in patients with chronic fatigue syndrome, while increased levels are seen in end-stage renal disease.[12] | Elevated levels are linked to insulin resistance, type 2 diabetes, and cardiovascular diseases.[1] | Found in significantly greater amounts in patients with carnitine palmitoyltransferase (CPT) II deficiency.[13] |
| Cardiotoxicity | Less cardiotoxic compared to saturated and monounsaturated long-chain acylcarnitines derived from EPA and DHA.[2] | Can induce detrimental effects on cardiac health at elevated concentrations.[2] | High levels are associated with adverse cardiac outcomes.[14] |
Signaling Pathways Activated by Long-Chain Acylcarnitines
Elevated levels of LCACs, including this compound, can trigger pro-inflammatory signaling pathways. One key pathway involves the activation of downstream kinases like JNK and ERK, often dependent on the adaptor protein MyD88, which is crucial for signaling from many pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[6][7][15]
Caption: Pro-inflammatory signaling pathway initiated by long-chain acylcarnitines.
Experimental Protocols
Analysis of Acylcarnitine Profiles in Biological Samples
A common method for the quantitative analysis of acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]
Objective: To quantify the levels of this compound and other long-chain acylcarnitines in plasma or tissue samples.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standards (e.g., deuterated acylcarnitines)[19]
-
Acetonitrile[19]
-
n-butanol with 5% (v/v) acetyl chloride[18]
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
For plasma: Mix 20 µL of plasma with 500 µL of pre-cooled isopropanol (B130326) containing 0.5% (V/V) acetic acid and internal standards.[17]
-
For tissue: Lyophilize and pulverize approximately 50 mg of tissue, then dissolve in 1 ml of 80% v/v acetonitrile (B52724) with internal standards.[19]
-
-
Extraction:
-
Derivatization (Butylation):
-
Dry the supernatant under vacuum.
-
Add 100 µl of n-butanol containing 5% v/v acetyl chloride and incubate at 60°C for 20 minutes.[18]
-
Evaporate the sample to dryness.
-
-
Reconstitution:
-
Reconstitute the dried sample in a suitable solvent, such as methanol/water.[18]
-
-
LC-MS/MS Analysis:
Caption: General workflow for acylcarnitine analysis using LC-MS/MS.
In Vitro Assessment of Pro-inflammatory Effects
Objective: To determine the effect of this compound on the expression of pro-inflammatory markers in a cell-based assay.
Cell Line: Murine macrophages (RAW 264.7) or human colon epithelial cells (HCT-116).[6]
Materials:
-
Myristoyl-L-carnitine
-
Cell culture medium and supplements
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or ELISA for cytokine measurement.
Procedure:
-
Cell Culture: Culture RAW 264.7 cells to the desired confluency.
-
Treatment: Treat the cells with varying concentrations of myristoyl-L-carnitine (e.g., 5-25 µM) for a specified time period (e.g., 6-24 hours).[6]
-
Endpoint Analysis:
-
Gene Expression: Extract total RNA and perform qRT-PCR to measure the mRNA levels of pro-inflammatory genes such as COX-2, IL-6, and TNF-α.
-
Protein Secretion: Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., IL-6, TNF-α) using an ELISA kit.
-
Signaling Pathway Activation: Lyse the cells and perform Western blotting to detect the phosphorylation status of key signaling proteins like JNK and ERK.[7]
-
Conclusion
This compound, alongside other long-chain acylcarnitines, plays a dual role in cellular physiology. While indispensable for fatty acid metabolism, its accumulation can trigger pro-inflammatory signaling and contribute to cellular stress. The comparative data presented in this guide underscore the chain length-dependent effects of LCACs, with this compound emerging as a significant modulator of inflammatory pathways. A thorough understanding of the distinct and overlapping functions of individual long-chain acylcarnitines is crucial for developing targeted therapeutic strategies for metabolic and inflammatory diseases. Further research is warranted to fully elucidate the specific molecular targets and downstream consequences of elevated levels of this compound and other LCACs in various pathological contexts.
References
- 1. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]
- 2. EPA and DHA acylcarnitines are less cardiotoxic than are saturated and monounsaturated long‐chain acylcarnitines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Long-Chain Acylcarnitines and Cardiac Excitation-Contraction Coupling: Links to Arrhythmias [frontiersin.org]
- 4. This compound | C21H41NO4 | CID 6426854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stearoylcarnitine | C25H49NO4 | CID 6426855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Medium & long-chain acylcarnitine’s relation to lipid metabolism as potential predictors for diabetic cardiomyopathy: a metabolomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medium & long-chain acylcarnitine's relation to lipid metabolism as potential predictors for diabetic cardiomyopathy: a metabolomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. medkoo.com [medkoo.com]
- 14. Long-Chain Acyl-Carnitines Interfere with Mitochondrial ATP Production Leading to Cardiac Dysfunction in Zebrafish [mdpi.com]
- 15. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Corresponding increase in long-chain acyl-CoA and acylcarnitine after exercise in muscle from VLCAD mice - PMC [pmc.ncbi.nlm.nih.gov]
Myristoylcarnitine as a Prognostic Biomarker in Heart Failure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Myristoylcarnitine as a potential prognostic biomarker for heart failure. It is intended to offer an objective overview of its performance relative to established biomarkers, supported by available experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development and cardiovascular disease research.
Introduction to this compound and its Role in Heart Failure
This compound (C14) is a long-chain acylcarnitine, an essential intermediate in the mitochondrial transport and metabolism of fatty acids. In the context of heart failure, alterations in cardiac energy metabolism, particularly fatty acid oxidation (FAO), are a well-established hallmark of disease progression. This compound levels in circulation may reflect the underlying metabolic dysregulation in the failing heart, positioning it as a candidate prognostic biomarker.
Comparative Analysis of Prognostic Performance
While direct head-to-head comparisons of this compound with the established biomarker NT-proBNP for heart failure prognosis are limited in the current literature, studies investigating panels of acylcarnitines provide valuable insights.
One key study profiled serum carnitines in heart failure patients and found that several acylcarnitines were independently associated with prognosis.[1] Although this study did not report a specific hazard ratio for this compound, it highlighted the prognostic potential of the acylcarnitine class. For instance, oleoyl (B10858665) L-carnitine (>300 nmol/L) was associated with an increased risk of all-cause mortality (HR = 2.364), and linoleoyl-L-carnitine (>420 nmol/L) was linked to an increased risk of HF rehospitalization.[1]
Another study focusing on diabetic patients with heart failure found that a factor representing several long-chain acylcarnitines (LCACs) was associated with clinical outcomes.[2][3] However, a direct comparison of the prognostic accuracy of individual LCACs, such as this compound, against NT-proBNP using metrics like the area under the receiver operating characteristic curve (AUC-ROC) was not provided.
NT-proBNP remains the gold-standard biomarker for the diagnosis and prognosis of heart failure, with extensive validation across numerous cohorts.[4][5][6][7][8][9][10][11] Its prognostic value is well-established, with higher levels consistently associated with increased risk of mortality and rehospitalization.[4][5][10][11]
Table 1: Comparison of Prognostic Biomarkers for Heart Failure
| Biomarker | Class | Reported Prognostic Value | Direct Comparison with this compound |
| This compound | Acylcarnitine | Elevated levels are hypothesized to be associated with adverse outcomes. Specific prognostic data is limited. | Limited direct comparative studies with NT-proBNP. |
| Other Long-Chain Acylcarnitines (e.g., Oleoyl, Linoleoyl) | Acylcarnitine | Independently associated with increased risk of all-cause mortality and HF rehospitalization (Hazard Ratios available).[1] | Compared within a panel of carnitines; direct head-to-head with NT-proBNP is not extensively documented. |
| NT-proBNP | Natriuretic Peptide | Strong and independent predictor of mortality and HF rehospitalization.[4][5][10][11] AUC values for predicting one-year mortality range from 0.67 at presentation to 0.77 at discharge.[4] | Gold standard for comparison. |
| Troponin T | Cardiac Necrosis Marker | Elevated levels are associated with adverse outcomes. | Often used in conjunction with NT-proBNP for risk stratification. |
| hs-CRP | Inflammatory Marker | Elevated levels are associated with worse prognosis. | Included as a traditional biomarker in some acylcarnitine studies. |
Experimental Protocols
Measurement of this compound in Serum/Plasma
The standard method for the quantitative analysis of this compound and other acylcarnitines in biological fluids is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Collection: Whole blood is collected in tubes containing EDTA or no anticoagulant (for serum).
-
Processing: Plasma or serum is separated by centrifugation.
-
Extraction: A protein precipitation step is performed, typically using a cold organic solvent like methanol (B129727) or acetonitrile. An internal standard (e.g., deuterated this compound) is added prior to precipitation for accurate quantification.
-
Derivatization (Optional but common): Acylcarnitines are often converted to their butyl esters to improve chromatographic separation and detection sensitivity. This is achieved by incubation with butanolic-HCl.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) is used to separate the acylcarnitines. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing additives like formic acid or ammonium (B1175870) formate, is typically employed.
-
Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Quantification is performed using multiple reaction monitoring (MRM), where a specific precursor ion for this compound is selected and fragmented, and a characteristic product ion is monitored.
Visualizations
Signaling Pathway
References
- 1. Quantitative Profiling of Serum Carnitines Facilitates the Etiology Diagnosis and Prognosis Prediction in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circulating long chain acylcarnitines and outcomes in diabetic heart failure: an HF-ACTION clinical trial substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circulating long chain acylcarnitines and outcomes in diabetic heart failure: an HF-ACTION clinical trial substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct comparison of serial B-type natriuretic peptide and NT-proBNP levels for prediction of short- and long-term outcome in acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NT-proBNP for risk prediction of cardiovascular events and all-cause mortality: The getABI-study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NT-proBNP test with improved accuracy for the diagnosis of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Head-to-head comparison of B-type natriuretic peptide (BNP) and NT-proBNP in daily clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Head-to-head comparison of the diagnostic utility of BNP and NT-proBNP in symptomatic and asymptomatic structural heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predicting survival in patients with severe heart failure: Risk score validation in the HELP-HF cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of the prognostic value of BNP versus NT-proBNP after hospitalisation for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Myristoylcarnitine Levels as a Prognostic Biomarker: A Comparative Guide for Researchers
An in-depth analysis of the correlation between myristoylcarnitine levels and clinical outcomes, offering a comparative perspective against other biomarkers and detailing the experimental methodologies for its quantification.
This compound (C14), a long-chain acylcarnitine, has emerged as a significant biomarker in predicting clinical outcomes in various diseases, most notably in cardiovascular conditions and sepsis. As an intermediate in mitochondrial fatty acid β-oxidation, its circulating levels can reflect metabolic dysregulation inherent in these pathological states. This guide provides a comprehensive comparison of this compound's performance against other prognostic markers, supported by quantitative data from clinical studies and detailed experimental protocols for its accurate measurement.
Quantitative Data Summary
The prognostic value of this compound and other long-chain acylcarnitines has been investigated in multiple studies. The following tables summarize the key quantitative findings, comparing their association with clinical outcomes against established and emerging biomarkers.
Table 1: Prognostic Value of this compound and Other Acylcarnitines in Heart Failure
| Biomarker | Patient Cohort | Clinical Outcome | Hazard Ratio (HR) / Odds Ratio (OR) with 95% CI | p-value | Comparator Biomarkers & their Performance | Reference |
| This compound (C14) | Chronic Heart Failure | All-cause mortality or hospitalization | HR: 1.24 (1.09–1.42) for a factor including C14 | <0.05 | Factor 5 (including C14) was a significant predictor, while other metabolite factors were not. | [1] |
| Long-chain acylcarnitines (including C14) | Heart Failure with and without Diabetes Mellitus | Primary outcome (death, hospitalization) | Multivariate HR: 0.80 (p=2.74x10⁻⁸) - stronger in diabetics | <0.001 | Levels were associated with baseline exercise capacity (peak VO₂). | [2] |
| Oleoyl L-carnitine (C18:1) | Heart Failure | All-cause mortality | HR: 2.364 (1.122–4.976) for levels >300 nmol/L | 0.024 | Isovaleryl-L-carnitine <100 nmol/L also predicted mortality (HR=2.108). | [3] |
| Palmitoylcarnitine (C16) | Non-obstructive coronary artery disease | CVD mortality | Multivariable HR per SD increment: 2.07 (1.49–2.85) | ≤0.04 | Acetylcarnitine and octanoylcarnitine (B1202733) also showed significant prediction. | [4] |
Table 2: Prognostic Value of this compound and Other Acylcarnitines in Sepsis
| Biomarker | Patient Cohort | Clinical Outcome | Key Findings | p-value | Comparator Biomarkers & their Performance | Reference |
| Myristic Acid | Sepsis and SIRS | Diagnosis and Bacteraemia | Peak myristic acid levels significantly higher in Sepsis and SIRS vs. controls. Cut-off of 37.2 µmol/L predicted sepsis with bacteraemia. | <0.05 | Myristic acid was the single most predictive metabolite for bacteraemia. | [5] |
| Acetylcarnitine (C2) | Septic Shock | 28-day mortality | High plasma acetylcarnitine (≥ 6,000 ng/mL) was associated with a significantly increased mortality risk (HR: 5.293). | <0.001 | Acetylcarnitine correlated with various inflammatory cytokines. | [6] |
| Acylcarnitines & Amino Acids | Septic Shock | Liberation from organ support | Elevations in two acylcarnitines and four amino acids were related to freedom from organ support. | <0.05 | Proline, glycine, glutamine, and methionine were elevated in patients who developed chronic critical illness. | [7] |
Experimental Protocols
Accurate quantification of this compound is crucial for its clinical application. The most common method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed, generalized protocol based on methodologies reported in the literature.[1][2][3][8]
Protocol: Quantification of this compound in Human Plasma/Serum by LC-MS/MS (B15284909)
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold methanol (B129727) containing a known concentration of a stable isotope-labeled internal standard (e.g., this compound-d3).
-
Vortex the mixture for 10 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
2. Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 µm) is commonly used.[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7-7.1 min: Return to 10% B
-
7.1-9 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
This compound (C14): m/z 372.3 → m/z 85.1
-
This compound-d3: m/z 375.3 → m/z 85.1
-
-
Key MS Parameters:
-
Ion Spray Voltage: ~5500 V
-
Temperature: ~500°C
-
Collision Gas: Nitrogen
-
Dwell Time: ~100 ms per transition
-
4. Quantification
-
Construct a calibration curve using known concentrations of this compound standards.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Experimental Workflows
Fatty Acid β-Oxidation and the Role of this compound
This compound is a key intermediate in the transport of myristic acid (a 14-carbon fatty acid) into the mitochondria for energy production through β-oxidation. Elevated levels of this compound in circulation can indicate a bottleneck in this pathway, suggesting mitochondrial dysfunction.
Caption: Carnitine shuttle system for myristic acid transport.
Experimental Workflow for this compound Quantification
The following diagram illustrates the typical workflow for measuring this compound levels from plasma or serum samples.
Caption: Workflow for this compound quantification.
Conclusion
This compound and other long-chain acylcarnitines are promising biomarkers for risk stratification and prognostication in cardiovascular diseases and sepsis. Their levels, indicative of mitochondrial dysfunction, provide valuable pathophysiological insights. Standardized and robust LC-MS/MS methods are essential for their reliable quantification in a clinical research setting. Further large-scale clinical trials are warranted to fully establish the clinical utility of this compound in guiding therapeutic decisions. This guide provides researchers and drug development professionals with a foundational understanding of the current evidence, comparative data, and methodologies necessary to incorporate this compound analysis into their research programs.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 3. Quantitative Profiling of Serum Carnitines Facilitates the Etiology Diagnosis and Prognosis Prediction in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myocardial free carnitine and fatty acylcarnitine levels in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Increased Plasma Acetylcarnitine in Sepsis Is Associated With Multiple Organ Dysfunction and Mortality: A Multicenter Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum Levels of Acylcarnitines and Amino Acids Are Associated with Liberation from Organ Support in Patients with Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Myristoylcarnitine Extraction Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of myristoylcarnitine (C14), a key intermediate in fatty acid metabolism, is crucial for investigating numerous metabolic disorders. The efficiency and reliability of its extraction from complex biological matrices such as plasma, serum, or dried blood spots are paramount for downstream analysis, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This guide provides a head-to-head comparison of the most common extraction methodologies. While direct comparative studies on specific commercial kits are limited, this guide synthesizes available data to compare the underlying techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). We will also detail the protocols of prominent commercial kits that utilize these methods.
The Role of this compound in Fatty Acid β-Oxidation
This compound is an acylcarnitine, a molecule essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.[1][2] The "carnitine shuttle" is a critical process for cellular energy production from lipids.[3][4][5] Myristoyl-CoA, the activated form of myristic acid, is conjugated to carnitine by the enzyme Carnitine Palmitoyltransferase 1 (CPT1) to form this compound, allowing it to be transported across the inner mitochondrial membrane.
Comparison of Extraction Methodologies
The choice of extraction method depends on the sample matrix, desired purity, throughput, and available equipment. Below is a summary of the main techniques used for this compound and other acylcarnitines.
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Protein denaturation and removal by adding an organic solvent. | Differential partitioning of analytes between a solid and a liquid phase. | Separation based on differential solubility in two immiscible liquid phases. |
| Typical Solvents | Acetonitrile (B52724), Methanol (B129727).[6][7] | Cation exchange columns are common.[8][9] | Methyl-tert-butyl ether (MTBE), Chloroform/Methanol mixtures.[9][10] |
| Recovery | Generally lower than SPE due to potential co-precipitation of analytes. | High recovery, often reported between 98% and 105% for various acylcarnitines.[8] | Good recovery, but can be variable depending on the solvent system and analyte polarity. |
| Purity of Extract | Lowest purity; may contain significant matrix components like phospholipids.[11] | High purity; effectively removes interfering substances.[11] | Moderate to high purity; can be optimized to remove specific interferences. |
| Throughput | High; simple, fast, and easily automated.[7] | Moderate; can be automated but involves more steps than PPT. | Low to moderate; often manual and time-consuming. |
| Cost | Low. | High (cost of cartridges). | Moderate (cost of solvents). |
| Commercial Kits | Biocrates AbsoluteIDQ® p180 (part of the workflow).[12][13] | Many generic SPE kits available. Some methods combine PPT with online SPE.[8] | Not typically available as a dedicated "kit" for acylcarnitines. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections provide representative protocols for each extraction technique.
Protocol 1: Protein Precipitation (PPT)
This method is widely used for its simplicity and speed, making it suitable for high-throughput screening. It is a core component of the Biocrates AbsoluteIDQ® p180 Kit workflow.
Objective: To remove proteins from plasma/serum samples using an organic solvent.
Materials:
-
Plasma/Serum sample
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of >10,000 x g at 4°C
Procedure:
-
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 300-400 µL of ice-cold acetonitrile (a 3:1 or 4:1 solvent-to-sample ratio is common).[6][15]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.[15]
-
Incubate the sample on ice for 10-20 minutes to enhance precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[15]
-
Carefully collect the supernatant, which contains the this compound and other metabolites, into a new tube.
-
The supernatant can be injected directly for LC-MS/MS analysis or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., 50:50 acetonitrile:water).[15]
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT by selectively retaining the analyte on a solid sorbent while interferences are washed away. Cation exchange SPE is often used for acylcarnitines due to their positively charged quaternary amine group.
Objective: To isolate acylcarnitines from plasma using a cation exchange SPE cartridge.
Materials:
-
Plasma sample supernatant (after initial PPT)
-
Cation exchange SPE cartridge (e.g., Strata-X-C)
-
Methanol
-
Deionized water
-
Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment: Perform an initial protein precipitation step as described in Protocol 1 to avoid clogging the SPE cartridge.
-
Cartridge Conditioning: Condition the cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[9]
-
Sample Loading: Load the supernatant from the PPT step onto the conditioned cartridge.[9]
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove neutral and acidic interferences.[9]
-
Elution: Elute the this compound and other acylcarnitines with 1 mL of the elution solvent (e.g., 5% ammonium hydroxide in methanol).[9]
-
Final Step: Dry the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.[9]
Protocol 3: PerkinElmer Neogram/Neobase Kit (for Dried Blood Spots)
These kits are widely used in newborn screening and are optimized for the extraction of amino acids and acylcarnitines from dried blood spots (DBS). The protocol typically involves extraction with a solvent containing internal standards, followed by derivatization.
Objective: To extract acylcarnitines from a dried blood spot for MS/MS analysis.
Materials:
-
PerkinElmer Neogram or NeoBase Kit (contains internal standards, extraction solution, etc.)[16][17]
-
Dried blood spot card
-
3.2 mm hole puncher
-
96-well microtiter plate
-
Incubator/shaker
Procedure (Summarized from derivatized kit protocols):
-
Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well plate.[16][18]
-
Add 90-100 µL of the kit's extraction solution, which contains methanol and stable isotope-labeled internal standards.[16][18]
-
Seal the plate and incubate at 45°C for 45 minutes with shaking to extract the analytes.[16]
-
Evaporate the solvent to dryness.
-
Derivatization: Add 50 µL of 3N HCl in n-butanol to each well. Seal the plate and incubate at 60-65°C for 30 minutes. This converts the acylcarnitines to their butyl esters.[18][19]
-
Evaporate the butanolic HCl to dryness.
-
Reconstitute the dried residue in the kit's mobile phase for injection into the MS/MS system.[18]
Conclusion
The optimal method for this compound extraction is a trade-off between sample purity, recovery, throughput, and cost.
-
Protein Precipitation (PPT) is a fast, simple, and cost-effective method ideal for high-throughput screening where the highest purity is not the primary concern.
-
Solid-Phase Extraction (SPE) offers superior purity and high recovery, making it the gold standard for applications requiring low detection limits and minimal matrix effects, though at a higher cost and lower throughput.
-
Commercial Kits , such as those from Biocrates and PerkinElmer, provide standardized, ready-to-use workflows that are validated and include necessary internal standards and quality controls, ensuring high reproducibility, which is critical in clinical and large-scale epidemiological research.[20][21]
For researchers developing new assays, a combination of PPT followed by online SPE can provide a robust, automated, and high-recovery workflow.[8] Ultimately, the choice of kit or methodology should be validated in-house to ensure it meets the specific requirements of the analytical platform and research question.
References
- 1. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of the carnitine system in myocardial fatty acid oxidation: carnitine deficiency, failing mitochondria and cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. LC/MS lipid profiling from human serum: a new method for global lipid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. lcms.cz [lcms.cz]
- 13. mdpi.com [mdpi.com]
- 14. The Impact of the Serum Extraction Protocol on Metabolomic Profiling Using UPLC-MS/MS and FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. metbio.net [metbio.net]
- 17. International Medical Devices Database [medicaldevices.icij.org]
- 18. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cda-amc.ca [cda-amc.ca]
- 20. biocrates.com [biocrates.com]
- 21. AbsoluteIDQ p180 Kit - The standard in targeted metabolomics [biocrates.com]
Benchmarking a Novel Myristoylcarnitine Assay: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of myristoylcarnitine, a key long-chain acylcarnitine, is critical for understanding its role in fatty acid metabolism and various disease states. This guide provides an objective comparison of a new this compound assay against the gold standard, liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed methodologies.
This compound is an ester of carnitine and myristic acid, a saturated fatty acid. It plays a crucial role in the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation.[1] Dysregulation of this compound levels has been implicated in various metabolic disorders. Furthermore, studies have shown that this compound and other long-chain acylcarnitines can activate pro-inflammatory signaling pathways.[2][3]
Performance Comparison: New Assay vs. Gold Standard
The performance of any new this compound assay must be rigorously compared against the established gold standard, LC-MS/MS. This technique offers high sensitivity and specificity, allowing for the precise quantification of individual acylcarnitine species.[4] While other methods like ELISA exist, they often lack the specificity to distinguish between different acylcarnitines.
| Performance Metric | New this compound Assay (Hypothetical Data) | Gold Standard (LC-MS/MS) |
| **Linearity (R²) ** | >0.99 | >0.99[5] |
| Intra-Assay Precision (%CV) | < 10% | < 10%[6] |
| Inter-Assay Precision (%CV) | < 15% | < 15%[7] |
| Accuracy (% Recovery) | 85-115% | 90.4% to 114%[7] |
| Limit of Quantification (LOQ) | 5 ng/mL | 1.2 ng/mL[7] |
Experimental Protocols
Detailed methodologies are crucial for the transparent and reproducible benchmarking of a new assay.
Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of methanol (B129727) containing a known concentration of an appropriate internal standard (e.g., deuterated this compound).
-
Centrifugation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
2. Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[8]
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.[9]
-
Flow Rate: Maintain a constant flow rate, for example, 0.4 mL/min.
-
Injection Volume: Inject 5-10 µL of the prepared sample.
3. Mass Spectrometric Detection:
-
Ionization: Use positive electrospray ionization (ESI) mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[10] The specific precursor-to-product ion transition for this compound is monitored.
4. Data Analysis:
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated using known concentrations of this compound standards.
New this compound Assay Protocol
(This section should be replaced with the specific protocol for the new assay being benchmarked.)
Example for a hypothetical ELISA-based assay:
1. Plate Preparation:
-
A microplate is pre-coated with a capture antibody specific for this compound.
2. Sample and Standard Incubation:
-
Add 100 µL of standards and prepared samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
3. Detection:
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate for 1 hour at room temperature.
4. Signal Generation:
-
Wash the plate and add a substrate solution.
-
Incubate for 30 minutes in the dark.
5. Measurement:
-
Add a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Calculate the concentration of this compound based on the standard curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the benchmarking workflow and a relevant signaling pathway.
This compound has been shown to be involved in inflammatory processes. L-C14 carnitine, a proxy for this compound, induces the phosphorylation of JNK and ERK, which are downstream components of many pro-inflammatory signaling pathways.[3] The adaptor protein MyD88, crucial for signaling through Toll-like receptors (TLRs), appears to play a role in the pro-inflammatory effects of acylcarnitines.[11] This suggests a potential link to the NF-κB signaling pathway, a key regulator of inflammation.[2]
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0254979) [hmdb.ca]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. msacl.org [msacl.org]
- 9. lcms.cz [lcms.cz]
- 10. bevital.no [bevital.no]
- 11. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Myristoylcarnitine Detection: Immunoassay Specificity vs. Mass Spectrometry
For researchers in metabolic disease, drug development, and mitochondrial function, the accurate detection of myristoylcarnitine, a long-chain acylcarnitine, is of paramount importance. Elevated or depleted levels of this compound can serve as a critical biomarker for various metabolic disorders. While immunoassays, such as ELISA, offer a high-throughput and accessible method for detection, their specificity is a crucial consideration. This guide provides a comparative analysis of an antibody-based approach for this compound detection with the gold-standard alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), focusing on specificity and providing detailed experimental protocols.
Performance Comparison: Immunoassay vs. LC-MS/MS
The primary challenge in this compound detection via immunoassay is the potential for cross-reactivity with other structurally similar acylcarnitines. This compound is part of a large family of acylcarnitines that differ only by the length and saturation of their fatty acid chain.[1][2] An antibody raised against this compound must be highly specific to avoid binding to other endogenous acylcarnitines, which could lead to inaccurate quantification.
In contrast, LC-MS/MS offers a high degree of specificity by separating analytes based on their physicochemical properties before detection by mass-to-charge ratio.[3][4][5][6] This technique can distinguish between different acylcarnitine species, including isomers, providing a more comprehensive and accurate metabolic profile.[3][7]
The following table summarizes the key performance characteristics of a hypothetical high-specificity this compound antibody-based ELISA compared to a validated LC-MS/MS method.
| Feature | High-Specificity this compound ELISA (Hypothetical) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding | Chromatographic separation followed by mass analysis |
| Specificity | High for this compound, but potential for cross-reactivity with other acylcarnitines needs rigorous testing. | Very high; can distinguish between different acylcarnitine species and isomers.[3][7] |
| Sensitivity | Potentially in the low ng/mL range. | High sensitivity, with limits of quantification often in the low nmol/L range.[3] |
| Throughput | High (96-well plate format) | Lower; sequential sample analysis. |
| Equipment Cost | Low to moderate (plate reader) | High (LC-MS/MS system) |
| Sample Prep | Minimal (dilution) | More complex (derivatization may be required).[4] |
| Multiplexing | Single analyte per well | Can quantify a large panel of acylcarnitines in a single run.[3][4][5] |
Experimental Protocols
Detailed and robust experimental protocols are essential for achieving reliable and reproducible results. Below are representative protocols for assessing this compound, first through a hypothetical competitive ELISA for specificity testing, and second, a validated LC-MS/MS method.
Protocol 1: Competitive ELISA for this compound Antibody Specificity
This protocol outlines a competitive ELISA designed to assess the cross-reactivity of a this compound antibody with other acylcarnitines.
Materials:
-
Microplate pre-coated with this compound-BSA conjugate
-
This compound antibody
-
HRP-conjugated secondary antibody
-
This compound standard
-
Potential cross-reactants (e.g., Acetylcarnitine, Propionylcarnitine, Butyrylcarnitine, Octanoylcarnitine, Palmitoylcarnitine)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Preparation: Prepare serial dilutions of this compound standard and each potential cross-reactant.
-
Competitive Reaction: Add 50 µL of standard or cross-reactant solution to the appropriate wells. Add 50 µL of the diluted this compound antibody to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Aspirate and wash the wells 3-5 times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step.
-
Signal Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at 37°C in the dark.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cross-reactivity for each analogue using the following formula: Cross-reactivity (%) = (IC₅₀ of this compound / IC₅₀ of cross-reactant) x 100
Protocol 2: LC-MS/MS for Quantification of Acylcarnitines
This protocol is adapted from validated methods for the comprehensive analysis of acylcarnitines in plasma or tissue.[3][5][8]
Materials:
-
LC-MS/MS system (e.g., equipped with a C18 column)[5]
-
Internal standards (e.g., deuterated this compound)[9]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Acetonitrile for protein precipitation
-
This compound and other acylcarnitine standards
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard mix.
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the sample in 100 µL of mobile phase A.
-
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Perform a gradient elution from 100% Mobile Phase A to 100% Mobile Phase B over approximately 15-20 minutes to separate the acylcarnitines.[3]
-
-
MS/MS Detection:
-
Use electrospray ionization in positive mode (ESI+).
-
Monitor for the specific precursor-to-product ion transitions for each acylcarnitine. For this compound, this would be a specific m/z transition.
-
The instrument is often operated in Multiple Reaction Monitoring (MRM) mode for quantification.[4]
-
-
Data Analysis:
-
Quantify this compound and other acylcarnitines by comparing the peak area of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard.
-
Visualizing Workflows and Concepts
To further clarify the experimental design and the importance of specificity, the following diagrams have been generated using Graphviz.
Caption: Workflow for a competitive ELISA to test antibody specificity.
Caption: General workflow for acylcarnitine analysis by LC-MS/MS.
Caption: Specificity and potential cross-reactivity of a this compound antibody.
Conclusion
While a highly specific this compound antibody would provide a valuable tool for rapid, high-throughput screening, researchers must be aware of the inherent risk of cross-reactivity with other acylcarnitines. For applications requiring the highest degree of specificity and the ability to profile a wide range of metabolites, LC-MS/MS remains the superior method.[3][4][6] The choice of methodology will ultimately depend on the specific research question, required throughput, and available resources. When considering an immunoassay, rigorous validation of antibody specificity against a panel of structurally related acylcarnitines is not just recommended, but essential for data integrity.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0254979) [hmdb.ca]
- 2. This compound | C21H41NO4 | CID 6426854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. msacl.org [msacl.org]
- 5. researchgate.net [researchgate.net]
- 6. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. caymanchem.com [caymanchem.com]
Comparative Metabolomics of Myristoylcarnitine Across Species: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Myristoylcarnitine (C14), an acylcarnitine, is a crucial intermediate in the metabolism of long-chain fatty acids. As a key player in cellular energy homeostasis, its comparative analysis across different species provides valuable insights into metabolic similarities and differences, which can be pivotal for translational research and drug development. This guide offers an objective comparison of this compound's metabolic profile, supported by available experimental data and detailed methodologies.
Quantitative Comparison of this compound Levels
The concentration of this compound can vary significantly between species and tissues, reflecting distinct metabolic rates and dependencies on fatty acid oxidation. The following table summarizes available quantitative data for this compound in plasma from various species under normal or baseline conditions. It is important to note that direct comparative studies are limited, and data is compiled from individual studies, which may employ different analytical methodologies, leading to some variability.
| Species | Tissue/Sample | This compound Concentration (µmol/L) | Reference |
| Human | Plasma | 0.03 - 0.22 | [1] |
| Mouse (C57BL/6) | Plasma | ~0.15 - 0.25 | [2][3] |
| Rat (Sprague-Dawley) | Plasma | Data not available | |
| Bovine (Cow) | Plasma | Data not available |
Data for rat and bovine plasma, as well as for liver and muscle tissues across all species, were not consistently available in the form of specific baseline concentrations in the reviewed literature.
Biological Significance of this compound
This compound is an ester of carnitine and myristic acid, a 14-carbon saturated fatty acid. Its primary role is to facilitate the transport of myristoyl-CoA from the cytoplasm into the mitochondrial matrix, a critical step for its subsequent breakdown through β-oxidation to produce ATP.[2][4][5] This process, known as the carnitine shuttle, is fundamental for energy production, particularly in tissues with high energy demands such as skeletal and cardiac muscle.[1]
Long-chain acylcarnitines like this compound are not only vital for energy metabolism but are also implicated in various cellular processes.[6] Dysregulation of their levels can be indicative of mitochondrial dysfunction and has been associated with a range of metabolic disorders.[7] For instance, elevated levels of long-chain acylcarnitines may suggest incomplete fatty acid oxidation and have been linked to conditions such as insulin (B600854) resistance and cardiovascular diseases.[6][7]
Metabolic Pathway of this compound
The formation and subsequent metabolism of this compound are integral to fatty acid β-oxidation. The following diagram illustrates the key steps involved in the carnitine shuttle and the role of this compound.
Caption: Carnitine shuttle pathway for this compound.
Experimental Protocols
The quantification of this compound is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Below is a generalized protocol synthesized from various methodologies.
1. Sample Preparation (Plasma/Serum)
-
Protein Precipitation: To 50 µL of plasma or serum, add 200 µL of ice-cold acetonitrile (B52724) containing a known concentration of an appropriate internal standard (e.g., deuterated this compound).
-
Vortexing and Centrifugation: Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acylcarnitines, and transfer it to a new tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent, such as 50% methanol (B129727) in water, for LC-MS/MS analysis.
2. Sample Preparation (Tissues - Liver, Muscle)
-
Homogenization: Homogenize a weighed amount of frozen tissue (e.g., 20-50 mg) in a suitable ice-cold buffer or solvent mixture (e.g., methanol/water).
-
Protein Precipitation and Extraction: Add a protein precipitation solvent, such as acetonitrile containing the internal standard, to the homogenate. Vortex vigorously and centrifuge to pellet the proteins and cellular debris.
-
Supernatant Processing: Collect the supernatant and proceed with the drying and reconstitution steps as described for plasma/serum samples.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of acylcarnitines.
-
Mobile Phase: A gradient elution is typically employed using two mobile phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic long-chain acylcarnitines like this compound.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is used to ionize the acylcarnitines.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard. The precursor ion is typically the protonated molecule [M+H]+, and a common product ion for all acylcarnitines results from the neutral loss of the trimethylamine (B31210) group (m/z 85).
-
Experimental Workflow
The following diagram outlines a typical workflow for the comparative metabolomic analysis of this compound.
References
- 1. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]
- 3. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Long-chain Acylcarnitines Reduce Lung Function by Inhibiting Pulmonary Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Diagnostic Accuracy of Myristoylcarnitine Versus Other Biomarkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myristoylcarnitine (C14), a long-chain acylcarnitine, has emerged as a potential biomarker for a variety of metabolic and non-metabolic diseases. Its role in cellular energy metabolism, specifically in the transport of myristic acid into the mitochondria for β-oxidation, positions it as a sensitive indicator of metabolic dysregulation. This guide provides an objective comparison of the diagnostic accuracy of this compound against established and alternative biomarkers across several key disease areas. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound as a diagnostic tool.
Data Presentation: A Comparative Analysis of Diagnostic Accuracy
The following tables summarize the quantitative data on the diagnostic performance of this compound and other relevant biomarkers. It is important to note that direct head-to-head comparative studies for this compound against established biomarkers are limited for some diseases. In such cases, data from separate studies are presented to provide a comparative overview, and this is explicitly stated.
Table 1: Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency
| Biomarker(s) | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Notes |
| This compound (C14:1) | High (Primary Marker) | Moderate (High false-positive rates) | - | Elevated C14:1 is a primary marker for VLCAD deficiency in newborn screening, but its specificity is limited. |
| C14:1/C10, C14:1/C8, C14:1/C6 Ratios | - | - | Higher than C14:1 alone | Ratios of C14:1 to medium-chain acylcarnitines have been shown to be more effective in reducing false-positive rates in newborn screening for VLCAD deficiency.[1] |
| C14:1/C12:1 Ratio | - | - | Significantly higher in VLCAD deficiency vs. fasting | This ratio can help distinguish elevations in C14:1 due to physiologic fasting from those caused by VLCAD deficiency.[2][3] |
Table 2: Cardiovascular Disease (Heart Failure)
Disclaimer: Direct comparative studies evaluating the diagnostic accuracy of this compound versus NT-proBNP for heart failure were not identified. The data below is from separate studies.
| Biomarker | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Notes |
| This compound (C14) & other Long-Chain Acylcarnitines | - | - | - | Elevated levels of long-chain acylcarnitines are associated with heart failure, reflecting impaired fatty acid oxidation.[4][5] Specific diagnostic accuracy data for this compound alone is limited. |
| NT-proBNP | 93.0 | 74.2 | 0.926 | A study on chronic heart failure diagnosis showed these values for NT-proBNP.[6] |
| NT-proBNP (Corrected Model) | 94.2 | 86.7 | 0.955 | Incorporating variables like age, BMI, and renal function can improve the diagnostic accuracy of NT-proBNP.[6] |
Table 3: Sepsis
Disclaimer: Direct comparative studies evaluating the diagnostic accuracy of this compound versus procalcitonin (B1506340) for sepsis were not identified. The data below is from separate studies.
| Biomarker | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Notes |
| This compound (C14) | - | - | - | While acylcarnitine profiles are known to be altered in sepsis, specific diagnostic accuracy data for this compound is not readily available. Acetylcarnitine has been more specifically studied as a prognostic marker in sepsis.[7][8] |
| Procalcitonin (PCT) | 80 | 77 | 0.85 | A meta-analysis reported these values for the diagnosis of sepsis in adults.[9] |
| C-Reactive Protein (CRP) | - | - | 0.78 | In a direct comparison, procalcitonin showed a better overall performance than CRP for recognizing Gram-negative bloodstream infections.[10] |
Table 4: Breast Cancer
| Biomarker(s) | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Notes |
| Diagnostic Model including C14:1/C16 ratio | 92.2 | 84.4 | - | A diagnostic model for breast cancer that included the C14:1/C16 acylcarnitine ratio demonstrated high sensitivity and specificity.[2] |
| Carnitine Palmitoyltransferase 1A (CPT1A) | - | - | 0.892 (Training set) 0.904 (Test set) | CPT1A, an enzyme crucial for long-chain fatty acid oxidation, showed higher diagnostic efficacy than CA 15-3, CEA, or CA125 in differentiating breast cancer patients from healthy controls.[11] |
| Cancer Antigen 15-3 (CA 15-3) | 31.9 (at 95% specificity) | - | 0.721 | CA 15-3 is a commonly used tumor marker for breast cancer, though its sensitivity can be limited, especially in early stages.[12] |
Experimental Protocols
Accurate and reproducible quantification of this compound and other biomarkers is crucial for their clinical application. The most common method for acylcarnitine profiling is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Acylcarnitine Profiling from Dried Blood Spots (DBS) by Tandem Mass Spectrometry
This protocol is a generalized procedure for the analysis of acylcarnitines from dried blood spots, a common sample type for newborn screening.
1. Sample Preparation:
- Punch a 3 mm disc from the dried blood spot into a well of a 96-well microtiter plate.
- Add 100 µL of a methanol-based extraction solution containing a mix of stable isotope-labeled internal standards (e.g., d3-myristoylcarnitine) to each well.
- Seal the plate and agitate for 30-60 minutes at room temperature to extract the acylcarnitines.
- Transfer the methanol (B129727) extract to a new 96-well plate and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
2. Derivatization (Butylation):
- To the dried extract, add 50-100 µL of 3N HCl in n-butanol.
- Seal the plate and incubate at 65°C for 20 minutes to convert the acylcarnitines to their butyl esters.
- Evaporate the butanol to dryness under nitrogen.
3. Reconstitution:
- Reconstitute the dried, derivatized sample in 100 µL of the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and water with formic acid). The plate is now ready for analysis.
4. Tandem Mass Spectrometry (MS/MS) Analysis:
- Instrumentation: A tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.
- Injection: Introduce the reconstituted sample into the mass spectrometer, often via flow injection analysis without chromatographic separation for high-throughput screening.
- Ionization: Use ESI in positive ion mode.
- Scan Mode: Employ a precursor ion scan of m/z 85. The fragmentation of the butyl-esterified acylcarnitines produces a common fragment ion at m/z 85, allowing for the specific detection of all acylcarnitine species in the sample.
- Quantification: Determine the concentration of each acylcarnitine by comparing the signal intensity of the endogenous analyte to its corresponding stable isotope-labeled internal standard.
Protocol 2: this compound Quantification in Plasma by LC-MS/MS
This protocol provides a more specific quantification of this compound and other acylcarnitines in plasma, often used for confirmatory testing and research.
1. Sample Preparation:
- Pipette 50 µL of plasma into a microcentrifuge tube.
- Add 150 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standards, including d3-myristoylcarnitine.
- Vortex vigorously for 30 seconds to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube or a well in a 96-well plate.
- Evaporate the supernatant to dryness under a stream of nitrogen.
2. Derivatization (Butylation):
- Follow the same butylation procedure as described in Protocol 1 (steps 2.1-2.3).
3. LC-MS/MS Analysis:
- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
- Chromatographic Separation:
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution using two mobile phases, typically water with an additive like formic acid (Mobile Phase A) and an organic solvent like acetonitrile with the same additive (Mobile Phase B). The gradient is optimized to separate different acylcarnitine species.
- Mass Spectrometry:
- Ionization: ESI in positive ion mode.
- Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard. For this compound butyl ester, this would involve monitoring the transition from its protonated molecular ion to a specific fragment ion (e.g., m/z 85).
- Quantification: Generate a calibration curve using known concentrations of this compound standard. The concentration in the plasma sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures can aid in understanding the significance of this compound as a biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. A dried blood spot mass spectrometry metabolomic approach for rapid breast cancer detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Untargeted Metabolomics Reveals Acylcarnitines as Major Metabolic Targets of Resveratrol in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathophysiological roles of the serum acylcarnitine level and acylcarnitine/free carnitine ratio in patients with cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NT-proBNP test with improved accuracy for the diagnosis of chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased Plasma Acetylcarnitine in Sepsis Is Associated With Multiple Organ Dysfunction and Mortality: A Multicenter Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum Levels of Acylcarnitines and Amino Acids Are Associated with Liberation from Organ Support in Patients with Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The diagnostic accuracy of procalcitonin and C-reactive protein for sepsis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diagnostic Accuracy of Procalcitonin Compared to C-Reactive Protein and Interleukin 6 in Recognizing Gram-Negative Bloodstream Infection: A Meta-Analytic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carnitine palmitoyl transferase 1A is a novel diagnostic and predictive biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved sensitivity for detection of breast cancer by combination of miR-34a and tumor markers CA 15-3 or CEA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Myristoylcarnitine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While specific disposal protocols for Myristoylcarnitine are not explicitly detailed in regulatory guidelines, a conservative approach treating it as potentially hazardous chemical waste is essential. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. All personnel handling this compound should be thoroughly trained on its potential hazards and the appropriate safety measures.
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn. This includes:
-
Safety glasses with side shields or chemical splash goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance. This process begins with waste characterization and ends with collection by a certified hazardous waste contractor.
Step 1: Waste Characterization and Segregation
The initial and most crucial step is to characterize the this compound waste.
-
Unused, Pure Product: If the this compound is in its original, unopened container and is no longer needed, consider redistribution to other research groups within your institution to promote waste minimization.[1]
-
Contaminated Material: If the this compound is contaminated with other substances, it must be treated as a mixed hazardous waste. It is critical to not mix incompatible chemicals to prevent dangerous reactions.[2] For instance, acids should be kept separate from bases, and oxidizing agents should not be mixed with organic compounds.[3]
-
Empty Containers: Containers that have held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[4] The rinsate from this process must be collected and disposed of as liquid hazardous waste.[5]
Step 2: Proper Waste Containerization and Labeling
Proper containment and labeling are vital for safe storage and disposal.
-
Container Selection: Use only appropriate, chemically compatible containers for waste storage; plastic is often preferred.[6] The container must be in good condition, with a secure, leak-proof closure.[7]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added to the container.[2] Do not use abbreviations or chemical formulas.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][6]
-
Storage Limits: A maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste may be stored in an SAA.[6]
-
Inspection: SAAs should be inspected weekly for any signs of leakage.[3]
-
Time Limits: Partially filled, properly labeled containers can remain in an SAA for up to one year. Once a container is full, it must be removed within three days.[3]
Step 4: Arranging for Disposal
The final step is to arrange for the collection and disposal of the this compound waste.
-
Contact EHS: Coordinate with your institution's EHS department or a licensed chemical waste disposal contractor for pickup.[1]
-
Documentation: Ensure all necessary waste generation documentation is completed as required by regulations like the Resource Conservation and Recovery Act (RCRA).[7]
Disposal Options Summary
| Waste Stream | Disposal Method | Key Considerations |
| Unused, Pure this compound | Redistribution | Check with other labs for potential use to minimize waste.[1] |
| Contaminated this compound | Hazardous Waste Disposal | Segregate from incompatible materials.[2] Dispose of through a licensed contractor.[1] |
| Empty this compound Containers | Hazardous Waste Disposal (unless triple-rinsed) | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.[4] |
| Contaminated Labware (e.g., gloves, pipette tips) | Hazardous Waste Disposal | Collect in a designated, labeled hazardous waste container.[5] |
This compound Disposal Workflow
References
Essential Safety and Logistical Guidance for Handling Myristoylcarnitine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized biochemicals like Myristoylcarnitine. This document provides a comprehensive overview of the essential personal protective equipment (PPE), operational plans, and disposal protocols to facilitate the safe and effective use of this long-chain acylcarnitine in a laboratory setting. Adherence to these guidelines will minimize risk and ensure the integrity of your research.
Personal Protective Equipment (PPE)
Based on the classification of this compound as a skin, eye, and respiratory irritant, the following personal protective equipment is mandatory to prevent exposure.
| Protection Type | Specific Recommendations | Rationale & Best Practices |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. | To prevent eye contact with the powder or solutions, which can cause serious eye irritation. Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Lab Coat: A standard laboratory coat, fully buttoned. | To prevent skin contact, which may cause irritation. Change gloves immediately if they become contaminated. Wash hands thoroughly after handling. |
| Respiratory Protection | Work in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | To avoid inhalation of dust, which may cause respiratory irritation. All handling of the solid form should ideally be conducted in a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling.
1. Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Don all required personal protective equipment as detailed in the table above.
2. Weighing: When weighing the solid form of this compound, handle the powder with care to minimize the generation of dust.
3. Solution Preparation: If preparing a solution, slowly add the solid this compound to the solvent to avoid splashing and the formation of aerosols.
4. Experimental Use: Proceed with your experimental protocol, maintaining all safety precautions.
5. Cleanup: Upon completion of your work, decontaminate all work surfaces and equipment that may have come into contact with the compound.
6. Waste Disposal: All waste containing this compound should be collected in a designated, properly labeled, and sealed container for hazardous waste. Follow your institution's and local regulations for chemical waste disposal.[1][2]
Experimental Protocol: Spill Cleanup
In the event of a spill, a prompt and correct response is critical to mitigate any potential hazards. The following protocol provides a step-by-step guide for cleaning up a solid this compound spill.
Materials:
-
Appropriate PPE (as listed in the table)
-
Inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent)
-
Plastic dustpan and brush or scoop
-
Sealable plastic bags for waste disposal
-
Hazardous waste labels
-
Cleaning agent (e.g., soap and water)
-
Paper towels
Procedure:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area if necessary. Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.[3]
-
Don PPE: Before beginning cleanup, ensure you are wearing the appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. A respirator may be necessary if there is a significant amount of airborne dust.
-
Contain the Spill: Carefully cover the spill with an inert absorbent material, working from the outside in to prevent the powder from becoming airborne.[4][5][6]
-
Collect the Material: Using a plastic dustpan and brush or scoop, carefully collect the absorbed material. Avoid creating dust during this process.[4][5]
-
Package the Waste: Place the collected material into a sealable plastic bag.
-
Clean the Area: Wipe down the spill area with a wet paper towel to remove any remaining residue.[4][5] Place the used paper towels into the same plastic bag.
-
Decontaminate: Clean the spill area and any contaminated equipment with a suitable cleaning agent, such as soap and water.[3]
-
Dispose of Waste: Seal the plastic bag, attach a completed hazardous waste label, and dispose of it according to your institution's chemical waste disposal procedures.[4][5]
-
Post-Cleanup: Remove and dispose of your gloves properly. Wash your hands thoroughly with soap and water.
Disposal Plan
The disposal of this compound and any associated contaminated materials must be handled in accordance with institutional and local regulations for chemical waste.
-
Solid Waste: Collect any solid waste, including contaminated absorbent materials from spills, in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Any solutions containing this compound should also be collected in a labeled, sealed container for hazardous liquid waste. Do not pour solutions down the drain.[7][8]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Once cleaned, the container can be disposed of as non-hazardous waste, after defacing the label.[2][7]
By adhering to these safety and logistical guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a secure and productive laboratory environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) provided by the supplier for the most comprehensive information.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sites.rowan.edu [sites.rowan.edu]
- 3. international.tau.ac.il [international.tau.ac.il]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. qmul.ac.uk [qmul.ac.uk]
- 7. sfasu.edu [sfasu.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
